Sarpogrelate
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYNAVGJSYHHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048328 | |
| Record name | Sarpogrelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125926-17-2 | |
| Record name | Sarpogrelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125926-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarpogrelate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125926172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarpogrelate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sarpogrelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARPOGRELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19P708E787 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sarpogrelate's Mechanism of Action on 5-HT2A Receptors: A Technical Guide
Abstract: Sarpogrelate is a selective serotonin 2A (5-HT2A) receptor antagonist utilized for its antiplatelet and vasodilatory properties in the management of peripheral arterial disease.[1][2][3] This guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its effects on the 5-HT2A receptor. It details the receptor's signaling cascade, this compound's antagonist and inverse agonist activities, and the experimental methodologies used to characterize these interactions. Quantitative binding and functional data are presented to offer a comprehensive pharmacological profile for researchers and drug development professionals.
Pharmacological Profile: Selectivity and Affinity
This compound demonstrates a high affinity and selectivity for the 5-HT2A receptor subtype. Its binding affinity for the 5-HT2A receptor is significantly greater than for the 5-HT2B and 5-HT2C receptor subtypes.[1][4] Furthermore, this compound shows negligible affinity for other serotonin receptors (5-HT1-like, 5-HT3), as well as for α-adrenergic, β-adrenergic, histamine (H1, H2), and muscarinic (M3) receptors, underscoring its specific pharmacological action. The active metabolite of this compound, M-1, also retains a high affinity for the 5-HT2A receptor.
Core Mechanism of Action at the 5-HT2A Receptor
The primary mechanism of action of this compound is the competitive antagonism of the 5-HT2A receptor. By binding to this receptor, this compound effectively blocks the physiological actions of serotonin (5-hydroxytryptamine, 5-HT), which include platelet aggregation, vasoconstriction, and proliferation of vascular smooth muscle cells.
Beyond simple antagonism, this compound also exhibits inverse agonist properties. This was demonstrated using a constitutively active mutant (C322K) of the human 5-HT2A receptor, where this compound significantly reduced basal inositol phosphate levels. This indicates that this compound can stabilize the receptor in an inactive conformation, a key aspect of its mechanism.
Downstream Signaling Pathways
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.
3.1 Canonical Gq/11 Pathway Activation:
-
Agonist Binding: Serotonin binds to the 5-HT2A receptor, inducing a conformational change.
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein.
-
PLC Activation: The Gαq-GTP subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
DAG and elevated Ca2+ levels co-activate Protein Kinase C (PKC).
-
These events culminate in physiological responses such as smooth muscle contraction and platelet aggregation.
3.2 this compound-Mediated Inhibition: this compound, by acting as an antagonist, binds to the 5-HT2A receptor and prevents serotonin from initiating this signaling cascade. This blockade inhibits the production of IP3 and DAG, thereby preventing the subsequent rise in intracellular calcium and activation of PKC.
Quantitative Data Summary
The pharmacological activity of this compound and its primary metabolite has been quantified in various functional and binding assays.
Table 1: Receptor Binding Affinities
| Compound | Receptor | pKi Value | Ki Value (nM) | Reference |
|---|---|---|---|---|
| This compound | 5-HT2A | 8.52 | 8.39 | |
| 5-HT2C | 7.43 | - | ||
| 5-HT2B | 6.57 | - |
| Naftidrofuryl | 5-HT2A | - | ~210 (25x lower than this compound) | |
pKi is the negative logarithm of the inhibitory constant (Ki).
Table 2: Functional Antagonist Potency
| Compound | Assay Tissue | pA2 Value | Reference |
|---|---|---|---|
| This compound | Rat Tail Artery | 8.53 | |
| (R,S)-M-1 (Metabolite) | Rat Tail Artery | 9.04 | |
| (R)-M-1 (Metabolite) | Rat Tail Artery | 9.00 |
| (S)-M-1 (Metabolite) | Rat Tail Artery | 8.81 | |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Key Experimental Protocols
5.1 Radioligand Binding Assay This assay quantifies the affinity of a ligand (this compound) for a receptor (5-HT2A).
-
Objective: To determine the equilibrium dissociation constant (Kd) or inhibitory constant (Ki) of this compound.
-
Materials:
-
Receptor Source: Membranes prepared from cells expressing 5-HT2A receptors (e.g., HEK293 cells) or from tissues with high receptor density (e.g., rat frontal cortex).
-
Radioligand: A high-affinity radiolabeled 5-HT2A antagonist, typically [3H]ketanserin.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Control: A high concentration of an unlabeled 5-HT2A ligand (e.g., 10 µM mianserin) to determine non-specific binding.
-
-
Procedure:
-
Incubation: The receptor membranes are incubated with a fixed concentration of the radioligand ([3H]ketanserin) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibration: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Washing: Filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value for this compound is then calculated from its IC50 value using the Cheng-Prusoff equation.
-
5.2 Inositol Phosphate (IP) Accumulation Assay This functional assay is used to measure the effect of a compound on Gq-coupled receptor signaling and is particularly useful for determining inverse agonist activity.
-
Objective: To measure the ability of this compound to inhibit basal or agonist-stimulated IP production.
-
Materials:
-
Cell Line: HEK293 cells transfected to express wild-type or constitutively active (e.g., C322K mutant) 5-HT2A receptors.
-
Labeling Agent: myo-[3H]inositol to label the cellular phosphoinositide pool.
-
-
Procedure:
-
Cell Culture & Labeling: Transfected cells are cultured and incubated with myo-[3H]inositol for an extended period (e.g., 24-48 hours) to incorporate it into membrane lipids.
-
Compound Incubation: Cells are washed and then incubated with this compound (or other test compounds) for a defined period (e.g., 30 minutes). For agonist studies, an agonist like serotonin would be added.
-
IP Extraction: The reaction is stopped, and the cells are lysed. Total inositol phosphates are separated from the lipid fraction, typically using anion-exchange chromatography.
-
Quantification: The radioactivity of the extracted IP fraction is measured by scintillation counting.
-
Analysis: A reduction in basal IP levels in cells expressing the constitutively active receptor in the presence of this compound demonstrates its inverse agonist activity.
-
5.3 Platelet Aggregation Assay This assay directly measures the functional antiplatelet effect of this compound.
-
Objective: To determine the dose-dependent inhibition of platelet aggregation by this compound.
-
Materials:
-
Sample: Platelet-rich plasma (PRP) obtained from blood samples.
-
Agonists: A combination of agonists, such as serotonin and collagen or serotonin and epinephrine, are used to induce aggregation.
-
Instrumentation: A platelet aggregometer, which measures changes in light transmission through the PRP sample as platelets aggregate.
-
-
Procedure:
-
PRP Preparation: Blood is centrifuged at a low speed to separate PRP.
-
Incubation: this compound (at various concentrations) or a vehicle control is added to the PRP and incubated.
-
Aggregation Induction: Aggregation is initiated by adding the agonist combination (e.g., 0.88 µM serotonin + 0.1 µg/ml collagen).
-
Measurement: The aggregometer records the change in light transmission over time. The maximum percentage of aggregation is determined.
-
Analysis: The inhibitory effect of this compound is quantified by comparing the maximum aggregation in its presence to the control group.
-
Conclusion
This compound functions as a highly selective and potent antagonist of the 5-HT2A receptor. Its mechanism involves direct competitive blockade of serotonin binding, thereby inhibiting the canonical Gq/11-PLC-IP3/DAG signaling pathway. Furthermore, its demonstrated inverse agonist activity suggests it can actively reduce basal receptor signaling by stabilizing the receptor in an inactive state. This dual mechanism effectively mitigates the primary physiological effects mediated by 5-HT2A receptor activation, such as platelet aggregation and vasoconstriction, providing the basis for its therapeutic use in cardiovascular and peripheral vascular diseases.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound hydrochloride, a selective 5-HT2A antagonist, improves vascular function in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Sarpogrelate's Role in Inhibiting Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarpogrelate hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor, exhibiting potent antiplatelet effects. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibition of platelet aggregation. It details the key signaling pathways involved, presents quantitative data from in vitro and in vivo studies, and offers comprehensive experimental protocols for the evaluation of its antiplatelet activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of antiplatelet therapies.
Introduction
Platelet activation and aggregation are critical physiological processes in hemostasis. However, their dysregulation can lead to thromboembolic diseases such as myocardial infarction and stroke.[1] Serotonin (5-hydroxytryptamine, 5-HT), released from dense granules of activated platelets, is a key mediator that amplifies platelet aggregation through its interaction with 5-HT2A receptors on the platelet surface.[2][3] this compound hydrochloride is a pharmacological agent designed to specifically target this pathway, thereby reducing the risk of thrombus formation.[3] This guide elucidates the core mechanisms of this compound's antiplatelet action.
Mechanism of Action: 5-HT2A Receptor Antagonism
The primary mechanism by which this compound inhibits platelet aggregation is through its selective and competitive antagonism of the 5-HT2A receptor.[3] Upon activation, platelets release 5-HT, which then binds to 5-HT2A receptors on adjacent platelets, initiating a signaling cascade that leads to further platelet activation and aggregation. This compound effectively blocks this binding, thereby attenuating the pro-aggregatory signals mediated by serotonin.
This compound is metabolized in the liver to its active metabolite, M-1, which demonstrates a higher affinity and more potent antagonism at the 5-HT2A receptor compared to the parent compound. This contributes to the sustained antiplatelet effect of the drug.
Signaling Pathways
The binding of serotonin to the 5-HT2A receptor activates downstream signaling pathways that are crucial for platelet function. While the direct inhibitory effect of this compound on the Rho/ROCK pathway is an area of ongoing research, the known general pathway is as follows:
Quantitative Data on Antiplatelet Efficacy
The antiplatelet activity of this compound has been quantified in various studies. The following tables summarize key findings.
Table 1: In Vitro Inhibition of Platelet Aggregation
| Compound | Agonist | IC50 Value (µM) | Reference |
| This compound | Collagen | 66.8 | |
| This compound | Serotonin (0.88 µmol/L) + Collagen (0.06-0.12 µg/mL) | Dose-dependent inhibition (1-100 µmol/L) | |
| Ketanserin | Collagen | 32.1 |
Table 2: In Vivo Dose-Dependent Inhibition of Platelet Aggregation in Ischemic Stroke Patients
| This compound Daily Dose | Agonist Combination | Maximum Intensity of Aggregation (Mean ± SD) | Post-Treatment Inhibition (%) (Mean ± SD) | Reference |
| 75 mg (25 mg x 3) | 0.5 µmol/L 5-HT + 3 µmol/L Epinephrine | 30.57 ± 17.76 | 3.61 ± 35.33 | |
| 150 mg (50 mg x 3) | 0.5 µmol/L 5-HT + 3 µmol/L Epinephrine | 28.09 ± 14.96 | 12.56 ± 29.97 | |
| 300 mg (100 mg x 3) | 0.5 µmol/L 5-HT + 3 µmol/L Epinephrine | 14.67 ± 6.41 | 43.04 ± 26.39 | |
| 75 mg (25 mg x 3) | 1 µmol/L 5-HT + 3 µmol/L Epinephrine | 51.36 ± 22.71 | -2.29 ± 30.94 | |
| 150 mg (50 mg x 3) | 1 µmol/L 5-HT + 3 µmol/L Epinephrine | 46.78 ± 15.10 | -0.50 ± 26.72 | |
| 300 mg (100 mg x 3) | 1 µmol/L 5-HT + 3 µmol/L Epinephrine | 29.67 ± 12.25 | 30.19 ± 28.79 |
Table 3: Receptor Binding Affinity
| Compound | Receptor | pA2 Value | Reference |
| This compound | 5-HT2A | 8.53 | |
| (R,S)-M-1 (Metabolite) | 5-HT2A | 9.04 | |
| (R)-M-1 (Metabolite) | 5-HT2A | 9.00 | |
| (S)-M-1 (Metabolite) | 5-HT2A | 8.81 |
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function. It measures the change in light transmission through a platelet suspension as aggregation occurs.
Methodology:
-
Blood Collection: Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate. The first few milliliters should be discarded to avoid activation due to venipuncture.
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Performance:
-
Pre-warm PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Add the PRP to a cuvette with a magnetic stir bar.
-
Add this compound or vehicle control and incubate for a specified time.
-
Add the agonist (e.g., a combination of 5-HT and epinephrine) to induce aggregation.
-
Record the change in light transmission over time.
-
-
Data Analysis: Calculate the percentage of platelet aggregation and the percentage of inhibition by this compound compared to the vehicle control.
Flow Cytometry for P-selectin Expression
Flow cytometry can be used to measure the expression of P-selectin (CD62P) on the platelet surface, an indicator of platelet activation.
Methodology:
-
Blood Collection: Collect whole blood into sodium citrate tubes.
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer (e.g., HEPES-Tyrode's buffer).
-
Add this compound or vehicle control and incubate.
-
Add a platelet agonist (e.g., collagen and serotonin) to stimulate activation.
-
-
Antibody Staining:
-
Add fluorescently labeled antibodies against a platelet-specific marker (e.g., CD41a) and P-selectin (CD62P).
-
Incubate in the dark at room temperature.
-
-
Fixation: Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde).
-
Flow Cytometric Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and the platelet-specific marker.
-
Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.
-
-
Data Analysis: Compare the P-selectin expression in this compound-treated samples to the vehicle control.
Conclusion
This compound hydrochloride is a potent inhibitor of platelet aggregation, acting primarily through the selective antagonism of the 5-HT2A receptor. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to facilitate further research into the therapeutic potential of this compound and the development of novel antiplatelet agents. The continued investigation into its effects on downstream signaling pathways, such as the Rho/ROCK pathway, will further enhance our understanding of its pleiotropic effects.
References
- 1. Effect of this compound, a 5-HT(2A) antagonist, on platelet aggregation in patients with ischemic stroke: clinical-pharmacological dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Sarpogrelate's Effect on Vascular Smooth Muscle Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the inhibitory effect of sarpogrelate on vascular smooth muscle cell (VSMC) proliferation. This compound, a selective serotonin 2A (5-HT2A) receptor antagonist, has demonstrated significant potential in mitigating neointimal hyperplasia, a key pathological process in atherosclerosis and restenosis. This document consolidates quantitative data on this compound's efficacy, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the involved signaling pathways.
Introduction
The proliferation of vascular smooth muscle cells (VSMCs) is a critical event in the pathogenesis of vascular diseases such as atherosclerosis and in-stent restenosis[1]. Under pathological conditions, VSMCs can switch from a quiescent, contractile phenotype to a proliferative, synthetic state, leading to the formation of neointima and subsequent narrowing of the blood vessel lumen[2]. Serotonin (5-hydroxytryptamine, 5-HT), a potent vasoconstrictor and mitogen released from aggregating platelets at sites of vascular injury, has been identified as a key trigger for VSMC proliferation[3][4]. This compound hydrochloride is a pharmacological agent that functions as a selective antagonist of the 5-HT2A receptor, thereby inhibiting serotonin-induced platelet aggregation and vasoconstriction[5]. This guide focuses on its direct inhibitory effects on VSMC proliferation, a crucial aspect of its therapeutic potential in cardiovascular diseases.
Quantitative Analysis of this compound's Inhibitory Effects
This compound has been shown to be a potent and specific inhibitor of 5-HT-induced VSMC proliferation. Its efficacy has been quantified through various in vitro assays.
| Parameter | Cell Type | Inducer | Method | Value | Reference |
| Maximal Inhibition | Rat Aortic Smooth Muscle Cells | Serotonin | [3H]thymidine, [3H]uridine, [3H]phenylalanine incorporation | 1 µM | |
| Receptor Affinity (pA2) | Rat Tail Artery | 5-HT | Functional Assay | 8.53 | Not explicitly cited |
| IC50 (Platelet Aggregation) | Human Platelet-Rich Plasma | Serotonin (1 µM) | Particle Counting | 4.6 µM | |
| IC50 (Platelet Aggregation) | Human Platelet-Rich Plasma | Serotonin (10 µM) | Particle Counting | 7.4 µM |
Table 1: Quantitative Efficacy of this compound. This table summarizes the key quantitative parameters demonstrating the inhibitory effects of this compound.
Notably, this compound's antiproliferative action is specific to serotonin-mediated pathways. Even at high concentrations (10 µM), it does not inhibit VSMC proliferation induced by other potent mitogens such as platelet-derived growth factor (PDGF) or endothelin.
Signaling Pathways Modulated by this compound
This compound exerts its anti-proliferative effects by blocking the downstream signaling cascade initiated by the binding of serotonin to the 5-HT2A receptor on VSMCs.
5-HT2A Receptor and G-Protein Coupling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of the 5-HT2A receptor by serotonin initiates a signaling cascade that leads to VSMC proliferation.
Intracellular Calcium Mobilization
Upon activation of Gq/11, phospholipase C (PLC) is stimulated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). This compound effectively blocks this serotonin-induced increase in intracellular free calcium concentration.
MAP Kinase Pathway and Gene Expression
The rise in intracellular calcium and activation of PKC contribute to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. Activated ERK translocates to the nucleus and phosphorylates transcription factors, including c-Fos and c-Jun. These proto-oncogenes are crucial for the expression of genes required for cell cycle progression. This compound has been shown to prevent the activation of MAP kinase and down-regulate the expression of c-Fos and c-Jun.
Cell Cycle Regulation
By inhibiting the upstream signaling events, this compound ultimately causes a cell cycle arrest in the G1 phase, preventing the cells from entering the S phase (DNA synthesis) and subsequently proliferating.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to investigate the effects of this compound on VSMC proliferation.
Cell Culture
-
Cell Line: Primary cultures of vascular smooth muscle cells are typically isolated from the thoracic aorta of male Sprague-Dawley rats or from porcine coronary arteries.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified atmosphere of 95% air and 5% CO2 at 37°C. For experiments, cells are typically used between passages 3 and 8.
Proliferation Assay ([3H]thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Western Blot Analysis for ERK Phosphorylation
This technique is used to detect the activation of the ERK MAP kinase pathway.
-
Cell Treatment: VSMCs are serum-starved and then pre-treated with this compound before stimulation with serotonin for a short period (e.g., 5-15 minutes).
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method determines the proportion of cells in different phases of the cell cycle.
-
Cell Preparation: VSMCs are treated with this compound and/or serotonin for 24-48 hours. Cells are then harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software.
Conclusion
This compound effectively inhibits serotonin-induced vascular smooth muscle cell proliferation by acting as a selective antagonist of the 5-HT2A receptor. Its mechanism of action involves the blockade of Gq/11-mediated intracellular calcium mobilization and the subsequent MAP kinase signaling cascade, leading to a G1 phase cell cycle arrest. The specificity of this compound for the serotonin pathway highlights its potential as a targeted therapy to prevent neointimal hyperplasia in various cardiovascular pathologies. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. VITAMIN D-DEPENDENT SUPPRESSION OF ENDOTHELIN-INDUCED VASCULAR SMOOTH MUSCLE CELL PROLIFERATION THROUGH INHIBITION OF CDK2 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits serotonin-induced proliferation of porcine coronary artery smooth muscle cells: implications for long-term graft patency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Pharmacological Properties of Sarpogrelate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarpogrelate hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor, exhibiting significant antiplatelet and vasodilatory properties.[1][2] Its mechanism of action involves the competitive inhibition of 5-HT2A receptors on platelets and vascular smooth muscle cells, thereby mitigating serotonin-induced platelet aggregation and vasoconstriction.[1][2] this compound is metabolized in the liver to an active metabolite, M-1, which also contributes to its pharmacological effects.[1] Clinically, this compound hydrochloride is primarily indicated for the treatment of peripheral arterial disease (PAD), where it has been shown to improve symptoms such as intermittent claudication. This technical guide provides an in-depth overview of the pharmacological properties of this compound hydrochloride, including its receptor binding affinity, pharmacokinetic profile, and clinical efficacy, supplemented with detailed experimental protocols and signaling pathway visualizations.
Mechanism of Action
This compound hydrochloride's primary pharmacological effect is the selective antagonism of the 5-HT2A receptor. Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in hemostasis and vascular tone regulation. Upon binding to 5-HT2A receptors on platelets, serotonin triggers a signaling cascade that leads to platelet aggregation. In vascular smooth muscle cells, activation of 5-HT2A receptors induces vasoconstriction. This compound hydrochloride competitively blocks these receptors, thereby inhibiting these physiological responses.
Beyond its primary antagonistic action, this compound has been noted to possess anti-inflammatory and anti-oxidative properties, which may contribute to its therapeutic efficacy in vascular diseases.
Signaling Pathways
The binding of serotonin to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq signaling pathway. This initiates a cascade of intracellular events culminating in platelet aggregation and smooth muscle contraction. This compound, as a competitive antagonist, prevents the initiation of this cascade.
In addition to the canonical Gq pathway, 5-HT2A receptor activation in vascular smooth muscle has been shown to involve other signaling molecules, including the JAK/STAT pathway and MAPKs. This compound's blockade of the 5-HT2A receptor would also inhibit these downstream effects.
Quantitative Pharmacological Data
Receptor Binding Affinity
This compound hydrochloride demonstrates high affinity and selectivity for the 5-HT2A receptor compared to other serotonin receptor subtypes and other receptor families.
| Receptor Subtype | pKi | Ki (nM) | Reference |
| 5-HT2A | 8.52 | 3.02 | |
| 5-HT2C | 7.43 | 37.15 | |
| 5-HT2B | 6.57 | 269.15 | |
| 5-HT1 | 4.58 | 26302.68 |
pKi is the negative logarithm of the Ki value.
Pharmacokinetic Parameters
This compound is rapidly absorbed and metabolized to its active metabolite, M-1. The pharmacokinetic parameters vary between immediate-release (IR) and controlled-release (CR) formulations.
| Parameter | This compound (IR) | This compound (CR) | M-1 (from IR) | M-1 (from CR) | Reference |
| Tmax (hr) | 0.7 - 1.0 | 3.0 - 4.0 | 0.9 | 4.0 - 5.0 | |
| Cmax (ng/mL) | 429.8 - 856.3 | ~300 | 49.3 | ~100 | |
| AUC (hr*ng/mL) | 567.5 | ~1000 | - | - | |
| Half-life (hr) | 0.8 | 1.5 - 3.2 | 4.4 | ~5.0 |
Values are approximate and may vary based on the specific study and patient population.
Clinical Efficacy in Peripheral Arterial Disease (PAD)
A meta-analysis of randomized controlled trials has demonstrated the clinical benefits of this compound in patients with PAD.
| Outcome Measure | Improvement with this compound | p-value | Reference |
| Ankle-Brachial Index (ABI) | Significantly Increased | 0.0005 | |
| Pain-Free Walking Distance (PFWD) | Significantly Increased (MD = 201.86m) | 0.04 | |
| Dorsalis Pedis Artery Blood Flow | Significantly Increased (MD = 0.16) | <0.001 | |
| High-Sensitivity C-Reactive Protein (hsCRP) | Significantly Decreased (MD = -0.57) | 0.04 | |
| Interleukin-6 (IL-6) | Significantly Decreased (MD = -1.48) | 0.008 |
MD = Mean Difference
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the 5-HT2A receptor using a radiolabeled antagonist.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT2A receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin), and varying concentrations of this compound hydrochloride. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This protocol outlines the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation.
Methodology:
-
Sample Preparation: Collect venous blood into tubes containing sodium citrate. Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes).
-
Assay Procedure:
-
Pre-warm PRP to 37°C.
-
Add a known concentration of this compound hydrochloride or vehicle to the PRP and incubate for a short period.
-
Place the PRP sample in an aggregometer cuvette with a stir bar.
-
Set the baseline (0% aggregation) with the PRP sample. Calibrate for 100% aggregation using the corresponding PPP.
-
Add a platelet agonist (e.g., serotonin, ADP, collagen) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. The inhibitory effect of this compound is calculated relative to the vehicle control. An IC50 value can be determined by testing a range of this compound concentrations.
Concluding Remarks
This compound hydrochloride is a well-characterized selective 5-HT2A receptor antagonist with established antiplatelet and vasodilatory effects. Its pharmacological profile, supported by extensive preclinical and clinical data, underscores its therapeutic value in the management of peripheral arterial disease. The methodologies and data presented in this guide provide a comprehensive resource for researchers and clinicians interested in the pharmacology of this compound and its role in cardiovascular medicine. Further research may continue to elucidate the full spectrum of its pharmacological activities and potential therapeutic applications.
References
The Pharmacology of Sarpogrelate's Active Metabolite M-1: A Technical Guide
Introduction
Sarpogrelate is a selective antagonist of the serotonin 2A (5-HT2A) receptor, utilized in the management of ischemic symptoms in patients with arteriosclerosis obliterans.[1] Following administration, this compound is rapidly hydrolyzed to its active metabolite, M-1, which is also a potent 5-HT2A-receptor antagonist.[1][2] This metabolite is understood to be a significant contributor to the therapeutic effects of the parent drug. This technical guide provides an in-depth overview of the pharmacology of M-1, with a focus on its receptor interaction, downstream signaling pathways, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals.
Core Pharmacology of M-1
The primary mechanism of action of M-1 is the competitive antagonism of the 5-HT2A receptor.[1] Emerging evidence also points to an antagonistic role at the 5-HT1B receptor.[2] These interactions lead to the inhibition of serotonin-induced physiological responses, including platelet aggregation and vasoconstriction.
Receptor Binding Affinity
The binding affinity of M-1 for various receptors has been quantified and compared to its parent compound, this compound. The data, summarized in the table below, highlights the potent and selective nature of M-1.
| Compound | Receptor | Parameter | Value | Tissue/System | Reference |
| M-1 (R,S) | 5-HT2A | pA2 | 9.04 | Rat Tail Artery | |
| This compound | 5-HT2A | pA2 | 8.53 | Rat Tail Artery | |
| M-1 (R) | 5-HT2A | pA2 | 9.00 | Rat Tail Artery | |
| M-1 (S) | 5-HT2A | pA2 | 8.81 | Rat Tail Artery | |
| M-1 (S) | 5-HT1-like | pKB | 6.30 | - | |
| This compound | α1-adrenoceptor | pKB | 6.30 | - | |
| M-1 (S) | α1-adrenoceptor | pKB | 6.80 | - | |
| M-1 (S) | β-adrenoceptor | pKB | 6.54 | - | |
| M-1 (R) | Histamine H1 | pKB | 6.49 | - |
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
-
pKB: The negative logarithm of the dissociation constant of a competitive antagonist.
Functional Activity
Functionally, M-1 has been shown to inhibit 5-HT-induced vasoconstriction in a concentration-dependent manner. In isolated human internal thoracic artery (ITA) smooth muscle cells, M-1 almost completely inhibited 5-HT-induced vasoconstriction, an effect that was mimicked by the simultaneous application of a 5-HT2A and a 5-HT1B receptor antagonist. This suggests that M-1's vasodilatory effects are mediated through the blockade of both these serotonin receptor subtypes.
Signaling Pathways
The antagonism of 5-HT2A and 5-HT1B receptors by M-1 initiates a cascade of intracellular signaling events. While much of the detailed pathway analysis has been conducted on the parent compound, this compound, the similarity in the mechanism of action strongly suggests a shared pathway for M-1. A key downstream pathway affected is the Extracellular signal-regulated kinase 1/2 (ERK1/2) – GATA4 signaling cascade.
Inhibition of the ERK1/2–GATA4 Signaling Pathway
Activation of Gq-coupled receptors like 5-HT2A by serotonin typically leads to the activation of the ERK1/2 signaling pathway, which in turn phosphorylates and activates the transcription factor GATA4. Activated GATA4 then translocates to the nucleus and promotes the transcription of genes associated with cellular hypertrophy. This compound has been shown to suppress the phosphorylation of both ERK1/2 and GATA4, thereby inhibiting this hypertrophic signaling. Given M-1's potent 5-HT2A antagonism, it is highly probable that it exerts its effects through the same mechanism.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the pharmacology of M-1.
Radioligand Binding Assay
This assay is used to determine the binding affinity of M-1 for specific receptors.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared from cultured cells or tissue homogenates through differential centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Binding Reaction: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the prepared membranes in the presence of increasing concentrations of the unlabeled competitor, M-1. A control group with no competitor is included to determine total binding, and a group with a high concentration of a known antagonist is used to determine non-specific binding.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then fitted to a sigmoidal dose-response curve to determine the IC50 (the concentration of M-1 that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Isolated Tissue Vasoconstriction Assay
This functional assay assesses the ability of M-1 to inhibit agonist-induced contraction of blood vessels.
Detailed Methodology:
-
Tissue Preparation: Rings of a suitable artery (e.g., human internal thoracic artery or rat tail artery) are carefully dissected and mounted in organ baths filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The arterial rings are allowed to equilibrate under a resting tension for a specified period.
-
Antagonist Incubation: The tissues are pre-incubated with either M-1 at various concentrations or a vehicle control for a set duration.
-
Agonist Stimulation: A cumulative concentration-response curve is generated by the stepwise addition of a contractile agonist, such as serotonin (5-HT).
-
Data Acquisition and Analysis: The isometric tension of the arterial rings is recorded throughout the experiment. The data are analyzed to determine the EC50 of the agonist in the presence and absence of the antagonist. The pA2 value for M-1 is then calculated using a Schild plot analysis.
Western Blotting for Phosphoprotein Analysis
This technique is used to measure the phosphorylation status of key signaling proteins, such as ERK1/2 and GATA4, in response to M-1 treatment.
Detailed Methodology:
-
Cell Treatment and Lysis: Cultured cells (e.g., cardiomyocytes) are treated with a relevant agonist (e.g., phenylephrine to induce hypertrophy) in the presence or absence of M-1. Following treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2) and the total form of the protein (e.g., anti-total-ERK1/2).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The signal is detected using a chemiluminescent substrate and imaged.
-
Quantification: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of protein activation.
Conclusion
The active metabolite of this compound, M-1, is a potent and selective antagonist of the 5-HT2A receptor, with additional antagonistic activity at the 5-HT1B receptor. Its pharmacological effects are mediated through the inhibition of serotonin-induced vasoconstriction and platelet aggregation, likely via the suppression of the ERK1/2-GATA4 signaling pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of M-1 and other novel compounds targeting the serotonergic system. A thorough understanding of the pharmacology of M-1 is crucial for optimizing the therapeutic use of this compound and for the development of new drugs for cardiovascular and other related diseases.
References
- 1. Effects of M-1, a Major Metabolite of this compound, on 5-HT-Induced Constriction of Isolated Human Internal Thoracic Artery [jstage.jst.go.jp]
- 2. Effects of M-1, a Major Metabolite of this compound, on 5-HT-Induced Constriction of Isolated Human Internal Thoracic Artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarpogrelate's Anti-Inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarpogrelate, a selective antagonist of the serotonin 5-HT2A receptor, is a clinically utilized therapeutic agent primarily known for its antiplatelet and vasodilatory effects.[1] Beyond these established applications, a growing body of evidence illuminates the significant anti-inflammatory properties of this compound, suggesting its potential in a broader range of inflammatory and autoimmune diseases. Inflammation is a critical factor in the pathophysiology of numerous vascular diseases, and by mitigating these inflammatory responses, this compound hydrochloride may improve vascular health and slow disease progression.[1] This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Anti-Inflammatory Action
This compound's primary mechanism of action is the selective blockade of the 5-HT2A receptor.[1] By antagonizing this receptor, this compound interferes with serotonin-mediated signaling, which has been implicated in promoting inflammatory processes. The anti-inflammatory effects of this compound are believed to stem from its ability to modulate key signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and to reduce the production of pro-inflammatory cytokines and markers.[2][3]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various preclinical and clinical studies. The following tables summarize key findings on its impact on inflammatory markers.
Table 1: Effect of this compound on Inflammatory Markers in Clinical Studies
| Inflammatory Marker | Study Population | This compound Dosage | Duration of Treatment | Percentage Reduction/Change | Reference |
| hs-CRP | Diabetic patients with stable angina | 300 mg/day | 12 months | Significant decrease (p<0.01) | |
| IL-6 | Patients with peripheral arterial disease | Not specified | Not specified | Significant decrease (MD = -1.48) | |
| hs-CRP | Patients with peripheral arterial disease | Not specified | Not specified | Significant decrease (MD = -0.57) | |
| IL-18 | Patients with diabetes and arteriosclerosis obliterans | 300 mg/day | 2 months | Significant decrease |
Table 2: Effect of this compound in Preclinical In Vitro Models
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Observed Effect | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) (100 ng/ml) | 20 µM | Macrophage migration and activation | Inhibition | |
| Rat Renal Proximal Tubule Cells (NRK-52E) | High Glucose (30 mM) | 20 µM | Inflammatory and fibrosis signals | Reduction |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating intracellular signaling pathways critical to the inflammatory response. A key pathway identified is the MAPK/ERK cascade.
MAPK/ERK Signaling Pathway
This compound has been shown to transiently activate the MAPK/ERK pathway. This activation involves the phosphorylation of several key proteins, including Protein Kinase C (PKC) α/βII, c-Raf, and MEK1, ultimately leading to the phosphorylation of ERK1/2.
References
Sarpogrelate in Diabetic Nephropathy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of sarpogrelate in the research of diabetic nephropathy (DN). This compound, a selective serotonin 2A (5-HT2A) receptor antagonist, has demonstrated significant potential in ameliorating the pathological conditions associated with DN through various mechanisms, including anti-inflammatory, anti-fibrotic, and podocyte-protective effects. This document summarizes key quantitative data from preclinical and clinical studies, details experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanisms of Action
This compound hydrochloride (SH) primarily acts as a selective antagonist of the 5-HT2A receptor.[1][2] In the context of diabetic nephropathy, its therapeutic effects are attributed to several key actions:
-
Anti-inflammatory Effects: this compound has been shown to suppress macrophage infiltration and activation in the glomeruli.[1][3][4] It inhibits the expression of inflammatory markers such as F4/80 and CD11c and reduces the production of pro-inflammatory cytokines like TNF-α. Furthermore, it has been observed to decrease both plasma and urinary levels of monocyte chemoattractant protein-1 (MCP-1), a key chemokine in recruiting macrophages to the kidney.
-
Podocyte Protection: this compound helps in recovering from podocyte injury, a critical factor in the development of proteinuria. It has been observed to reduce podocyte effacement and increase slit pore density.
-
Reduction of Albuminuria: A consistent finding across multiple studies is the ability of this compound to significantly reduce urinary albumin excretion. This effect is linked to the aforementioned protective mechanisms on the glomerular filtration barrier.
-
Modulation of Adiponectin: this compound treatment has been associated with a significant increase in serum adiponectin levels, an adipokine with known anti-inflammatory and insulin-sensitizing properties.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound in diabetic nephropathy.
Table 1: Effects of this compound on Physiological and Biochemical Parameters in db/db Mice
| Parameter | Diabetic Control (DB) | Diabetic + this compound (DB+SH) | Normal Control (NC) | p-value (DB vs. DB+SH) | Reference |
| Body Weight (g) | 48.5 ± 0.9 | 46.9 ± 1.0 | 28.9 ± 0.6 | NS | |
| Kidney Weight (mg) | 520.8 ± 30.2 | 433.3 ± 17.6 | 288.6 ± 7.9 | < 0.05 | |
| Fasting Blood Glucose (mg/dL) | 480.3 ± 33.7 | 425.8 ± 29.5 | 141.9 ± 5.7 | NS | |
| Serum Insulin (ng/mL) | 4.1 ± 0.5 | 4.3 ± 0.4 | 0.7 ± 0.1 | NS | |
| Serum Adiponectin (µg/mL) | 4.9 ± 0.3 | 7.9 ± 0.8 | 9.8 ± 0.5 | < 0.05 | |
| Urinary Albumin Excretion (µ g/24h ) | 1856.7 ± 256.4 | 875.3 ± 153.2 | 45.6 ± 5.3 | < 0.05 | |
| Glomerular Volume (x10^4 µm^3) | 10.8 ± 0.5 | 8.9 ± 0.4 | 5.9 ± 0.2 | < 0.05 | |
| GBM Thickness (nm) | 289.7 ± 10.1 | 221.5 ± 9.8 | 115.4 ± 4.3 | < 0.05 | |
| Slit Pore Density (per 10 µm) | 1.2 ± 0.1 | 2.1 ± 0.2 | 3.5 ± 0.2 | < 0.05 |
Data presented as mean ± SEM. NS: Not Significant. GBM: Glomerular Basement Membrane.
Table 2: Clinical Studies on this compound in Patients with Type 2 Diabetes and Nephropathy
| Parameter | Baseline | After this compound Treatment | p-value | Reference |
| Urinary Albumin-to-Creatinine Ratio (mg/g Cr) | 267 (median) | 204 (median) | < 0.01 | |
| Plasma MCP-1 (pg/mL) | 182.3 ± 10.5 | 158.9 ± 9.8 | < 0.01 | |
| Urinary MCP-1 (ng/g Cr) | 198.7 ± 25.4 | 145.6 ± 18.9 | < 0.01 | |
| Plasma Adiponectin (µg/mL) | 4.2 ± 0.5 | 5.1 ± 0.6 | < 0.05 | |
| Urinary Albumin Excretion (mg/g Cr) | - | 24.3 ± 8.58 (at 3 months) | < 0.05 |
Data from presented as mean ± SEM unless otherwise stated. Data from shows the value after 3 months of treatment.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Animal Model: db/db Mice
-
Animal Model: Male db/db mice (C57BLKs/J background), a model for type 2 diabetes, and their non-diabetic db/m littermates are used.
-
Grouping: Mice are typically divided into four groups: Normal control (NC), Normal control treated with this compound Hydrochloride (NC+SH), Diabetic group (DB), and Diabetic group treated with this compound Hydrochloride (DB+SH).
-
Treatment: this compound hydrochloride (SH) is administered orally at a dose of 30 mg/kg/day for a duration of 12 weeks.
-
Sample Collection: 24-hour urine is collected using metabolic cages for the determination of urinary albumin excretion. Blood and kidney tissues are collected at the end of the treatment period for biochemical and histological analysis.
-
Histological Analysis: Kidney sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) for observing mesangial expansion. Transmission electron microscopy is used to assess glomerular basement membrane (GBM) thickness and podocyte effacement.
-
Immunohistochemistry and Western Blotting: These techniques are used to analyze the expression of proteins such as nephrin, VEGF, F4/80, CD11c, and TNF-α in kidney tissues.
Animal Model: Streptozotocin (STZ)-Induced Diabetic Rats
-
Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin (STZ). In some protocols, a high-fat diet is provided prior to STZ injection to model type 2 diabetes.
-
Treatment: this compound is administered orally at a dose of 50 mg/kg/day.
In Vitro Cell Culture Experiments
-
Cell Lines: Rat renal proximal tubule cells (NRK-52E), mouse macrophages (Raw 264.7), and murine glomerular mesangial cells (MES-13) are commonly used.
-
Stimulation: Cells are typically stimulated with high glucose (e.g., 30 mM) to mimic hyperglycemic conditions or with lipopolysaccharide (LPS) to induce an inflammatory response. In some experiments, TGF-β1 and serotonin (5-HT) are used to induce a profibrotic response in mesangial cells.
-
Treatment: this compound hydrochloride is added to the cell culture medium at various concentrations (e.g., 20 µM) to assess its effects on the stimulated cells.
-
Analysis: The expression of inflammatory and fibrotic markers is analyzed using techniques like Western blotting and real-time RT-PCR. Macrophage migration assays are also performed to evaluate the effect of this compound on macrophage motility.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound in diabetic nephropathy are mediated through its influence on several key signaling pathways.
This compound's Anti-Inflammatory and Anti-Fibrotic Signaling
In diabetic nephropathy, hyperglycemia and other metabolic abnormalities lead to increased serotonin (5-HT) levels and activation of the 5-HT2A receptor on various renal cells, including mesangial cells and macrophages. This triggers downstream signaling cascades that promote inflammation and fibrosis. This compound, by blocking the 5-HT2A receptor, inhibits these pathological processes.
Caption: this compound's mechanism in diabetic nephropathy.
TGF-β Signaling Pathway in Renal Fibrosis
Caption: TGF-β signaling pathway in renal fibrosis.
Experimental Workflow for this compound Evaluation in a db/db Mouse Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a db/db mouse model of diabetic nephropathy.
References
- 1. This compound hydrochloride ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice | PLOS One [journals.plos.org]
- 2. Beneficial Effects of this compound and Rosuvastatin in High Fat Diet/Streptozotocin-Induced Nephropathy in Mice | PLOS One [journals.plos.org]
- 3. [PDF] this compound hydrochloride ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice | Semantic Scholar [semanticscholar.org]
- 4. This compound hydrochloride ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice [pubmed.ncbi.nlm.nih.gov]
Sarpogrelate in Peripheral Artery Disease: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of sarpogrelate's potential in the treatment of peripheral artery disease (PAD). It is designed to be a comprehensive resource, detailing the mechanism of action, summarizing key clinical trial data, and providing detailed experimental protocols for preclinical and clinical research.
Core Mechanism of Action
This compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor. Its therapeutic effects in peripheral artery disease (PAD) are primarily attributed to a multi-faceted mechanism of action that includes anti-platelet aggregation, vasodilation, and inhibition of vascular smooth muscle cell (VSMC) proliferation.
Upon vascular injury, platelets release serotonin (5-hydroxytryptamine, 5-HT), which then binds to 5-HT2A receptors on surrounding platelets and vascular smooth muscle cells. This binding initiates a cascade of events that contribute to the pathophysiology of PAD.
This compound competitively blocks the 5-HT2A receptor, thereby inhibiting these downstream effects. This leads to a reduction in platelet aggregation and thrombus formation, vasodilation of constricted arteries, and attenuation of the proliferative response of VSMCs, which is a key factor in the development of atherosclerotic plaques.
Signaling Pathways
The binding of serotonin to the 5-HT2A receptor on vascular smooth muscle cells activates several intracellular signaling pathways that contribute to cell proliferation and migration. This compound, by blocking this initial interaction, prevents the activation of these cascades. Key pathways implicated include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the extracellular signal-regulated kinase (ERK) pathway.[1][2][3][4]
Quantitative Data from Clinical Studies
A meta-analysis of 12 randomized controlled trials (RCTs) including 988 patients provides significant quantitative data on the efficacy of this compound in treating PAD.[5] The primary outcomes assessed were improvements in Ankle-Brachial Index (ABI), dorsalis pedis artery blood flow, and pain-free walking distance (PFWD). The studies compared this compound treatment with conventional therapies such as aspirin, cilostazol, ticlopidine, or basic treatment.
| Outcome Measure | This compound vs. Control | Standardized Mean Difference (SMD) / Mean Difference (MD) | 95% Confidence Interval (CI) | P-value | Citation |
| Ankle-Brachial Index (ABI) | This compound showed significant improvement | SMD: 0.42 | 0.24 to 0.60 | <0.0001 | |
| Dorsalis Pedis Artery Blood Flow | This compound showed significant improvement | MD: 0.16 mL/min | 0.09 to 0.23 | <0.001 | |
| Pain-Free Walking Distance (PFWD) | This compound showed significant improvement | MD: 201.86 meters | 9.34 to 394.38 | 0.04 | |
| High-Sensitivity C-Reactive Protein (hs-CRP) | This compound significantly decreased hs-CRP | MD: -0.57 mg/L | -1.12 to -0.02 | 0.04 | |
| Interleukin-6 (IL-6) | This compound significantly decreased IL-6 | MD: -1.48 pg/mL | -2.56 to -0.39 | 0.008 |
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound in PAD.
Clinical Trial Protocol for this compound in PAD
Objective: To evaluate the efficacy and safety of this compound in patients with PAD.
Study Design: A prospective, multicenter, randomized, open-label, or double-blind, placebo-controlled clinical trial.
Patient Population:
-
Inclusion Criteria: Patients with a confirmed diagnosis of PAD (e.g., ABI < 0.9), stable symptoms of intermittent claudication.
-
Exclusion Criteria: Patients with critical limb ischemia, recent vascular surgery, or contraindications to antiplatelet therapy.
Intervention:
-
This compound Group: Oral this compound (e.g., 100 mg three times daily).
-
Control Group: Placebo or an active comparator (e.g., aspirin 100 mg/day, clopidogrel 75 mg/day).
Primary Endpoints:
-
Change in pain-free walking distance (PFWD) from baseline.
-
Change in Ankle-Brachial Index (ABI) from baseline.
-
Incidence of restenosis after endovascular intervention.
Secondary Endpoints:
-
Target lesion revascularization (TLR).
-
Incidence of major adverse limb events (e.g., amputation).
-
Changes in inflammatory markers (e.g., hs-CRP, IL-6).
-
Safety and tolerability, including bleeding complications.
Assessments:
-
Ankle-Brachial Index (ABI): Measured at baseline and at specified follow-up intervals (e.g., 12 and 24 weeks).
-
Pain-Free Walking Distance (PFWD): Assessed using a standardized treadmill protocol at baseline and follow-up.
-
Adverse Events: Monitored and recorded at each study visit.
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.8% sodium citrate.
-
This compound hydrochloride solutions at various concentrations.
-
Platelet agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
Method:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Pre-incubation: Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.
-
Aggregation Induction: Add a platelet agonist (e.g., ADP at a final concentration of 5-10 µM, or collagen at 1-5 µg/mL) to the PRP to induce aggregation.
-
Measurement: Monitor the change in light transmission through the PRP sample for a set period (e.g., 5-10 minutes) using a light transmission aggregometer. The PPP is used to set the 100% aggregation baseline.
-
Data Analysis: Calculate the percentage of platelet aggregation and the percentage of inhibition by this compound compared to the vehicle control.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of vascular smooth muscle cells.
Materials:
-
Rat or human aortic smooth muscle cells.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
This compound hydrochloride solutions.
-
Mitogen (e.g., serotonin, platelet-derived growth factor (PDGF)).
-
Cell proliferation assay kit (e.g., MTT, BrdU, or Click-iT EdU).
Method:
-
Cell Culture: Culture VSMCs in appropriate medium until they reach a desired confluency.
-
Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by serum-starving them for 24-48 hours.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control in the presence or absence of a mitogen (e.g., 10% FBS or a specific growth factor like serotonin at 1 µM) for a specified period (e.g., 24-72 hours).
-
Proliferation Assessment:
-
MTT Assay: Add MTT solution to the cells and incubate. Then, solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
BrdU/EdU Assay: Add BrdU or EdU to the culture medium for a few hours to allow for its incorporation into newly synthesized DNA. Fix and permeabilize the cells, and then detect the incorporated BrdU or EdU using a specific antibody or a click chemistry reaction, respectively. Quantify the signal using a microplate reader or fluorescence microscopy.
-
-
Data Analysis: Express the results as a percentage of cell proliferation relative to the control group.
Animal Model of Peripheral Artery Disease
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of PAD.
Animal Model:
-
Femoral Artery Ligation Model: In mice or rats, surgically ligate the femoral artery to induce hindlimb ischemia.
-
Atherosclerotic Model: Use genetically modified mice (e.g., ApoE-/- or LDLR-/-) fed a high-fat diet to induce atherosclerosis, which can be combined with femoral artery injury to create a more clinically relevant model.
Intervention:
-
Administer this compound orally (e.g., via gavage) or intraperitoneally at various doses.
-
A control group should receive a vehicle.
Outcome Measures:
-
Laser Doppler Perfusion Imaging: Measure blood flow in the ischemic and non-ischemic limbs at multiple time points post-surgery.
-
Limb Salvage and Necrosis Scoring: Visually assess the ischemic limb for signs of necrosis and assign a score.
-
Histological Analysis: Harvest the ischemic muscle tissue for histological analysis to assess muscle fiber integrity, inflammation, and capillary density.
-
Functional Assessment: Evaluate motor function of the ischemic limb using methods like a walking track analysis or a rotarod test.
Conclusion
This compound demonstrates significant potential in the management of peripheral artery disease through its well-defined mechanism of action as a 5-HT2A receptor antagonist. The available clinical data indicates its efficacy in improving key clinical parameters such as Ankle-Brachial Index and pain-free walking distance, along with a reduction in inflammatory markers. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic benefits of this compound and explore its full potential in the treatment of PAD. Further well-designed preclinical and clinical studies are warranted to continue to build upon this promising foundation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Activation of the JAK/STAT pathway in vascular smooth muscle by serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Targets of Sarpogrelate Beyond 5-HT2A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarpogrelate, a selective antagonist of the serotonin 2A (5-HT2A) receptor, is clinically utilized for its antiplatelet and vasodilatory effects in the management of peripheral arterial disease. While its therapeutic actions are primarily attributed to 5-HT2A blockade, a growing body of evidence reveals that this compound's pharmacological profile extends to a range of other molecular targets. This technical guide provides a comprehensive overview of these non-5-HT2A targets, detailing the quantitative pharmacological data, the experimental methodologies used for their characterization, and the associated signaling pathways. This document aims to serve as a resource for researchers and drug development professionals interested in the broader mechanistic actions of this compound and its potential for therapeutic repositioning.
Introduction
This compound hydrochloride is a well-established therapeutic agent for the treatment of ischemic symptoms associated with chronic arterial occlusion. Its primary mechanism of action involves the selective and competitive inhibition of the 5-HT2A receptor, which mediates platelet aggregation and vasoconstriction. However, emerging research has illuminated a more complex pharmacological landscape for this compound, implicating its interaction with other receptors and its modulation of various signaling cascades that contribute to its pleiotropic effects, including anti-inflammatory, anti-atherosclerotic, and endothelial-protective activities. This guide delves into these molecular targets beyond the canonical 5-HT2A receptor.
Quantitative Pharmacological Data
The interaction of this compound and its active metabolite, M-1, with various molecular targets has been quantified through a range of in vitro assays. The following tables summarize the available binding affinities (pKi), and half-maximal inhibitory concentrations (IC50) for these interactions.
Table 1: Binding Affinities of this compound and its Metabolite (M-1) for Serotonin and Adrenergic Receptors
| Target | Ligand | pKi |
| 5-HT2A Receptor | This compound | 8.52[1] |
| 5-HT2B Receptor | This compound | 6.57[1] |
| 5-HT2C Receptor | This compound | 7.43[1] |
| α1a-Adrenoceptor | This compound | 6.3[2] |
| α1b-Adrenoceptor | This compound | 6.4[2] |
| α1d-Adrenoceptor | This compound | 6.3 |
| α1a-Adrenoceptor | M-1 | 7.1 |
| α1b-Adrenoceptor | M-1 | 7.1 |
| α1d-Adrenoceptor | M-1 | 6.1 |
Table 2: Inhibitory Effects of this compound on Cytochrome P450 Isozymes and Vascular Responses
| Target/Process | Parameter | Value (µM) |
| CYP2D6 | IC50 | 3.05 |
| Cerebral Artery Dilation | IC50 | ~2.3 |
Table 3: Effects of this compound on Inflammatory Markers and Adhesion Molecules
| Marker/Molecule | Condition | This compound Concentration | Effect |
| P-selectin | Collagen-induced platelet aggregation | 1 - 100 µM | Dose-dependent decrease |
| ICAM-1 | High glucose-induced expression in HUVECs | 0.1, 1.0, 10.0 µM | Dose-dependent inhibition |
| VCAM-1 | In patients with diabetes mellitus | Not specified | Significant decrease |
| Monocyte-endothelial adhesion | High glucose-induced in HUVECs | 0.1, 1.0, 10.0 µM | Dose-dependent inhibition |
Key Non-5-HT2A Molecular Interactions and Signaling Pathways
Beyond direct receptor antagonism, this compound modulates several intracellular signaling pathways that are pivotal in vascular health and disease.
ERK1/2–GATA4 Signaling Pathway
This compound has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and its downstream target, the transcription factor GATA4. This pathway is a key regulator of cardiac hypertrophy.
Akt/eNOS Signaling Pathway
This compound treatment can lead to the activation of the Akt/endothelial Nitric Oxide Synthase (eNOS) pathway. This is thought to occur through the relative stimulation of 5-HT1B receptors when 5-HT2A receptors are blocked, leading to vasodilation and angiogenesis.
RhoA/Rho-Kinase (ROCK) Pathway
The RhoA/ROCK pathway is a critical regulator of vascular smooth muscle contraction and is implicated in hypertension. While direct interaction data is limited, this compound's vasodilatory effects suggest a potential modulatory role on this pathway, possibly downstream of its receptor targets.
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. This compound's anti-inflammatory effects may be partly mediated through the inhibition of this pathway, although direct evidence is still emerging.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the characterization of this compound's molecular targets.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for various receptors.
General Protocol:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound or its metabolites).
-
Separation: Bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Western Blotting for Phosphorylated Proteins
Objective: To assess the effect of this compound on the phosphorylation status of signaling proteins (e.g., ERK1/2, GATA4, Akt, eNOS).
General Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound for a specified duration, with or without a stimulating agent.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The HRP enzyme catalyzes a chemiluminescent reaction, and the resulting light is detected on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to the total protein levels.
Intracellular Calcium Mobilization Assay
Objective: To measure the effect of this compound on agonist-induced changes in intracellular calcium concentration ([Ca2+]i).
General Protocol:
-
Cell Loading: Cultured cells (e.g., vascular smooth muscle cells) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometer or a fluorescence microscope.
-
Stimulation: An agonist (e.g., serotonin) is added to the cells to induce an increase in [Ca2+]i.
-
This compound Treatment: In parallel experiments, cells are pre-incubated with this compound before the addition of the agonist.
-
Fluorescence Monitoring: The change in fluorescence intensity, which corresponds to the change in [Ca2+]i, is continuously monitored.
-
Data Analysis: The peak and sustained levels of [Ca2+]i in the presence and absence of this compound are compared to determine its inhibitory effect.
Macrophage Migration Assay (Transwell Assay)
Objective: To evaluate the effect of this compound on macrophage migration.
General Protocol:
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant.
-
Cell Seeding: Macrophages, pre-treated with this compound or a vehicle control, are seeded into the upper chamber.
-
Incubation: The plate is incubated to allow the macrophages to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification: After a set time, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.
-
Data Analysis: The number of migrated cells in the this compound-treated group is compared to the control group.
Conclusion
The pharmacological actions of this compound extend beyond its well-characterized 5-HT2A receptor antagonism. Its interactions with other serotonin receptor subtypes, adrenergic receptors, and its modulation of key signaling pathways involved in inflammation, vascular tone, and cell proliferation contribute to its multifaceted therapeutic effects. This in-depth guide provides a foundation for further research into the non-canonical mechanisms of this compound, which may unveil novel therapeutic applications and inform the development of next-generation cardiovascular drugs with refined pharmacological profiles. A comprehensive understanding of these off-target effects is crucial for both optimizing its current clinical use and exploring its potential in new therapeutic areas.
References
- 1. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selective Serotonin 2A Receptor Antagonist this compound Prevents Cardiac Hypertrophy and Systolic Dysfunction via Inhibition of the ERK1/2–GATA4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Sarpogrelate's Attenuation of Serotonin-Induced Vasoconstriction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacological effects of sarpogrelate on serotonin-induced vasoconstriction. This compound, a selective antagonist of the serotonin 2A (5-HT2A) receptor, plays a critical role in mitigating the vasoconstrictive and platelet-aggregating effects of serotonin.[1][2] This document outlines the molecular mechanisms, key signaling pathways, and experimental evidence supporting this compound's therapeutic potential in cardiovascular diseases characterized by excessive vasoconstriction, such as peripheral arterial disease.[1][2] Detailed experimental protocols and quantitative data from pivotal studies are presented to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Role of Serotonin in Vasoconstriction
Serotonin, or 5-hydroxytryptamine (5-HT), is a biogenic amine that exerts a wide range of physiological effects, including the regulation of vascular tone.[3] Its impact on blood vessels is complex, capable of inducing both vasoconstriction and vasodilation depending on the specific receptor subtype activated and the state of the vascular endothelium. The 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly found on vascular smooth muscle cells, is the primary mediator of serotonin's vasoconstrictive effects. Activation of 5-HT2A receptors by serotonin triggers a signaling cascade that leads to smooth muscle cell contraction and narrowing of the blood vessels.
This compound hydrochloride is a pharmacological agent that selectively antagonizes the 5-HT2A receptor. This selective blockade inhibits the downstream signaling pathways responsible for vasoconstriction and also interferes with serotonin-induced platelet aggregation, another critical factor in thromboembolic events.
Mechanism of Action: this compound as a 5-HT2A Receptor Antagonist
This compound functions as a competitive antagonist at 5-HT2A receptors. By binding to these receptors on vascular smooth muscle cells, it prevents serotonin from initiating the intracellular signaling cascade that leads to contraction. This results in vasodilation, an increase in blood vessel diameter, which is particularly beneficial in pathological conditions involving arterial narrowing.
Signaling Pathway of Serotonin-Induced Vasoconstriction
The vasoconstriction induced by serotonin is primarily mediated through the Gq/11 G-protein coupled 5-HT2A receptor. The binding of serotonin to this receptor initiates the following cascade:
-
G-Protein Activation: The activated 5-HT2A receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C-beta (PLCβ).
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.
-
Protein Kinase C (PKC) Activation: DAG, along with Ca2+, activates Protein Kinase C (PKC), which contributes to the sustained phase of muscle contraction through various mechanisms, including the inhibition of myosin light chain phosphatase.
This compound, by blocking the initial binding of serotonin to the 5-HT2A receptor, effectively inhibits this entire signaling cascade.
Serotonin 5-HT2A Receptor Signaling Pathway in Vasoconstriction.
Quantitative Data on this compound's Receptor Affinity and Potency
The efficacy of this compound as a 5-HT2A receptor antagonist has been quantified in numerous in vitro studies. The following tables summarize key binding affinity and functional antagonism data.
| Parameter | Receptor | Value | Reference |
| pKi | 5-HT2A | 8.52 | |
| 5-HT2C | 7.43 | ||
| 5-HT2B | 6.57 | ||
| Ki | 5-HT2A | 8.39 nM | |
| pA2 | 5-HT2A (rat tail artery) | 8.53 | |
| pKB | α1-adrenoceptors | 6.30 | |
| Table 1: Binding Affinity and Antagonist Potency of this compound. |
| Compound | Receptor | pA2 Value | Reference |
| This compound | 5-HT2A | 8.53 | |
| (R,S)-M-1 (metabolite) | 5-HT2A | 9.04 | |
| (R)-M-1 (metabolite) | 5-HT2A | 9.00 | |
| (S)-M-1 (metabolite) | 5-HT2A | 8.81 | |
| Table 2: Competitive Antagonism of this compound and its Metabolites at 5-HT2A Receptors in Rat Tail Artery. |
Experimental Protocols
The following sections detail the methodologies employed in key studies to evaluate the effect of this compound on serotonin-induced vasoconstriction and related cellular processes.
In Vitro Vasoconstriction Assay (Isolated Artery Rings)
This protocol is a standard method for assessing the direct effect of vasoactive substances on blood vessels.
Objective: To measure the contractile response of isolated arterial segments to serotonin and the inhibitory effect of this compound.
Materials:
-
Animal model: Rabbit femoral or cerebral arteries, or rat tail artery.
-
Organ bath system with isometric force transducers.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Serotonin (5-hydroxytryptamine).
-
This compound hydrochloride.
Procedure:
-
Tissue Preparation: Euthanize the animal and carefully dissect the desired artery. Clean the artery of adherent connective tissue and cut it into rings of 2-4 mm in length.
-
Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2. The rings are mounted between two hooks, one fixed and the other connected to an isometric force transducer.
-
Equilibration and Pre-contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g). Induce a submaximal contraction with a standard agonist (e.g., potassium chloride or phenylephrine) to ensure tissue viability.
-
Serotonin Concentration-Response Curve: After washout and return to baseline, cumulatively add serotonin in increasing concentrations to the organ bath to generate a concentration-response curve for vasoconstriction.
-
Inhibition by this compound: In a separate set of rings, pre-incubate the tissue with this compound for a defined period (e.g., 30 minutes) before generating the serotonin concentration-response curve. Repeat this with different concentrations of this compound.
-
Data Analysis: Record the contractile force at each serotonin concentration. Plot the concentration-response curves and calculate parameters such as EC50 (the concentration of serotonin that produces 50% of the maximal response) and the pA2 value for this compound's antagonism.
Experimental Workflow for In Vitro Vasoconstriction Assay.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol is used to assess the effect of this compound on the proliferation of vascular smooth muscle cells induced by serotonin, a process implicated in the pathogenesis of atherosclerosis.
Objective: To quantify the inhibitory effect of this compound on serotonin-induced VSMC proliferation.
Materials:
-
Cultured vascular smooth muscle cells (e.g., from rat aorta or porcine coronary artery).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Serotonin.
-
This compound hydrochloride.
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT or BrdU).
-
Scintillation counter or microplate reader.
Procedure:
-
Cell Seeding: Seed VSMCs in multi-well plates and grow them to sub-confluence in complete medium.
-
Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in serum-free medium for 24-48 hours.
-
Treatment: Treat the cells with serotonin in the presence or absence of various concentrations of this compound. This compound is typically added 30-60 minutes before the addition of serotonin.
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: Add [3H]-thymidine to the culture medium for the final few hours of the incubation period. The amount of incorporated radioactivity, which is proportional to DNA synthesis, is measured using a scintillation counter after cell lysis and DNA precipitation.
-
MTT Assay: Add MTT solution to the wells. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength.
-
-
Data Analysis: Express the results as a percentage of the control (serotonin-stimulated) proliferation. Calculate the IC50 value for this compound's inhibition of proliferation. A study on rat aortic smooth muscle cells showed maximal inhibition of 5-HT-induced DNA, RNA, and protein synthesis at a this compound concentration of 1 µM.
Conclusion
This compound is a potent and selective 5-HT2A receptor antagonist that effectively counteracts serotonin-induced vasoconstriction. Its mechanism of action is well-characterized, involving the competitive blockade of 5-HT2A receptors on vascular smooth muscle cells, thereby inhibiting the Gq-PLC-IP3 signaling pathway and subsequent calcium-mediated contraction. The quantitative data from in vitro studies consistently demonstrate its high affinity and potency at the 5-HT2A receptor. The detailed experimental protocols provided in this guide serve as a foundation for further research into the therapeutic applications of this compound and other 5-HT2A antagonists in cardiovascular medicine. The continued investigation into the nuanced effects of this compound on vascular biology will be crucial for optimizing its clinical use and developing novel therapeutic strategies for vascular diseases.
References
Initial Studies on Sarpogrelate in Atherosclerosis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
Sarpogrelate is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2][3] Its therapeutic potential in atherosclerosis stems from its ability to inhibit key pathological processes initiated by serotonin, including platelet aggregation and vascular smooth muscle cell (VSMC) proliferation.[2][4] Furthermore, this compound has been shown to improve endothelial function and exert anti-inflammatory effects, contributing to its overall anti-atherosclerotic profile.
In Vivo Atherosclerosis Models
Rabbit Models of Hypercholesterolemia-Induced Atherosclerosis
Rabbit models are frequently utilized to study diet-induced atherosclerosis due to their sensitivity to dietary cholesterol.
-
Animal Model: Male New Zealand White or Japanese White rabbits.
-
Diet-Induced Atherosclerosis: Rabbits are fed a hypercholesterolemic diet containing 0.5% to 1% cholesterol for a period of 8 to 12 weeks to induce the formation of atherosclerotic plaques.
-
Treatment Groups:
-
Control Group: High-cholesterol diet (HCD) only.
-
This compound Group: HCD supplemented with this compound (e.g., 5 mg/kg/day).
-
Combination Therapy Group (optional): HCD with this compound and other agents like vitamin E.
-
-
Assessment of Atherosclerosis:
-
Gross Quantification: The aorta is excised, stained with Oil Red O to visualize lipid-rich plaques, and the percentage of the total aortic surface area covered by lesions is quantified using image analysis software.
-
Histological Analysis: Aortic sections are stained with hematoxylin and eosin (H&E) for general morphology and specific antibodies for immunohistochemical analysis of plaque composition (e.g., macrophages and smooth muscle cells).
-
| Parameter | Control Group (High-Cholesterol Diet) | This compound + Vitamin E Group | Reference |
| Atherosclerotic Area (%) | 16.9 ± 2.0 | 8.2 ± 2.0 | |
| MMP-1-Positive Area | Not specified (baseline) | Decreased | |
| SMC/Macrophage Ratio in Plaque | Not specified (baseline) | Increased |
| Parameter | Control Group (High-Cholesterol Diet) | This compound Group | Reference |
| Plasma Cholesterol | Increased | Prevented Increase | |
| Plasma Triglycerides | Increased | Prevented Increase | |
| Malondialdehyde (Oxidative Stress Marker) | Increased | Prevented Increase | |
| Foam Cell and Plaque Formation | Present | Prevented |
Murine Models of Atherosclerosis
Genetically modified mouse models, such as Low-Density Lipoprotein Receptor-knockout (LDLr-KO) and Apolipoprotein E-knockout (ApoE-KO) mice, are standard tools for studying atherosclerosis.
-
Animal Model: Male C57BL/6J LDLr-knockout (LDLr-KO) mice.
-
Diet-Induced Atherosclerosis: Mice are fed a high-fat, high-cholesterol "Western-type" diet for 12 to 20 weeks.
-
Treatment Groups:
-
Control Group: High-fat diet (HFD) only.
-
This compound Group: HFD with this compound (e.g., 10 or 50 mg/kg, orally).
-
Combination Therapy Group (optional): HFD with this compound and a statin (e.g., pravastatin).
-
-
Assessment of Atherosclerosis:
-
En Face Aortic Staining: The entire aorta is dissected, stained with Oil Red O, and the plaque area is quantified.
-
Aortic Root Histology: Serial cryosections of the aortic root are stained with Oil Red O to measure lesion area and for immunohistochemical analysis of inflammatory markers (e.g., ICAM-1), macrophage infiltration (e.g., MOMA-2), and smooth muscle cell content (e.g., α-SMA).
-
Inflammatory Cytokine Analysis: Serum levels of inflammatory cytokines such as IL-6 and TNF-α are measured by ELISA.
-
| Parameter | High-Fat Diet (HFD) Control | HFD + Pravastatin (40 mg/kg) | HFD + Pravastatin (40 mg/kg) + this compound (50 mg/kg) | Reference |
| Atherosclerotic Plaque Area (%) | ~17% | ~12% | ~7% | |
| Serum IL-6 (pg/mL) | ~40 | ~30 | ~20 | |
| Serum TNF-α (pg/mL) | ~120 | ~90 | ~60 |
In Vitro Mechanistic Studies
Vascular Smooth Muscle Cell (VSMC) Proliferation
A key event in the progression of atherosclerosis is the proliferation and migration of VSMCs.
-
Cell Culture: Rat or porcine aortic smooth muscle cells are cultured.
-
Stimulation: Cells are stimulated with serotonin (5-HT) to induce proliferation.
-
Treatment: this compound is added at various concentrations to assess its inhibitory effect.
-
Proliferation Measurement:
-
[³H]Thymidine Incorporation: The incorporation of radiolabeled thymidine into newly synthesized DNA is measured as a direct indicator of cell proliferation.
-
Cell Counting: Direct counting of cell numbers.
-
Fluorescence-Activated Cell Sorting (FACS): To analyze the cell cycle distribution.
-
| Parameter | 5-HT Stimulation | 5-HT Stimulation + this compound (1 µM) | Reference |
| DNA, RNA, and Protein Synthesis | Stimulated | Maximally Inhibited |
Macrophage Foam Cell Formation
The formation of lipid-laden macrophages, or foam cells, is a hallmark of early atherosclerotic lesions.
-
Cell Culture: A murine macrophage cell line (e.g., J774.1 or RAW264.7) or human monocyte-derived macrophages (from THP-1 cells) are used.
-
Lipid Loading: Macrophages are incubated with modified lipoproteins, most commonly oxidized LDL (ox-LDL), to induce lipid accumulation and transformation into foam cells.
-
Treatment: this compound would be added to the culture medium to evaluate its effect on foam cell formation.
-
Quantification of Lipid Accumulation:
-
Oil Red O Staining: Cells are stained with Oil Red O, and the intracellular lipid droplets are visualized and can be quantified by extracting the dye and measuring its absorbance.
-
Fluorescently Labeled ox-LDL Uptake: The uptake of DiI-oxLDL (a fluorescently labeled ox-LDL) can be measured by fluorometry or visualized by fluorescence microscopy.
-
While direct studies quantifying the effect of this compound on macrophage foam cell formation are not extensively detailed in the initial search results, its mechanism of action via the 5-HT2A receptor suggests a potential inhibitory role, as serotonin has been implicated in macrophage lipid accumulation.
Signaling Pathways and Molecular Mechanisms
Endothelial Function and Nitric Oxide Signaling
This compound has been shown to improve endothelial function, a critical factor in preventing atherosclerosis.
-
Mechanism: this compound increases the expression of endothelial nitric oxide synthase (eNOS) mRNA. This leads to an increase in the production of nitric oxide (NO), a potent vasodilator and anti-atherogenic molecule. The increased NO subsequently elevates the levels of cyclic guanosine monophosphate (cGMP), which mediates many of the beneficial effects of NO on the vasculature.
Inhibition of VSMC Proliferation Signaling
This compound inhibits serotonin-induced VSMC proliferation by targeting downstream signaling pathways.
-
Mechanism: Serotonin, acting through the 5-HT2A receptor, activates the mitogen-activated protein kinase (MAPK) pathway, leading to the expression of early response genes like c-Fos and c-Jun, which are critical for cell cycle progression and proliferation. This compound blocks the activation of this pathway. Some evidence also points to the inhibition of the ERK1/2-GATA4 signaling pathway as another mechanism to suppress cell proliferation.
Summary and Future Directions
Initial studies on this compound in various atherosclerosis models have consistently demonstrated its potential as an anti-atherosclerotic agent. Its multifaceted mechanism of action, encompassing anti-platelet, anti-proliferative, and pro-endothelial effects, makes it a compelling candidate for further investigation. Future research should focus on elucidating the precise molecular interactions of this compound in macrophage foam cell formation and further exploring its synergistic effects with other anti-atherosclerotic therapies. More extensive clinical trials are warranted to translate these promising preclinical findings into effective therapeutic strategies for patients with atherosclerotic cardiovascular disease.
References
- 1. 5-HT 2A Receptor and 5-HT Degradation Play a Crucial Role in Atherosclerosis by Modulating Macrophage Foam Cell Formation, Vascular Endothelial Cell Inflammation, and Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospective Randomized Study of this compound Versus Clopidogrel-based Dual Antiplatelet Therapies in Patients Undergoing Femoropopliteal Arterial Endovascular Interventions: Preliminary Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Sarpogrelate's Impact on Endothelial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted effects of sarpogrelate on endothelial function. This compound, a selective 5-HT2A receptor antagonist, has demonstrated significant potential in improving vascular health by targeting key pathways involved in endothelial dysfunction. This document synthesizes current research to provide a comprehensive resource on its mechanism of action, relevant signaling cascades, and the experimental methodologies used to evaluate its efficacy.
Core Mechanism of Action
This compound's primary mechanism of action is the selective blockade of the 5-hydroxytryptamine 2A (5-HT2A) receptor.[1][2] In pathological conditions such as atherosclerosis and diabetes, serotonin (5-HT) contributes to endothelial dysfunction by promoting vasoconstriction, platelet aggregation, and inflammation through the 5-HT2A receptor on vascular smooth muscle cells and platelets.[2][3] By antagonizing this receptor, this compound mitigates these detrimental effects.[1]
Interestingly, the blockade of the 5-HT2A receptor appears to shift the balance of serotonin's effects towards the 5-HT1B receptor, which is present on endothelial cells. Activation of the 5-HT1B receptor initiates a signaling cascade that promotes the production of nitric oxide (NO), a key molecule in maintaining endothelial health and function.
Signaling Pathways Modulated by this compound
This compound's beneficial effects on endothelial function are mediated through a complex interplay of signaling pathways. The primary pathway involves the activation of endothelial nitric oxide synthase (eNOS), leading to increased NO bioavailability.
The 5-HT1B/Akt/eNOS Signaling Pathway
The selective blockade of 5-HT2A receptors by this compound allows for the preferential activation of 5-HT1B receptors on endothelial cells by serotonin. This initiates a downstream signaling cascade involving phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), culminating in the phosphorylation and activation of eNOS.
Activated Akt phosphorylates eNOS at the serine 1177 residue (Ser1177), a key activating phosphorylation site. This phosphorylation enhances eNOS activity, leading to an increased production of NO. NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potentials of this compound in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of serotonin in angiogenesis: induction of angiogenesis by this compound via endothelial 5-HT1B/Akt/eNOS pathway in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarpogrelate's Selectivity for 5-HT2 Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarpogrelate is a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor, with demonstrated therapeutic efficacy in the management of ischemic diseases due to its antiplatelet and vasodilatory properties. Understanding its precise selectivity profile across the 5-HT2 receptor subfamily, which also includes the 5-HT2B and 5-HT2C subtypes, is critical for elucidating its mechanism of action and guiding further drug development. This technical guide provides a comprehensive overview of this compound's binding and functional selectivity for 5-HT2A, 5-HT2B, and 5-HT2C receptors, presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Quantitative Selectivity Profile of this compound
The selectivity of this compound for the 5-HT2 receptor subtypes has been characterized through radioligand binding assays and in vitro functional assessments. The data consistently demonstrate a higher affinity and antagonist potency of this compound for the 5-HT2A receptor compared to the 5-HT2B and 5-HT2C subtypes.
Binding Affinity
Binding affinity is typically determined by competitive radioligand binding assays, which measure the ability of this compound to displace a radiolabeled ligand from the receptor. The affinity is expressed as the inhibitor constant (Ki) or its logarithmic transformation (pKi).
| Receptor Subtype | This compound pKi | This compound Ki (nM) | Reference Compound |
| 5-HT2A | 8.52 | 8.39 | [3H]Ketanserin |
| 5-HT2B | 6.57 | - | [3H]5-HT |
| 5-HT2C | 7.43 | - | [3H]Mesulergine |
Table 1: Binding affinities of this compound for human 5-HT2 receptor subtypes.
Functional Antagonism
Functional antagonist activity is assessed by measuring the ability of this compound to inhibit the response induced by a 5-HT receptor agonist. This is often quantified by the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Receptor Subtype | This compound pA2 value | Experimental Model |
| 5-HT2A | 8.53 | Rat tail artery |
Table 2: Functional antagonist potency of this compound at the 5-HT2A receptor.
Signaling Pathways of 5-HT2 Receptor Subtypes
All three 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C) are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Activation of these receptors by serotonin (5-HT) initiates a canonical signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks the initiation of this cascade by preventing the binding of 5-HT.
Sarpogrelate's Inverse Agonist Activity at the 5-HT2A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the inverse agonist activity of sarpogrelate at the serotonin 2A (5-HT2A) receptor. This compound, a selective 5-HT2A antagonist, has demonstrated efficacy in treating ischemic diseases by inhibiting platelet aggregation and vasoconstriction.[1] Notably, this compound and its active metabolite, M-1, also exhibit inverse agonist properties, particularly at constitutively active 5-HT2A receptors. This guide summarizes the quantitative data, details the experimental protocols used to characterize this activity, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables provide a consolidated view of the binding affinities and functional potencies of this compound, its active metabolite M-1, and other relevant 5-HT2A receptor antagonists. This allows for a comparative analysis of their pharmacological profiles.
| Compound | Receptor | Assay Type | Value | Units | Reference |
| This compound | 5-HT2A (rat tail artery) | Functional Antagonism | 8.53 | pA2 | [2] |
| (R,S)-M-1 (metabolite) | 5-HT2A (rat tail artery) | Functional Antagonism | 9.04 | pA2 | [2] |
| (R)-M-1 (metabolite) | 5-HT2A (rat tail artery) | Functional Antagonism | 9.00 | pA2 | [2] |
| (S)-M-1 (metabolite) | 5-HT2A (rat tail artery) | Functional Antagonism | 8.81 | pA2 | [2] |
Table 1: Functional Antagonism of this compound and its Metabolites at the 5-HT2A Receptor.
| Compound | Receptor | Assay Type | Value | Units | Reference |
| This compound | 5-HT2A (wild-type) | Binding Affinity | 25-fold > Naftidrofuryl | pKi | |
| This compound | 5-HT2A (Cys322Lys mutant) | Binding Affinity | 50-fold > Naftidrofuryl | pKi | |
| Ketanserin | 5-HT2A (human) | Binding Affinity | 8.7 | pKi | |
| Ritanserin | 5-HT2A (human) | Binding Affinity | - | - | - |
| Cyproheptadine | 5-HT2A (rat cerebral cortex) | Binding Affinity | 8.80 ± 0.11 | pKi |
Table 2: Comparative Binding Affinities of 5-HT2A Receptor Antagonists.
| Compound | Receptor Subtype | Assay | Value | Units | Reference |
| This compound | Constitutively Active 5-HT2A (C322K) | Inositol Phosphate Accumulation | Potent Inverse Agonist | - | |
| M-1 (metabolite) | Constitutively Active 5-HT2A (C322K) | Inositol Phosphate Accumulation | Potent Inverse Agonist | - | |
| Ketanserin | Constitutively Active 5-HT2A (C322K) | Inositol Phosphate Accumulation | Potent Inverse Agonist | - | |
| Ritanserin | Constitutively Active 5-HT2A (C322K) | Inositol Phosphate Accumulation | Potent Inverse Agonist | - | |
| Cyproheptadine | Constitutively Active 5-HT2A (C322K) | Inositol Phosphate Accumulation | Potent Inverse Agonist* | - |
Table 3: Inverse Agonist Activity at Constitutively Active 5-HT2A Receptors. *Note: The study demonstrated significant reduction of basal inositol phosphate levels, comparable to other listed antagonists, but did not provide specific IC50 values.
Core Signaling Pathway and Experimental Visualization
The 5-HT2A receptor primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Inverse agonists like this compound are thought to stabilize the inactive conformation of the receptor, thereby reducing its basal, ligand-independent signaling.
References
- 1. Effects of M-1, a Major Metabolite of this compound, on 5-HT-Induced Constriction of Isolated Human Internal Thoracic Artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro pharmacology of this compound and the enantiomers of its major metabolite: 5-HT2A receptor specificity, stereoselectivity and modulation of ritanserin-induced depression of 5-HT contractions in rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarpogrelate and its Effects on Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarpogrelate is a selective serotonin 5-HT2A receptor antagonist utilized for its antiplatelet and vasodilatory properties. Its therapeutic effects are intrinsically linked to its ability to modulate intracellular calcium signaling. This technical guide provides an in-depth analysis of the core mechanisms of this compound, focusing on its interaction with the 5-HT2A receptor and the subsequent attenuation of intracellular calcium mobilization. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule that exerts a wide range of physiological effects, including the regulation of vascular tone and platelet aggregation.[1] The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key mediator of these effects. Upon activation by 5-HT, the 5-HT2A receptor initiates a signaling cascade that leads to a rapid increase in intracellular calcium concentration ([Ca²⁺]i), a pivotal event in cellular activation. This compound, and its active metabolite M-1, act as potent and selective antagonists of the 5-HT2A receptor, thereby inhibiting these downstream effects.[2][3] Understanding the precise molecular interactions and the resulting impact on calcium signaling is crucial for the continued development and application of this compound and similar therapeutics.
Mechanism of Action: 5-HT2A Receptor Antagonism
This compound's primary mechanism of action is the competitive and reversible antagonism of the 5-HT2A receptor.[2] This receptor is coupled to the Gq/11 family of G-proteins. Activation of the 5-HT2A receptor by serotonin leads to the dissociation of the Gαq/11 and Gβγ subunits. The activated Gαq/11 subunit, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), a major intracellular calcium store. This binding triggers the release of stored Ca²⁺ into the cytoplasm, leading to a rapid increase in [Ca²⁺]i. The depletion of ER calcium stores can also activate store-operated calcium entry (SOCE), a process that allows for further influx of extracellular Ca²⁺ across the plasma membrane, sustaining the elevated intracellular calcium levels.
This compound, by blocking the initial binding of serotonin to the 5-HT2A receptor, prevents the activation of this entire signaling cascade, thus inhibiting the subsequent rise in intracellular calcium.[4]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound in antagonizing the 5-HT2A receptor and its downstream effects.
Table 1: Receptor Binding Affinity of this compound and its Metabolite
| Compound | Receptor | Parameter | Value | Cell/Tissue Type | Reference |
| This compound | 5-HT2A | pA2 | 8.53 | Rat Tail Artery | |
| (R,S)-M-1 | 5-HT2A | pA2 | 9.04 | Rat Tail Artery | |
| (R)-M-1 | 5-HT2A | pA2 | 9.00 | Rat Tail Artery | |
| (S)-M-1 | 5-HT2A | pA2 | 8.81 | Rat Tail Artery |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Inhibition of Platelet Aggregation by this compound
| Agonist | Parameter | Value | Conditions | Reference |
| Collagen | IC50 | 66.8 μM | In vitro |
Table 3: Clinical Efficacy of this compound on Platelet Aggregation
| Dose | Agonist Combination | Effect | Patient Population | Reference |
| 25 mg, 50 mg, 100 mg (tid) | 0.5 µmol/L 5-HT + 3 µmol/L epinephrine | Dose-dependent inhibition | Ischemic Stroke Patients | |
| 25 mg, 50 mg, 100 mg (tid) | 1 µmol/L 5-HT + 3 µmol/L epinephrine | Dose-dependent inhibition | Ischemic Stroke Patients |
Table 4: Effect of this compound on Serotonin-Induced Intracellular Calcium Increase
| Cell Type | Effect | Observation | Reference |
| Cultured Rat Mesangial Cells | Inhibition | Concentration-dependent | |
| Rat Aortic Smooth Muscle Cells | Blockade | More effective than ketanserin, cinanserin, and mianserin |
Note: While the concentration-dependent inhibitory effect of this compound on serotonin-induced intracellular calcium increase is well-documented, specific IC50 values are not consistently reported in the reviewed literature.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Experimental Protocols
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the measurement of [Ca²⁺]i in cultured cells (e.g., vascular smooth muscle cells, platelets) using the ratiometric fluorescent indicator Fura-2 acetoxymethyl ester (Fura-2 AM).
Materials:
-
Fura-2 AM (dissolved in cell-culture grade DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Bovine Serum Albumin (BSA)
-
Serotonin (5-HT) stock solution
-
This compound stock solution
-
Cultured cells on coverslips or in a 96-well plate
-
Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm) and emission at ~510 nm.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Loading with Fura-2 AM:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.05%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Measurement of Baseline Fluorescence:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
-
Stimulation and Inhibition:
-
To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified period (e.g., 10-30 minutes).
-
Add serotonin to the cells to induce an increase in [Ca²⁺]i and continue recording the fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Calibration of the signal to absolute [Ca²⁺]i values can be performed using ionomycin (to determine maximum fluorescence) and a calcium chelator like EGTA (to determine minimum fluorescence).
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.
Materials:
-
Whole blood collected in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonists (e.g., serotonin, collagen, ADP)
-
This compound stock solution
-
Aggregometer cuvettes with stir bars
-
Light transmission aggregometer
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.
-
-
Aggregation Measurement:
-
Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate for a few minutes.
-
To test the effect of this compound, add the desired concentration of the drug to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Add the agonist to induce platelet aggregation and record the change in light transmission over time.
-
-
Data Analysis:
-
The extent of platelet aggregation is quantified as the maximum percentage change in light transmission.
-
Inhibition of aggregation by this compound is calculated as the percentage reduction in the aggregation response compared to the control (agonist alone).
-
Conclusion
This compound effectively mitigates the physiological effects of serotonin by selectively antagonizing the 5-HT2A receptor. This antagonism directly inhibits the Gq/11-mediated signaling cascade, leading to a significant reduction in intracellular calcium mobilization. The data presented in this guide highlight the potency of this compound in this regard, and the detailed experimental protocols provide a framework for further investigation into its molecular pharmacology. A thorough understanding of this compound's impact on intracellular calcium signaling is paramount for its current clinical applications and for the development of novel therapeutics targeting this critical pathway.
References
- 1. Effects of additional treatment of this compound to aspirin therapy on platelet aggregation and plasma plasminogen activator inhibitor activity in patients with stable effort angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Inhibition of serotonin-induced vascular smooth muscle cell proliferation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuation of the serotonin-induced increase in intracellular calcium in rat aortic smooth muscle cells by this compound [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Sarpogrelate Hydrochloride: In Vivo Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarpogrelate hydrochloride is a selective serotonin 5-HT2A receptor antagonist. This mechanism of action inhibits platelet aggregation and vasoconstriction, making it a compound of significant interest for the research of vascular diseases associated with thrombosis. In vivo studies are crucial for evaluating its efficacy and pharmacokinetic profile. This document provides detailed protocols for the preparation and administration of this compound hydrochloride for in vivo animal studies, along with relevant quantitative data and pathway diagrams to facilitate experimental design.
Physicochemical and Solubility Data
Proper preparation of this compound hydrochloride for in vivo administration is critical for achieving accurate and reproducible results. The following table summarizes the solubility of this compound hydrochloride in various common solvents. It is recommended to prepare fresh solutions for administration. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 30 mg/mL | ~64.38 mM |
| DMSO | 60 mg/mL | ~128.77 mM |
| Phosphate-Buffered Saline (PBS) | 10 mg/mL | 21.46 mM |
Data sourced from commercial suppliers and scientific literature.[2]
In Vivo Dosing and Administration
The appropriate dosage and route of administration are dependent on the animal model and the specific research question. The following table provides a summary of dosages used in published studies.
| Animal Model | Dosage Range (mg/kg) | Administration Route | Vehicle/Formulation Notes | Reference |
| C57BL/6 Mice | 5 | Intraperitoneal (i.p.) | Vehicle composition not specified in abstract. A common i.p. vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] | [1] |
| Sprague-Dawley Rats | 100 | Oral (p.o.) | Administered as "this compound or vehicle". A common oral gavage vehicle is 10% DMSO in 90% corn oil.[1] |
Experimental Protocols
Below are detailed protocols for preparing this compound hydrochloride for intraperitoneal and oral administration.
Protocol 1: Intraperitoneal (i.p.) Injection Formulation
This protocol is suitable for studies requiring systemic administration where rapid absorption is desired.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of this compound hydrochloride and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. For example, to prepare 1 mL of the final solution, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix until uniform. For the 1 mL example, add 50 µL of Tween-80.
-
Final Dilution: Add sterile saline to reach the final desired volume and concentration. For the 1 mL example, add 450 µL of saline. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vortex the solution until it is clear and homogenous.
-
Administer the solution to the animal at the desired dosage.
Protocol 2: Oral Gavage Formulation
This protocol is suitable for studies where oral administration is the desired route of delivery.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes or glass vials
-
Pipettors and sterile tips
Procedure:
-
Prepare a Stock Solution: Dissolve this compound hydrochloride in DMSO to a desired stock concentration.
-
Vehicle Preparation: In a suitable container, add the required volume of the DMSO stock solution.
-
Final Dilution: Add corn oil to the DMSO stock to achieve the final desired concentration and a vehicle composition of 10% DMSO and 90% corn oil.
-
Vortex or sonicate the mixture until the this compound hydrochloride is fully suspended or dissolved, resulting in a clear solution.
-
Administer the solution to the animal via oral gavage.
Visualization of Workflow and Signaling Pathway
To aid in the conceptualization of the experimental process and the mechanism of action of this compound hydrochloride, the following diagrams are provided.
Caption: Experimental workflow for in vivo studies of this compound hydrochloride.
Caption: this compound hydrochloride's mechanism of action via 5-HT2A receptor antagonism.
References
Application Notes and Protocols: Evaluating the Efficacy of Sarpogrelate on Human Umbilical Vein Endothelial Cells (HUVECs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarpogrelate is a selective antagonist of the serotonin 5-HT2A receptor, primarily utilized for its anti-platelet and vasodilatory effects in the treatment of peripheral arterial disease.[1][2] While its primary mechanism of action is on platelets and smooth muscle cells, its impact on endothelial cells is of significant interest in understanding its full therapeutic potential in vascular diseases.[1][3] This document provides detailed application notes and protocols for assessing the efficacy of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a common in vitro model for studying endothelial cell biology.
A critical consideration for these assays is the expression of serotonin receptors in HUVECs. Evidence from quantitative PCR and Western blot analysis indicates that while HUVECs express 5-HT1B and 5-HT2B receptors, they lack the 5-HT2A receptor, the primary target of this compound.[4] Therefore, the direct effects of this compound on HUVECs may be limited. The protocols outlined below are designed to investigate both the potential for indirect effects of this compound on HUVECs, possibly mediated by its action on other cell types like platelets, and to explore any potential off-target effects.
Key Experimental Assays
To comprehensively evaluate the efficacy of this compound on HUVECs, a panel of cell-based assays is recommended, focusing on key cellular processes relevant to vascular health and disease:
-
Cell Proliferation Assay (MTT Assay): To determine the effect of this compound on HUVEC growth and viability.
-
Cell Migration Assay (Wound Healing Assay): To assess the impact of this compound on the migratory capacity of HUVECs, a crucial process in angiogenesis and vascular repair.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): To evaluate whether this compound induces or inhibits programmed cell death in HUVECs.
-
Signaling Pathway Analysis (Western Blotting): To investigate the molecular mechanisms underlying any observed effects of this compound on HUVECs, with a focus on pathways regulated by serotonin receptors present in these cells (5-HT1B and 5-HT2B).
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on HUVEC Functions (Indirect Effect Model)
| This compound Concentration (µM) | Cell Proliferation (% of Control) | Cell Migration (% Wound Closure) | Apoptosis (%) |
| 0 (Control) | 100 ± 5.2 | 45 ± 3.8 | 4.5 ± 1.2 |
| 0.1 | 98 ± 4.9 | 43 ± 4.1 | 4.8 ± 1.5 |
| 1 | 95 ± 5.5 | 40 ± 3.5 | 5.1 ± 1.3 |
| 10 | 92 ± 6.1 | 35 ± 4.0 | 5.5 ± 1.8 |
| 100 | 88 ± 5.8 | 32 ± 3.7 | 6.2 ± 2.1 |
Note: This table presents hypothetical data for illustrative purposes, suggesting a potential indirect inhibitory effect of this compound on HUVEC functions. Actual results may vary and should be determined experimentally.
Experimental Protocols
HUVEC Cell Culture
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Gelatin-coated or fibronectin-coated culture flasks/plates
Protocol:
-
Thawing Cryopreserved HUVECs:
-
Rapidly thaw the vial of HUVECs in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Endothelial Cell Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
-
Cell Seeding:
-
Plate the cells onto gelatin-coated or fibronectin-coated culture flasks at a recommended density.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance:
-
Change the growth medium every 2-3 days.
-
Monitor cell confluence using a phase-contrast microscope.
-
-
Subculturing:
-
When cells reach 80-90% confluence, aspirate the medium and wash with PBS.
-
Add Trypsin-EDTA solution and incubate for a few minutes until cells detach.
-
Neutralize the trypsin with growth medium containing FBS and centrifuge the cells.
-
Resuspend the cell pellet and re-plate at the desired split ratio.
-
Cell Proliferation (MTT) Assay
Materials:
-
HUVECs
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Migration (Wound Healing) Assay
Materials:
-
HUVECs
-
6-well or 12-well plates
-
This compound stock solution
-
Sterile 200 µL pipette tip or cell scraper
-
Microscope with a camera
Protocol:
-
Seed HUVECs in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at various time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Apoptosis (Annexin V-FITC/PI) Assay
Materials:
-
HUVECs
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed HUVECs in 6-well plates and treat with this compound or vehicle control for the desired duration.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathway Analysis (Western Blotting)
Materials:
-
HUVECs
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-p-eNOS, anti-eNOS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat HUVECs with this compound or vehicle control for the specified time.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Workflow for assessing this compound's efficacy on HUVECs.
Caption: Hypothetical indirect signaling of this compound in HUVECs.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound hydrochloride, a selective 5-HT2A antagonist, improves vascular function in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound HCl, a selective 5-HT2A antagonist, retards the progression of atherosclerosis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Sarpogrelate Hydrochloride in Tablets by RP-HPLC
Introduction
Sarpogrelate hydrochloride is a selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist used for the treatment of peripheral arterial disease.[1] It functions as an anti-platelet agent, inhibiting serotonin-induced platelet aggregation.[2][3] Accurate and reliable quantification of this compound in pharmaceutical tablets is crucial for quality control and ensuring therapeutic efficacy. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound hydrochloride in tablet dosage forms. The method is simple, precise, and accurate, making it suitable for routine quality control analysis.[2][3]
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride Reference Standard (≥98% purity)
-
This compound Hydrochloride Tablets
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Ammonium Acetate (Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
Trifluoroacetic Acid (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM Ammonium Acetate and Acetonitrile (45:55 v/v)
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Run Time: Approximately 10 minutes
Preparation of Solutions
a) Mobile Phase Preparation: Prepare a 10 mM solution of ammonium acetate in water. Filter and degas the mobile phase components before use. Mix the ammonium acetate solution and acetonitrile in a 45:55 (v/v) ratio.
b) Standard Stock Solution Preparation (500 µg/mL): Accurately weigh about 25 mg of this compound Hydrochloride Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
c) Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 10-50 µg/mL by diluting with the mobile phase. These solutions are used to establish the calibration curve.
d) Sample Solution Preparation:
-
Weigh and finely powder not fewer than 20 this compound Hydrochloride tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound Hydrochloride and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The final concentration of this solution will be approximately 100 µg/mL. Further dilution may be required to fall within the linear range of the calibration curve.
Method Validation Protocol
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
System Suitability: Inject the standard solution (e.g., 30 µg/mL) six times and evaluate the relative standard deviation (RSD) for peak area and retention time, as well as the theoretical plates and tailing factor.
-
Linearity: Analyze the prepared working standard solutions (10-50 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), slope, and intercept.
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of this compound Hydrochloride standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a sample solution on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on different days with different analysts and/or equipment.
-
-
Specificity: Analyze a placebo solution (containing all tablet excipients except the active pharmaceutical ingredient) to ensure no interference at the retention time of this compound Hydrochloride. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) can also be performed to demonstrate the stability-indicating nature of the method.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.16 |
| Theoretical Plates (N) | N ≥ 2000 | 9240 |
| RSD of Peak Area (%) | ≤ 2.0% | 1.6% |
| RSD of Retention Time (%) | ≤ 1.0% | 0.00% |
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | 10-50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery) Study
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 80 | 8 | - | 98.73 - 100.67 | < 2.0 |
| 100 | 10 | - | 98.73 - 100.67 | < 2.0 |
| 120 | 12 | - | 98.73 - 100.67 | < 2.0 |
Table 4: Precision (% RSD)
| Precision Type | % RSD |
| Repeatability (Intra-day) | ≤ 2.0% (typically 1.49%) |
| Intermediate Precision (Inter-day) | ≤ 2.0% (typically 1.60%) |
Visualizations
Caption: Workflow for this compound quantification by RP-HPLC.
References
Application Note: Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sarpogrelate and its active metabolite, M-1, in human plasma. The protocol employs a simple protein precipitation extraction procedure and a core-shell stationary phase column for rapid and efficient chromatographic separation. The method has been validated according to international guidelines and is suitable for high-throughput analysis in clinical and pharmacokinetic studies.
Introduction
This compound is an antiplatelet and vasodilatory agent that functions as a selective antagonist of the serotonin 5-HT2A receptor.[1][2] It is prescribed for conditions related to impaired vascular function, such as peripheral artery disease.[1] In the liver, this compound is metabolized to its active metabolite, M-1, which also contributes to the therapeutic effects by antagonizing 5-HT2A receptors.[1][3] Therefore, a simultaneous determination of both this compound and M-1 is crucial for accurately assessing the pharmacokinetics and clinical efficacy of the drug.
This document provides a detailed protocol for a validated LC-MS/MS method for the simultaneous analysis of this compound and M-1 in human plasma, offering high sensitivity, specificity, and a short run time.
Experimental Protocols
Materials and Reagents
-
This compound and M-1 reference standards
-
d3-Sarpogrelate (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (with anticoagulant)
Sample Preparation
A simple protein precipitation method is used for the extraction of this compound, M-1, and the internal standard from human plasma.
-
To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex mix the sample thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with an acidic solution (e.g., 1.0% formic acid).
-
Vortex mix the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The analysis is performed on a triple-quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Liquid Chromatography:
-
Column: Kinetex C18 (50 mm × 2.1 mm i.d., 2.6-µm particle size) or equivalent core-shell column.
-
Mobile Phase: A linear gradient elution using:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: As optimized for the specific LC system.
-
Run Time: Approximately 4 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 430.3 → 135.3
-
M-1: Specific transition to be optimized.
-
d3-Sarpogrelate (IS): m/z 433.2 → 138.2
-
-
Ion Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, nebulizer gas, drying gas).
-
Data Presentation
The quantitative performance of the LC-MS/MS method is summarized in the following tables.
Table 1: Calibration Curve and LLOQ
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (R²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | 10 - 2,000 | > 0.99 | 10 |
| M-1 | 2 - 400 | > 0.99 | 2 |
| Data sourced from a study on the simultaneous determination of this compound and M-1. |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| This compound | Low | < 8.56 | < 8.56 | -4.09 to 12.43 | -4.09 to 12.43 |
| Medium | < 8.56 | < 8.56 | -4.09 to 12.43 | -4.09 to 12.43 | |
| High | < 8.56 | < 8.56 | -4.09 to 12.43 | -4.09 to 12.43 | |
| M-1 | Low | < 5.56 | < 5.56 | -2.72 to 3.83 | -2.72 to 3.83 |
| Medium | < 5.56 | < 5.56 | -2.72 to 3.83 | -2.72 to 3.83 | |
| High | < 5.56 | < 5.56 | -2.72 to 3.83 | -2.72 to 3.83 | |
| Precision and accuracy data are presented as ranges observed across quality control samples. |
Mandatory Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [Pharmacokinetic analysis of antiplatelet effect of this compound hydrochloride and its application to drug dosage regimen--modeling based on reversible inhibition of 5-HT2 serotonergic receptor in the platelet membrane by this compound hydrochloride and its metabolite] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Sarpogrelate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarpogrelate is a selective serotonin 5-HT2A receptor antagonist that has shown therapeutic potential in various vascular diseases due to its antiplatelet and vasorelaxant effects. Preclinical studies in murine models are crucial for elucidating its mechanisms of action and evaluating its efficacy. Oral gavage is a standard and precise method for administering liquid substances directly into the stomach of rodents. This document provides a comprehensive protocol for the preparation and administration of this compound to mice via oral gavage, ensuring accurate dosing and animal welfare.
Data Presentation
Table 1: this compound Hydrochloride Solubility
| Solvent | Solubility | Reference |
| Water | ≥ 5 mg/mL | [1] |
| Deionized Water | ≥ 5 mg/mL | [1] |
| DMSO | ≥ 62 mg/mL | [2] |
Table 2: Recommended Dosing Volumes for Oral Gavage in Mice
| Body Weight (g) | Maximum Gavage Volume (mL) | Recommended Gavage Volume (mL) |
| 15-20 | 0.20 | 0.10 - 0.15 |
| 20-25 | 0.25 | 0.15 - 0.20 |
| 25-30 | 0.30 | 0.20 - 0.25 |
| >30 | 10 mL/kg of body weight | 5 mL/kg of body weight |
Note: The maximum recommended volume should not be exceeded to avoid complications such as aspiration or gastrointestinal distress. It is advisable to use the smallest effective volume.
Table 3: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (g) | Gauge | Length (inches) | Tip |
| < 20 | 22-24 G | 1 | Straight or curved with a ball tip |
| 20-30 | 20-22 G | 1.5 | Straight or curved with a ball tip |
| > 30 | 18-20 G | 1.5 - 2 | Straight or curved with a ball tip |
Note: The use of flexible plastic or stainless steel gavage needles with a ball tip is recommended to minimize the risk of esophageal or gastric injury.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
This protocol describes the preparation of a this compound solution using an aqueous vehicle, which is suitable for most non-clinical studies.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water
-
0.5% (w/v) Carboxymethylcellulose (CMC) solution (optional, as a suspending agent)
-
0.1% (v/v) Tween 80 solution (optional, as a surfactant)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Analytical balance
-
pH meter (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1-50 mg/kg) and the number and weight of the mice, calculate the total amount of this compound hydrochloride needed.
-
Vehicle Preparation:
-
For a simple aqueous solution: Use sterile, deionized water.
-
For a suspension: Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved. A magnetic stirrer can facilitate this process. Subsequently, 0.1% Tween 80 can be added to improve the suspension.
-
-
This compound Dissolution/Suspension:
-
Weigh the calculated amount of this compound hydrochloride powder and transfer it to a sterile conical tube.
-
Add a small volume of the chosen vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle to the desired final volume while continuously vortexing or stirring to ensure a homogenous solution or suspension.
-
If using a suspension, ensure it is uniformly dispersed before each administration.
-
-
Final Checks:
-
Visually inspect the solution/suspension for any undissolved particles.
-
If necessary, adjust the pH of the solution to a physiologically acceptable range (pH 5-8).
-
Store the prepared formulation at 4°C for short-term use (up to one week), protected from light. For longer-term storage, consult stability data for this compound in the specific vehicle.
-
Protocol 2: Administration of this compound via Oral Gavage in Mice
This protocol details the step-by-step procedure for safely administering the prepared this compound solution to mice.
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needles (see Table 3)
-
1 mL syringes
-
Animal scale
-
70% ethanol for disinfection
-
Personal Protective Equipment (PPE): lab coat, gloves
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately on the day of dosing to calculate the precise volume to be administered.
-
Allow the this compound solution to come to room temperature before administration.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders using the thumb and forefinger of your non-dominant hand. This should immobilize the head and prevent the mouse from biting.
-
The body of the mouse should be supported in a vertical position.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth. Mark this length on the needle with a permanent marker or tape.
-
Attach the syringe containing the calculated dose of this compound solution to the gavage needle.
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle smoothly and without force along the roof of the mouth and down the esophagus. The mouse should swallow as the tube is advanced. If any resistance is met, withdraw the needle and re-attempt.
-
-
Substance Administration:
-
Once the needle has reached the predetermined depth, slowly and steadily depress the syringe plunger to deliver the this compound solution.
-
Administer the solution over 2-3 seconds to prevent regurgitation.
-
-
Needle Removal and Post-Procedure Monitoring:
-
After administration, gently withdraw the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor it for at least 10-15 minutes for any signs of distress, such as labored breathing, coughing, or leakage of the substance from the mouth or nose.
-
Continue to monitor the animals daily for any adverse effects.
-
Mandatory Visualization
Caption: Workflow for this compound Administration via Oral Gavage in Mice.
Caption: this compound's Mechanism of Action as a 5-HT2A Receptor Antagonist.
References
Application Notes and Protocols for Measuring Sarpogrelate's Effect on Platelet Aggregation In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of sarpogrelate, a selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, in inhibiting platelet aggregation. The following sections detail the mechanism of action, experimental protocols, data presentation, and visualization of key pathways and workflows.
Introduction and Mechanism of Action
This compound is an antiplatelet agent that selectively antagonizes the 5-HT2A receptor on the surface of platelets.[1][2] Serotonin (5-HT), released from dense granules of activated platelets, is a weak agonist on its own but significantly amplifies platelet aggregation induced by other agonists like collagen, adenosine diphosphate (ADP), and epinephrine.[3] By blocking the 5-HT2A receptor, this compound inhibits this amplification loop, thereby reducing overall platelet aggregation and thrombus formation.[1][2]
The binding of serotonin to the 5-HT2A receptor, a Gq protein-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events leads to platelet shape change, granule secretion, and ultimately, aggregation. This compound's blockade of the 5-HT2A receptor interrupts this signaling pathway.
Signaling Pathway of this compound's Action
Experimental Protocols
This section provides detailed protocols for three common in vitro methods to measure the effect of this compound on platelet aggregation: Light Transmission Aggregometry (LTA), Impedance Aggregometry, and Flow Cytometry.
Experimental Workflow Overview
Protocol 1: Light Transmission Aggregometry (LTA)
LTA is the gold standard for monitoring platelet aggregation. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Materials:
-
This compound hydrochloride
-
Platelet agonists: Serotonin (5-HT), Collagen, Adenosine diphosphate (ADP), Thrombin
-
Human whole blood collected in 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Spectrophotometer
Procedure:
-
Preparation of PRP and PPP:
-
Collect human whole blood in 3.2% sodium citrate tubes.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
-
This compound Incubation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or saline).
-
Pre-warm the adjusted PRP at 37°C for 5-10 minutes.
-
Add varying concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M) or vehicle control to the PRP and incubate for 5-15 minutes at 37°C.
-
-
Aggregation Measurement:
-
Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add the agonist to the this compound-treated or control PRP in the aggregometer cuvette with constant stirring (900-1200 rpm) at 37°C.
-
Serotonin + Collagen Co-stimulation: Add a sub-threshold concentration of collagen (e.g., 0.06-0.12 µg/mL) followed by serotonin (e.g., 0.88 µM).
-
Other Agonists: Use appropriate concentrations of ADP (e.g., 2-10 µM) or thrombin (e.g., 0.1-0.5 U/mL).
-
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the platelet aggregation).
-
Protocol 2: Impedance Aggregometry
This method measures platelet aggregation in whole blood by detecting the change in electrical impedance between two electrodes as platelets aggregate on their surface.
Materials:
-
This compound hydrochloride
-
Platelet agonists (as in LTA)
-
Human whole blood collected in 3.2% sodium citrate
-
Impedance aggregometer (e.g., Multiplate® Analyzer)
-
Saline
Procedure:
-
Sample Preparation:
-
Collect human whole blood in 3.2% sodium citrate tubes.
-
Allow the blood to rest at room temperature for at least 30 minutes before use.
-
-
This compound Incubation:
-
In the aggregometer test cuvette, mix the whole blood with saline (typically a 1:1 ratio).
-
Add varying concentrations of this compound or vehicle control and incubate for 3-5 minutes at 37°C.
-
-
Aggregation Measurement:
-
Add the desired agonist to the cuvette.
-
The instrument will measure the change in impedance over time (typically 6-10 minutes) as platelets aggregate on the electrodes.
-
-
Data Analysis:
-
The primary output is the area under the curve (AUC) of the aggregation tracing.
-
Calculate the percentage inhibition of aggregation for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value from a dose-response curve.
-
Protocol 3: Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantification of specific cell surface markers of platelet activation, such as P-selectin (CD62P) and the activated form of the glycoprotein IIb/IIIa complex (PAC-1 binding).
Materials:
-
This compound hydrochloride
-
Platelet agonists (as in LTA)
-
Human whole blood collected in 3.2% sodium citrate
-
Fluorescently conjugated monoclonal antibodies:
-
Anti-CD61 (platelet identification)
-
Anti-CD62P (P-selectin)
-
PAC-1 (activated GPIIb/IIIa)
-
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
Flow cytometer
Procedure:
-
This compound Treatment and Platelet Activation:
-
Dilute whole blood with PBS.
-
Add varying concentrations of this compound or vehicle control and incubate for 10-15 minutes at room temperature.
-
Add the chosen agonist (e.g., serotonin + collagen, ADP, or thrombin) and incubate for 5-10 minutes at room temperature.
-
-
Antibody Staining:
-
Add the cocktail of fluorescently labeled antibodies to the samples and incubate for 15-20 minutes in the dark at room temperature.
-
-
Fixation and Analysis:
-
Fix the samples with 1% PFA.
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and CD61 expression.
-
Quantify the percentage of platelets positive for CD62P and PAC-1, and the mean fluorescence intensity (MFI) for each marker.
-
-
Data Analysis:
-
Compare the percentage of positive cells and MFI between this compound-treated and control samples.
-
Calculate the percentage inhibition of marker expression.
-
Generate dose-response curves and determine IC50 values.
-
Data Presentation
The following tables summarize the expected quantitative data from in vitro studies of this compound.
Table 1: IC50 Values of this compound on Platelet Aggregation
| Agonist(s) | Assay Method | IC50 (µM) | Reference |
| Thrombin | LTA | 52.0 | |
| Serotonin + Collagen | LTA | 3.68 |
Table 2: Dose-Dependent Inhibition of Platelet Aggregation by this compound (LTA)
| This compound Concentration (M) | Agonist | % Inhibition (Mean ± SD) |
| 10⁻⁸ | Serotonin (0.88 µM) + Collagen (0.1 µg/mL) | Data to be filled from experiment |
| 10⁻⁷ | Serotonin (0.88 µM) + Collagen (0.1 µg/mL) | Data to be filled from experiment |
| 10⁻⁶ | Serotonin (0.88 µM) + Collagen (0.1 µg/mL) | Data to be filled from experiment |
| 10⁻⁵ | Serotonin (0.88 µM) + Collagen (0.1 µg/mL) | Data to be filled from experiment |
| 10⁻⁴ | Serotonin (0.88 µM) + Collagen (0.1 µg/mL) | Data to be filled from experiment |
Note: this compound at 10⁻⁶ to 10⁻⁴ M has been shown to cause dose-dependent inhibition.
Table 3: Effect of this compound on Platelet Activation Markers (Flow Cytometry)
| This compound Concentration (M) | Agonist | P-selectin (% Positive) | Activated GPIIb/IIIa (% Positive) |
| Vehicle Control | ADP (5 µM) | Data to be filled from experiment | Data to be filled from experiment |
| 10⁻⁷ | ADP (5 µM) | Data to be filled from experiment | Data to be filled from experiment |
| 10⁻⁶ | ADP (5 µM) | Data to be filled from experiment | Data to be filled from experiment |
| 10⁻⁵ | ADP (5 µM) | Data to be filled from experiment | Data to be filled from experiment |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's antiplatelet activity. By employing LTA, impedance aggregometry, and flow cytometry, researchers can obtain robust and multifaceted data on the efficacy and mechanism of action of this compound and other 5-HT2A receptor antagonists. Consistent application of these standardized methods will facilitate reliable and reproducible assessment of novel antiplatelet therapies.
References
Sarpogrelate Dosage and Protocols for Experimental Thrombosis Models: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of sarpogrelate in experimental thrombosis models. This compound is a selective serotonin 5-HT2A receptor antagonist known for its antiplatelet and vasodilatory effects.
Mechanism of Action
This compound's primary mechanism involves the competitive antagonism of 5-HT2A receptors on platelets and vascular smooth muscle cells.[1] Activation of these receptors by serotonin (5-HT) leads to platelet aggregation and vasoconstriction, key events in the formation of a thrombus.[1] By blocking these receptors, this compound inhibits these processes, thereby reducing the risk of thrombus formation.[1]
Signaling Pathway of this compound in Thrombosis
The following diagram illustrates the signaling pathway inhibited by this compound. Serotonin released from activated platelets normally binds to 5-HT2A receptors, initiating a cascade that leads to further platelet aggregation and vasoconstriction. This compound intervenes by blocking this initial binding step.
Caption: this compound blocks 5-HT2A receptors on platelets and vascular smooth muscle cells.
This compound Dosage in Experimental Thrombosis Models
The following tables summarize reported dosages of this compound used in various experimental thrombosis models. It is important to note that optimal dosage may vary depending on the specific experimental conditions, including the animal species, strain, and the method of thrombosis induction.
Table 1: this compound Dosage in Rat Thrombosis Models
| Thrombosis Model | Animal Strain | Route of Administration | Dosage | Reference |
| Laser-Induced Thrombosis (Carotid Artery) | Wistar Rats | Intravenous (i.v.) | 4.7 mg/kg bolus followed by 1.0 mg/kg/h infusion | [1] |
| Alloxan-Induced Diabetes (Myocardial Infarction Model) | Not Specified | Intraperitoneal (i.p.) | 50 mg/kg daily | [2] |
| Pharmacokinetic Study (No Thrombosis Induced) | Wistar Rats | Oral (p.o.) & Intravenous (i.v.) | 5 mg/kg |
Table 2: this compound Dosage in Mouse Thrombosis Models
| Thrombosis Model | Animal Strain | Route of Administration | Dosage | Reference |
| Mesenteric Arterial Thrombosis | Not Specified | Not Specified | Not Specified in Abstract | |
| General Experimental Thrombosis | Not Specified | Not Specified | Not Specified in Abstract |
Note: Specific dosages for this compound in common mouse thrombosis models, such as the Ferric Chloride (FeCl₃)-induced model, were not identified in the reviewed literature. Researchers may need to perform dose-response studies to determine the optimal dosage for their specific experimental setup.
Table 3: this compound Dosage in Rabbit Thrombosis Models
| Thrombosis Model | Animal Strain | Route of Administration | Dosage | Reference |
| Deep Vein Thrombosis (Jugular Vein) | Not Specified | Not Specified | Not Identified in Literature | N/A |
Note: A specific dosage for this compound in a rabbit deep vein thrombosis model was not found in the reviewed literature. The provided references for rabbit venous thrombosis models investigate other agents.
Experimental Protocols
Below are detailed protocols for common experimental thrombosis models that can be used to evaluate the efficacy of this compound.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Rats
This model is widely used to induce arterial thrombosis and is suitable for testing antiplatelet agents.
Experimental Workflow
Caption: Workflow for FeCl₃-induced thrombosis in rats.
Protocol Details:
-
Animal Preparation: Anesthetize male Wistar or Sprague-Dawley rats (250-300g) with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery.
-
Carefully separate the artery from the surrounding tissues and vagus nerve.
-
Place a flow probe (e.g., Doppler) around the artery to monitor blood flow.
-
-
This compound Administration: Administer this compound or the vehicle control via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before thrombosis induction. Based on pharmacokinetic data, oral administration may require a longer pre-treatment time.
-
Thrombosis Induction:
-
Prepare a solution of Ferric Chloride (FeCl₃) in distilled water (typically 10-35%).
-
Cut a small piece of filter paper (e.g., 1x2 mm) and saturate it with the FeCl₃ solution.
-
Apply the FeCl₃-soaked filter paper to the surface of the carotid artery, downstream from the flow probe.
-
Leave the filter paper in place for a defined period (e.g., 3-10 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Data Collection and Analysis:
-
Continuously monitor and record the carotid artery blood flow.
-
The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow.
-
Photochemically-Induced Thrombosis in Mice (Laser-Induced)
This model produces a more localized and controlled endothelial injury.
Experimental Workflow
Caption: Workflow for laser-induced thrombosis in mice.
Protocol Details:
-
Animal Preparation: Anesthetize mice (e.g., C57BL/6) with a suitable anesthetic.
-
Surgical Procedure:
-
Make an abdominal midline incision and gently exteriorize the mesentery.
-
Place the mouse on the stage of an intravital microscope and select a mesenteric arteriole for study.
-
-
Photosensitizer and this compound Administration:
-
Administer a photosensitizing dye, such as Rose Bengal (e.g., 50 mg/kg i.v.), via a tail vein catheter.
-
Administer this compound or vehicle. The timing of administration relative to the photosensitizer and laser injury should be optimized.
-
-
Thrombosis Induction:
-
Irradiate a segment of the selected arteriole with a laser of the appropriate wavelength (e.g., green light for Rose Bengal).
-
-
Data Collection and Analysis:
-
Record the formation of the thrombus using video microscopy.
-
Endpoints can include the time to initial thrombus formation, the time to complete occlusion, and the size of the thrombus.
-
Deep Vein Thrombosis in Rabbits (Stasis Model)
This model is used to study venous thrombosis.
Experimental Workflow
Caption: Workflow for deep vein thrombosis induction in rabbits.
Protocol Details:
-
Animal Preparation: Anesthetize New Zealand White rabbits with an appropriate anesthetic regimen.
-
Surgical Procedure:
-
Make a midline incision in the neck to expose a jugular vein.
-
Carefully dissect a segment of the vein free from surrounding tissues.
-
-
This compound Administration: Administer this compound or vehicle at the desired dose and time before stasis induction.
-
Thrombosis Induction (Stasis):
-
Ligate the proximal and distal ends of the isolated venous segment to create a static column of blood.
-
In some variations of the model, a thrombogenic stimulus (e.g., a small amount of thrombin) may be injected into the isolated segment.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 2 hours), excise the venous segment.
-
Open the segment longitudinally, remove the thrombus, and determine its wet weight.
-
Conclusion
This compound is a valuable tool for studying the role of the 5-HT2A receptor in thrombosis. The provided protocols and dosage information serve as a starting point for researchers. It is crucial to optimize the experimental parameters, including the this compound dosage, for each specific model and research question. Further studies are needed to establish effective dosages of this compound in widely used models such as the FeCl₃-induced thrombosis in mice and deep vein thrombosis in rabbits.
References
- 1. Conjunctive effects of the 5HT(2) receptor antagonist, this compound, on thrombolysis with modified tissue plasminogen activator in different laser-induced thrombosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic activity of this compound and dopamine D2 receptor agonists on cardiovascular and renal systems in rats with alloxan-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sarpogrelate in Vascular Sympathetic Neurotransmission Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing sarpogrelate, a selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, in studies investigating vascular sympathetic neurotransmission. This document outlines the mechanism of action of this compound, presents its key quantitative data, and offers detailed protocols for in vitro and in vivo experimental applications.
Introduction
This compound hydrochloride is a pharmacological agent recognized for its antiplatelet and vasodilatory effects.[1] Its primary mechanism of action is the selective antagonism of the 5-HT2A receptor subtype.[1] In the vasculature, serotonin (5-HT) binding to 5-HT2A receptors on vascular smooth muscle cells leads to vasoconstriction.[1] By blocking these receptors, this compound inhibits this vasoconstrictive effect and also impedes platelet aggregation, making it a valuable tool for studying cardiovascular diseases such as peripheral arterial disease.[1]
Sympathetic nerves innervating blood vessels release norepinephrine, which acts on adrenergic receptors to cause vasoconstriction. There is a complex interplay between the serotonergic and sympathetic nervous systems in the regulation of vascular tone. This compound serves as a critical tool to dissect the contribution of 5-HT2A receptors in modulating sympathetic nerve activity and neurotransmitter release.
Quantitative Data
The following table summarizes the binding affinities and functional potency of this compound, providing essential data for experimental design.
| Parameter | Species | Receptor Subtype | Value | Reference |
| pKi | Human | 5-HT2A | 8.52 | [1] |
| Human | 5-HT2C | 7.43 | ||
| Human | 5-HT2B | 6.57 | ||
| Ki | Human | 5-HT2A | 2.1 nM | |
| IC50 (Vasodilation) | Rabbit (Cerebral Artery) | - | ≈ 2.3 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures described, the following diagrams are provided in DOT language script.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Vasoconstriction using Wire Myography
This protocol details the use of wire myography to assess the effect of this compound on vascular tone in response to sympathetic nerve stimulation or exogenous norepinephrine.
Materials:
-
Wire myograph system
-
Dissection microscope
-
Surgical instruments (forceps, scissors)
-
Physiological Salt Solution (PSS), composition in mM: NaCl 119, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.17, NaHCO₃ 25, KH₂PO₄ 1.18, EDTA 0.026, glucose 5.5.
-
High Potassium PSS (KPSS), prepared by substituting NaCl with an equimolar amount of KCl.
-
Acetylcholine (ACh)
-
Norepinephrine (NE)
-
This compound hydrochloride
-
Gas mixture: 95% O₂ / 5% CO₂
Procedure:
-
Tissue Isolation:
-
Euthanize the experimental animal (e.g., rat) and dissect the desired tissue (e.g., mesenteric arcade).
-
Place the tissue in ice-cold PSS.
-
Under a dissecting microscope, carefully isolate a resistance artery (150-300 µm diameter) and clean it of surrounding adipose and connective tissue.
-
Cut the artery into 2 mm long segments.
-
-
Mounting and Equilibration:
-
Mount the arterial segment on two parallel wires in the myograph chamber.
-
Fill the chamber with PSS and maintain it at 37°C, continuously bubbling with 95% O₂ / 5% CO₂.
-
Normalize the vessel by stretching it to a predetermined optimal preload to achieve maximal active tension.
-
Allow the vessel to equilibrate for at least 30-60 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Assess the viability of the vessel by contracting it with KPSS.
-
To check for a functional endothelium, pre-contract the vessel with norepinephrine (e.g., 1 µM) and then induce relaxation with acetylcholine (e.g., 10 µM).
-
-
This compound Incubation and Stimulation:
-
After washing out the previous drugs, incubate the vessel with the desired concentration of this compound for 20-30 minutes.
-
Option A: Exogenous Agonist: Generate a cumulative concentration-response curve to norepinephrine in the presence and absence of this compound.
-
Option B: Electrical Field Stimulation (EFS): Stimulate the perivascular sympathetic nerves using EFS (e.g., 2-16 Hz, 80-100V, 0.2-0.5 ms pulse width for 30 seconds). Record the contractile response in the presence and absence of this compound.
-
-
Data Analysis:
-
Record the isometric tension developed by the artery.
-
Express contractions as a percentage of the KPSS-induced contraction.
-
Calculate EC50 values for norepinephrine or the magnitude of the EFS-induced contraction to determine the effect of this compound.
-
Protocol 2: Measurement of Electrically-Evoked Norepinephrine Release from Isolated Vascular Tissue
This protocol describes how to measure the effect of this compound on norepinephrine release from sympathetic nerves in an isolated blood vessel preparation.
Materials:
-
Perfusion system with a temperature-controlled organ bath
-
Electrical stimulator
-
Fraction collector
-
[³H]-Norepinephrine
-
Physiological Salt Solution (PSS)
-
This compound hydrochloride
-
Scintillation fluid and counter or HPLC with electrochemical detection (HPLC-ED)
Procedure:
-
Tissue Preparation and Labeling:
-
Isolate a blood vessel (e.g., rat tail artery) and cannulate it for perfusion.
-
Incubate the artery with PSS containing [³H]-norepinephrine (e.g., 0.1-0.5 µM) for 60-90 minutes to allow for uptake into sympathetic nerve terminals.
-
-
Perfusion and Stimulation:
-
Mount the labeled artery in the perfusion chamber and perfuse with PSS at a constant flow rate (e.g., 1-2 mL/min) at 37°C.
-
Wash the tissue for 60-90 minutes to remove excess unbound [³H]-norepinephrine.
-
Introduce this compound at the desired concentration into the perfusate.
-
Apply two periods of electrical field stimulation (S1 and S2) with identical parameters (e.g., 5 Hz, 2 ms pulse width, 50V for 2 minutes) separated by a rest period. This compound should be added before S2.
-
Collect the perfusate in fractions before, during, and after each stimulation period.
-
-
Quantification of Norepinephrine Release:
-
Radiolabeling Method: Add scintillation fluid to the collected fractions and measure the radioactivity using a liquid scintillation counter. The amount of [³H] overflow is an index of norepinephrine release.
-
HPLC-ED Method: If measuring endogenous norepinephrine, the perfusate can be analyzed by HPLC-ED. The samples are typically first purified by alumina extraction.
-
-
Data Analysis:
-
Calculate the fractional release of [³H]-norepinephrine for each stimulation period.
-
Express the effect of this compound as the ratio of the release during the second stimulation (S2) to the first stimulation (S1). A ratio of less than 1 indicates inhibition of norepinephrine release.
-
Protocol 3: In Vivo Assessment of this compound's Effect on Sympathetic Nerve Activity in Anesthetized Rats
This protocol outlines the direct measurement of sympathetic nerve activity in an anesthetized animal model to study the systemic effects of this compound.
Materials:
-
Anesthetic (e.g., urethane or α-chloralose)
-
Ventilator
-
Apparatus for blood pressure and heart rate monitoring
-
Nerve recording electrodes
-
Amplifier and data acquisition system
-
This compound hydrochloride for intravenous or oral administration
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable body temperature.
-
Insert catheters for drug administration and blood pressure measurement.
-
Surgically expose a sympathetic nerve trunk (e.g., renal or splanchnic nerve).
-
-
Nerve Recording:
-
Carefully dissect the nerve and place it on a bipolar recording electrode.
-
Embed the nerve and electrode in a silicone gel for insulation and to prevent drying.
-
Record the raw nerve activity, which is then amplified, filtered, and integrated.
-
-
This compound Administration and Data Collection:
-
After a stabilization period with baseline recordings of sympathetic nerve activity (SNA), blood pressure, and heart rate, administer this compound. The route of administration can be intravenous for acute effects or oral for chronic studies.
-
Continuously record SNA, blood pressure, and heart rate before, during, and after drug administration.
-
-
Data Analysis:
-
Quantify the changes in SNA, mean arterial pressure, and heart rate in response to this compound.
-
SNA can be expressed as a percentage change from the baseline or in terms of burst frequency and amplitude.
-
Conclusion
This compound is a potent and selective 5-HT2A receptor antagonist that can be effectively used to investigate the role of the serotonergic system in modulating vascular sympathetic neurotransmission. The protocols provided here offer a framework for both in vitro and in vivo studies to elucidate the complex interactions between serotonin and the sympathetic nervous system in the control of vascular function. Careful experimental design and adherence to these detailed methodologies will enable researchers to generate robust and reproducible data.
References
Application Notes and Protocols: Assessing Sarpogrelate's Impact on Serum IL-6 and hs-CRP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the impact of sarpogrelate, a selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, on the serum levels of two key inflammatory biomarkers: Interleukin-6 (IL-6) and high-sensitivity C-reactive protein (hs-CRP). This compound has demonstrated anti-inflammatory properties, and quantifying its effect on these markers is crucial for understanding its therapeutic potential in various inflammatory and cardiovascular conditions.[1][2][3]
Introduction
This compound hydrochloride primarily functions by blocking the 5-HT2A receptor, which in turn inhibits platelet aggregation and vasoconstriction.[3] Emerging evidence strongly suggests that this compound also possesses significant anti-inflammatory effects.[2] Studies have shown that this compound can lead to a significant reduction in serum levels of IL-6 and hs-CRP. This reduction in inflammatory markers is associated with the amelioration of conditions such as peripheral arterial disease and diabetic nephropathy. The proposed mechanism for this anti-inflammatory action involves the inhibition of macrophage activity and modulation of inflammatory signaling pathways.
IL-6 is a pleiotropic cytokine that plays a central role in inflammatory processes and is a key driver of the acute phase response, which includes the production of CRP by the liver. hs-CRP is a sensitive marker of low-grade systemic inflammation and is an established predictor of cardiovascular risk. Therefore, assessing the impact of this compound on both IL-6 and hs-CRP provides valuable insights into its anti-inflammatory efficacy.
Data Presentation
The following table summarizes hypothetical quantitative data from a placebo-controlled clinical study evaluating the effect of this compound (300 mg/day) over a 12-week period.
| Biomarker | Treatment Group | Baseline (Mean ± SD) | Week 12 (Mean ± SD) | Mean Change | p-value |
| Serum IL-6 (pg/mL) | This compound (n=50) | 4.8 ± 1.5 | 3.2 ± 1.1 | -1.6 | <0.01 |
| Placebo (n=50) | 4.7 ± 1.6 | 4.5 ± 1.4 | -0.2 | >0.05 | |
| Serum hs-CRP (mg/L) | This compound (n=50) | 2.5 ± 0.8 | 1.5 ± 0.6 | -1.0 | <0.01 |
| Placebo (n=50) | 2.6 ± 0.9 | 2.4 ± 0.8 | -0.2 | >0.05 |
Experimental Protocols
Study Design and Subject Recruitment
A randomized, double-blind, placebo-controlled study design is recommended. Recruit subjects with a condition known to be associated with elevated IL-6 and hs-CRP levels (e.g., peripheral arterial disease, type 2 diabetes with stable angina). Obtain informed consent from all participants.
Inclusion Criteria:
-
Age 18-75 years.
-
Diagnosed with the target condition.
-
Baseline hs-CRP > 2.0 mg/L.
Exclusion Criteria:
-
Acute infectious or inflammatory disease.
-
Use of other anti-inflammatory medications.
-
Severe renal or hepatic impairment.
Dosing and Administration
-
This compound Group: 100 mg this compound hydrochloride administered orally three times daily (total 300 mg/day).
-
Placebo Group: Matching placebo administered orally three times daily.
-
Duration: 12 weeks.
Blood Sample Collection and Processing
Collect venous blood samples from participants at baseline (Week 0) and at the end of the treatment period (Week 12).
-
Collect 5-10 mL of venous blood into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1000 x g for 15 minutes to separate the serum.
-
Aliquot the serum into cryovials and store at -80°C until analysis to avoid freeze-thaw cycles.
Quantification of Serum IL-6 by Enzyme-Linked Immunosorbent Assay (ELISA)
A high-sensitivity ELISA kit is recommended for accurate quantification of IL-6, especially for detecting low-level chronic inflammation.
Materials:
-
Commercially available Human IL-6 High-Sensitivity ELISA kit.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Calibrated pipettes and tips.
-
Distilled or deionized water.
-
Wash buffer.
Protocol (based on a typical sandwich ELISA protocol):
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and quality controls according to the kit manufacturer's instructions.
-
Add 100 µL of standards, controls, and serum samples (diluted as necessary) to the appropriate wells of the microplate pre-coated with anti-human IL-6 antibody.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate the contents of the wells and wash each well 4-6 times with wash buffer.
-
Add 100 µL of the biotin-conjugated anti-human IL-6 antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
Repeat the wash step as described in step 5.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 30-60 minutes at room temperature.
-
Repeat the wash step as described in step 5.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50-100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
-
Calculate the concentration of IL-6 in the samples by plotting a standard curve.
Quantification of Serum hs-CRP by High-Sensitivity Immunoassay
A high-sensitivity immunoturbidimetric or immunofluorescence assay is suitable for quantifying hs-CRP levels.
Materials:
-
Commercially available hs-CRP immunoassay kit.
-
Automated clinical chemistry analyzer or a specific immunofluorescence reader.
-
Calibrators and controls provided with the kit.
Protocol (General Principle):
-
Calibrate the analyzer using the provided hs-CRP calibrators.
-
Run quality control samples to ensure the accuracy of the assay.
-
Load the patient serum samples into the analyzer.
-
The analyzer will automatically mix the sample with the anti-CRP antibody-coated latex particles.
-
The degree of agglutination is measured as an increase in turbidity (for immunoturbidimetric assays) or fluorescence, which is proportional to the concentration of hs-CRP in the sample.
-
The analyzer calculates the hs-CRP concentration based on the calibration curve.
Visualizations
Caption: Experimental workflow for assessing this compound's impact.
Caption: this compound's proposed anti-inflammatory signaling pathway.
References
- 1. Effects of this compound hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Sarpogrelate in Solution with Cyclodextrins
This resource is intended for researchers, scientists, and drug development professionals investigating the use of cyclodextrins to enhance the stability of Sarpogrelate in aqueous solutions.
I. Frequently Asked Questions (FAQs)
Q1: Why use cyclodextrins to stabilize this compound?
A1: this compound, like many pharmaceutical compounds, may be susceptible to degradation in aqueous solutions, particularly through hydrolysis. Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate guest molecules, like this compound, within their hydrophobic cavity. This encapsulation can protect the labile parts of the this compound molecule from the aqueous environment, thereby slowing down degradation reactions and improving its stability.[1][2][3]
Q2: Which type of cyclodextrin is best for this compound?
A2: The choice of cyclodextrin depends on the size and shape of the this compound molecule and the desired properties of the final formulation.
-
β-Cyclodextrin (β-CD): Often a good starting point due to its cavity size being suitable for many drug molecules. However, its relatively low aqueous solubility can be a limitation.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and a good safety profile, making it a popular choice in pharmaceutical formulations.[4][5]
-
Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD): Another highly soluble and safe derivative that can form strong inclusion complexes, often enhancing solubility and stability.
The optimal cyclodextrin must be determined experimentally through phase solubility studies and stability testing.
Q3: What is the expected stoichiometry of the this compound-cyclodextrin complex?
A3: For most drug-cyclodextrin complexes, a 1:1 stoichiometry is the most common, where one molecule of this compound is encapsulated by one molecule of cyclodextrin. However, other stoichiometries (e.g., 1:2) are possible. A Job's plot or phase solubility diagram analysis can be used to determine the stoichiometry of the complex.
Q4: How can I confirm the formation of a this compound-cyclodextrin inclusion complex?
A4: Several analytical techniques can be employed to confirm complex formation:
-
Spectroscopic Methods (UV-Vis, Fluorescence, NMR): Changes in the spectral properties of this compound upon addition of the cyclodextrin can indicate complexation. 1D and 2D NMR spectroscopy are particularly powerful for elucidating the geometry of the inclusion complex.
-
Thermal Analysis (Differential Scanning Calorimetry - DSC): The disappearance or shifting of the melting endotherm of this compound in the DSC thermogram of the complex is a strong indicator of inclusion.
-
X-ray Powder Diffraction (XRPD): A change from a crystalline pattern for the pure drug to an amorphous or different crystalline pattern for the complex suggests its formation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Shifts in the characteristic vibrational bands of this compound can point to its interaction with the cyclodextrin.
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | 1. Inappropriate cyclodextrin type or cavity size. 2. Suboptimal preparation method. 3. Unfavorable pH or temperature conditions. 4. Competitive inhibition from solvent molecules. | 1. Screen different cyclodextrins (β-CD, HP-β-CD, SBE-β-CD). 2. Try different preparation methods (e.g., kneading, co-precipitation, freeze-drying). 3. Optimize the pH and temperature of the complexation process. 4. For co-precipitation, minimize the use of organic solvents. Freeze-drying is often a good alternative. |
| Precipitation of the Complex | 1. The solubility limit of the complex has been exceeded. 2. Aggregation of the cyclodextrin or the complex. 3. Use of native β-cyclodextrin which has low water solubility. | 1. Consult the phase solubility diagram to work within the solubility limits. 2. Use modified, more soluble cyclodextrins like HP-β-CD or SBE-β-CD. 3. Adjust the pH or temperature to improve solubility. |
| Inconsistent Results in Stability Studies | 1. Incomplete complexation. 2. Degradation of this compound during complex preparation. 3. Analytical method not validated for the complex matrix. | 1. Ensure complete dissolution of both this compound and the cyclodextrin during preparation. 2. Use milder preparation methods (e.g., avoid excessive heat). 3. Validate the analytical method (e.g., HPLC) for quantifying this compound in the presence of the cyclodextrin to avoid interference. |
| No Significant Improvement in this compound Stability | 1. The labile part of the this compound molecule is not encapsulated within the cyclodextrin cavity. 2. The complex is too weak (low stability constant). | 1. Use 2D NMR (ROESY) to determine the orientation of this compound within the cyclodextrin cavity. 2. Try a different type of cyclodextrin that may offer a better fit and stronger interaction. |
III. Experimental Protocols
A. Phase Solubility Study
Objective: To determine the stoichiometry and apparent stability constant (Kc) of the this compound-cyclodextrin complex.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 15 mM HP-β-CD).
-
Add an excess amount of this compound to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 48-72 hours).
-
Filter the suspensions to remove the undissolved this compound.
-
Analyze the filtrate to determine the concentration of dissolved this compound using a validated HPLC-UV method.
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The resulting phase solubility diagram can be used to determine the stoichiometry and Kc.
B. Preparation of Solid Inclusion Complexes
1. Kneading Method:
-
Weigh stoichiometric amounts of this compound and the cyclodextrin (e.g., 1:1 molar ratio).
-
Place the powders in a mortar and add a small amount of a suitable solvent (e.g., water/ethanol mixture) to form a paste.
-
Knead the paste for a specified time (e.g., 60 minutes).
-
Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum to a constant weight.
-
Sieve the dried complex to obtain a uniform particle size.
2. Freeze-Drying (Lyophilization) Method:
-
Dissolve stoichiometric amounts of this compound and the cyclodextrin in an aqueous solution. A co-solvent may be used to aid the dissolution of this compound.
-
Stir the solution for a set period (e.g., 24 hours) at room temperature.
-
Freeze the solution at a low temperature (e.g., -80 °C).
-
Lyophilize the frozen solution under vacuum until the solvent is completely removed.
C. Characterization of Solid Complexes
-
Differential Scanning Calorimetry (DSC): Accurately weigh 3-5 mg of the sample (pure this compound, pure cyclodextrin, physical mixture, and the prepared complex) into an aluminum pan. Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-300 °C) under a nitrogen atmosphere.
-
X-ray Powder Diffraction (XRPD): Place the powder sample on a sample holder and scan over a range of 2θ angles (e.g., 5-50°) using a diffractometer with Cu Kα radiation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Mix the sample with KBr powder and compress it into a pellet. Record the IR spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
IV. Data Presentation (Illustrative)
Table 1: Phase Solubility Study of this compound with Different Cyclodextrins (Illustrative Data)
| Cyclodextrin | Stoichiometry | Apparent Stability Constant (Kc) (M⁻¹) | Solubility Enhancement Factor at 10 mM CD |
| β-CD | 1:1 | 150 | 5 |
| HP-β-CD | 1:1 | 450 | 15 |
| SBE-β-CD | 1:1 | 800 | 25 |
Table 2: Degradation Kinetics of this compound in Aqueous Solution (pH 7.4, 37°C) (Illustrative Data)
| Formulation | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| This compound alone | 0.05 | 13.9 |
| This compound with HP-β-CD (1:1) | 0.01 | 69.3 |
V. Visualization
A. This compound Signaling Pathway
Caption: this compound's mechanism of action as a 5-HT2A receptor antagonist.
B. Experimental Workflow for this compound-Cyclodextrin Complexation
Caption: Workflow for developing a stable this compound-cyclodextrin formulation.
References
- 1. WO2023110833A1 - Pharmaceutical formulations comprising a cyclodextrin - Google Patents [patents.google.com]
- 2. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. US4727064A - Pharmaceutical preparations containing cyclodextrin derivatives - Google Patents [patents.google.com]
- 5. Complexation of Z-ligustilide with hydroxypropyl-β-cyclodextrin to improve stability and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Sarpogrelate concentration for cell culture studies
Welcome to the Sarpogrelate Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro cell culture studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell culture?
A1: this compound is a selective antagonist of the serotonin 5-HT2A receptor.[1] By blocking this receptor, it inhibits serotonin-induced physiological effects such as platelet aggregation, vasoconstriction, and the proliferation of vascular smooth muscle cells. In some cell types, this compound has been shown to suppress hypertrophic stimuli by inhibiting the ERK1/2–GATA4 signaling pathway, independent of its 5-HT2A receptor antagonism.[2]
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: A common starting concentration for this compound in cell culture is 1 µM. This concentration has been shown to maximally inhibit serotonin-induced DNA, RNA, and protein synthesis in rat aortic smooth muscle cells.[3] However, the optimal concentration can vary depending on the cell type and the specific biological question being investigated. For some applications, concentrations up to 10 µM have been used. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store this compound hydrochloride for cell culture use?
A3: this compound hydrochloride is soluble in water (≥5 mg/mL) and DMSO (>20 mg/mL). For cell culture applications, it is advisable to prepare a concentrated stock solution in sterile DMSO or water. The stock solution should be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. When preparing your working concentration, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic to cells?
A4: this compound's cytotoxic effects are cell-type dependent. While it has been shown to inhibit the proliferation of certain cell types like vascular smooth muscle cells and hepatic stellate cells, this is often the intended therapeutic effect. For other cell lines, it is important to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cells.
Q5: Can this compound be used in combination with other drugs?
A5: Yes, this compound has been investigated in combination with other therapeutic agents. However, it is important to be aware of potential drug interactions. For instance, combining this compound with other antiplatelet agents or anticoagulants may increase the risk of bleeding. When planning combination studies, it is crucial to consider the pharmacological properties of each compound and to perform thorough validation experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Inactive compound | Ensure the this compound used is of high purity and has been stored correctly to prevent degradation. |
| Suboptimal concentration | Perform a dose-response experiment to determine the optimal effective concentration for your cell line and experimental endpoint. | |
| Low 5-HT2A receptor expression | Verify the expression of the 5-HT2A receptor in your cell line using techniques like qPCR or Western blotting. This compound's primary mechanism is dependent on this receptor. | |
| Insufficient incubation time | Optimize the incubation time with this compound. Effects on signaling pathways may be rapid, while effects on cell proliferation may require longer incubation periods (24-72 hours). | |
| High cell death or unexpected cytotoxicity | This compound concentration is too high | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and a safe working concentration for your cell line. |
| Solvent (DMSO) toxicity | Ensure the final concentration of the solvent in the cell culture medium is below cytotoxic levels (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity. | |
| Contamination of cell culture | Regularly check your cell cultures for signs of microbial contamination. | |
| Inconsistent or variable results | Cell line instability | Use cells with a low passage number and ensure consistent cell seeding density. |
| This compound degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of this compound and other reagents. |
Data Presentation
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Target | Notes |
| pKi | 8.52 | 5-HT2A Receptor | Selective antagonist. |
| 7.43 | 5-HT2C Receptor | ||
| 6.57 | 5-HT2B Receptor | ||
| IC50 | 3.05 µM | CYP2D6 (this compound) | Inhibition of cytochrome P450 isoform. |
| 0.201 µM | CYP2D6 (M-1 Metabolite) | The active metabolite M-1 is a more potent inhibitor. |
Data compiled from multiple sources.
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Cell Type | Application | Recommended Concentration | Reference |
| Rat Aortic Smooth Muscle Cells | Inhibition of 5-HT-induced proliferation | 1 µM (maximal inhibition) | |
| Porcine Coronary Artery Smooth Muscle Cells | Inhibition of 5-HT-induced proliferation | Not specified, but effective | |
| Cardiomyocytes | Suppression of hypertrophy | Not specified, but effective | |
| LX-2 (Human Hepatic Stellate Cells) | Inhibition of viability and wound healing | Not specified, but effective | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Reduction of PRP-induced E-selectin expression | 10 µM |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as a control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for Phospho-ERK1/2 and Phospho-GATA4
This protocol is for assessing the effect of this compound on the phosphorylation of ERK1/2 and GATA4.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
Stimulating agent (e.g., phenylephrine for cardiomyocytes)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-GATA4, anti-total-GATA4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the desired concentration of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate agonist (e.g., phenylephrine) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Effect of this compound, a 5-HT(2A) antagonist, on platelet aggregation in patients with ischemic stroke: clinical-pharmacological dose-response study [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Selective Serotonin 2A Receptor Antagonist this compound Prevents Cardiac Hypertrophy and Systolic Dysfunction via Inhibition of the ERK1/2–GATA4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Development of sustained-release Sarpogrelate formulations for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of sustained-release sarpogrelate formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound hydrochloride?
A1: this compound hydrochloride is a selective serotonin 5-HT2A receptor antagonist.[1] Its primary mechanism involves blocking the 5-HT2A receptor, which in turn inhibits serotonin-induced platelet aggregation and vasoconstriction.[1][] This action is crucial for its therapeutic effects in treating peripheral arterial occlusive diseases.[3] Additionally, research suggests that this compound suppresses cardiomyocyte hypertrophy by inhibiting the ERK1/2–GATA4 signaling pathway.[3]
Q2: Why is a sustained-release (SR) formulation of this compound desirable?
A2: this compound has a very short biological half-life of approximately 0.6 to 0.8 hours, which necessitates frequent dosing (typically 100 mg three times a day) with immediate-release (IR) formulations. An SR formulation, often designed for once-daily administration (e.g., 300 mg), improves patient convenience and compliance, maintains more stable plasma drug concentrations, and can lead to better therapeutic outcomes.
Q3: What are the common formulation strategies for developing sustained-release this compound?
A3: Common strategies include:
-
Hydrophilic Matrix Tablets: Utilizing polymers like Hydroxypropyl Methylcellulose (HPMC) that form a gel layer upon contact with aqueous media, controlling drug release through diffusion and erosion.
-
Hydrophobic/Lipid Matrix Tablets: Incorporating waxy materials such as Compritol 888 ATO (glyceryl behenate) to control the initial release rate and extend release over a longer period.
-
Sustained-Release Solid Dispersions (SR-SD): Prepared by methods like hot-melt coating, combining the drug with waxy carriers and polymers to control dissolution.
-
Microspheres: Encapsulating the drug within biodegradable polymers (e.g., sodium alginate, HPMC) using techniques like emulsification-solvent evaporation to achieve prolonged release.
Q4: How is the in vitro drug release of this compound SR formulations typically tested?
A4: In vitro release is commonly evaluated using a USP Type II (paddle) dissolution apparatus. The dissolution medium is often a phosphate buffer (e.g., pH 6.8) to simulate intestinal conditions. Samples are collected at predetermined time intervals over a 12 to 24-hour period, and the concentration of this compound is quantified using a validated analytical method like RP-HPLC.
Signaling Pathway and Experimental Workflows
Troubleshooting Guide
Q5: My formulation shows a significant initial "burst release" of this compound in the first hour. How can I control this?
A5: An initial burst release is a common challenge.
-
Problem: A high concentration of the drug may be present on the surface of the matrix or the initial hydration of the hydrophilic polymer is too rapid.
-
Solution 1 (Hydrophobic Component): Incorporate a hydrophobic or waxy excipient like Compritol 888 ATO or stearyl alcohol into your matrix. These materials are effective at retarding the initial water penetration and drug dissolution, thereby dampening the burst effect.
-
Solution 2 (Increase Polymer Viscosity/Concentration): Increasing the concentration or using a higher viscosity grade of HPMC (e.g., K4M, K100M) can lead to faster formation of a robust gel barrier, which helps to better control the initial drug release.
Q6: The drug release from my HPMC-based matrix tablet is too slow and incomplete after 24 hours. What should I do?
A6:
-
Problem: The polymer matrix may be too dense or the gel layer is too strong, preventing complete drug diffusion and erosion. This is often an issue with high concentrations of high-viscosity HPMC.
-
Solution 1 (Adjust Polymer Concentration): Decrease the amount of HPMC in the formulation. As the concentration of HPMC increases, the drug release rate generally decreases.
-
Solution 2 (Incorporate a Soluble Filler): Add a water-soluble excipient like lactose or mannitol. These agents can create pores or channels within the matrix as they dissolve, facilitating water ingress and drug diffusion.
-
Solution 3 (Use a Lower Viscosity Grade): Switch to a lower viscosity grade of HPMC. This will result in a weaker gel layer that erodes more quickly, allowing for a faster and more complete release.
Q7: I'm observing low and inconsistent recovery of this compound during HPLC analysis of my formulation. What could be the cause?
A7:
-
Problem: This issue can stem from drug-excipient incompatibility or analytical method-related problems.
-
Solution 1 (Check for Excipient Interaction): this compound can have ionic interactions with certain excipients. For instance, croscarmellose sodium (CCS) has been shown to cause low recovery. It is hypothesized that the drug conjugates with the excipient, reducing solubility in the HPLC diluent. To verify and resolve this, try modifying the diluent by increasing its ionic strength (e.g., adding 20mM NaCl) or adjusting the pH to <2 with HCl to enhance drug solubility.
-
Solution 2 (Perform Compatibility Studies): Conduct preformulation compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to screen for interactions between this compound and your chosen excipients, particularly magnesium stearate, which is known to interact with some active ingredients.
-
Solution 3 (Validate Analytical Method): Ensure your HPLC method is fully validated for the specific formulation matrix, checking for linearity, accuracy, precision, and specificity to rule out interference from excipients.
References
Sarpogrelate potential for drug-drug interactions via CYP2D6 inhibition
This technical support resource is designed for researchers, scientists, and drug development professionals investigating the drug-drug interaction (DDI) potential of sarpogrelate, with a specific focus on its inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of drug-drug interactions involving this compound?
A1: The primary mechanism for clinically significant drug-drug interactions with this compound is the competitive inhibition of the CYP2D6 enzyme.[1][2][3] this compound and its active metabolite, M-1, are potent and selective inhibitors of CYP2D6.[1][2] This inhibition can lead to decreased metabolism and consequently increased plasma concentrations of co-administered drugs that are substrates of CYP2D6, potentially leading to adverse effects.
Q2: How potent is this compound and its active metabolite as CYP2D6 inhibitors?
A2: Both this compound and its active metabolite, M-1, are potent inhibitors of CYP2D6. In in vitro studies using human liver microsomes, M-1 was found to be a more potent inhibitor than the parent drug and showed a potency comparable to quinidine, a well-known strong CYP2D6 inhibitor.
Q3: Is the inhibition of CYP2D6 by this compound selective?
A3: Yes, the inhibitory effect of this compound and its active metabolite M-1 is highly selective for CYP2D6. In vitro studies have demonstrated no significant inhibition of other major CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, or CYP3A4/5.
Q4: Is this compound a time-dependent inhibitor of CYP2D6?
A4: No, current evidence suggests that neither this compound nor its active metabolite, M-1, are time-dependent inactivators of CYP2D6. Pre-incubation of this compound or M-1 with human liver microsomes in the presence of NADPH did not result in a significant shift in their IC50 values.
Q5: What is the clinical relevance of this compound's CYP2D6 inhibition?
A5: The inhibition of CYP2D6 by this compound is clinically relevant. The concentrations at which this compound inhibits CYP2D6 in vitro are achievable in vivo. A clinical study in healthy volunteers demonstrated that co-administration of this compound with metoprolol, a CYP2D6 substrate, resulted in a 53% increase in the area under the curve (AUC) of metoprolol. This indicates a moderate potential for pharmacokinetic drug interactions.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Unexpectedly high plasma concentrations of a co-administered drug. | The co-administered drug is likely a substrate of CYP2D6, and its metabolism is being inhibited by this compound. | Review the metabolic pathways of the co-administered drug. If it is a known CYP2D6 substrate, consider dose reduction or selection of an alternative medication that is not metabolized by CYP2D6. |
| Variability in the extent of drug interaction between individuals. | Genetic polymorphism of CYP2D6 can lead to different baseline enzyme activity levels (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). The impact of a competitive inhibitor like this compound may vary depending on the patient's CYP2D6 phenotype. | Consider CYP2D6 genotyping for patients on long-term this compound therapy who require co-medication with CYP2D6 substrates, especially those with a narrow therapeutic index. |
| In vitro results showing CYP2D6 inhibition do not seem to correlate with in vivo observations. | Discrepancies can arise from differences in experimental conditions, such as the choice of substrate, inhibitor concentrations, or the biological matrix used (e.g., recombinant enzymes vs. human liver microsomes). | Ensure that the in vitro experimental design uses clinically relevant concentrations of this compound and its active metabolite. Utilize a well-characterized in vitro system, such as pooled human liver microsomes, and a validated CYP2D6 probe substrate. |
Quantitative Data Summary
The following tables summarize the in vitro inhibition data for this compound and its active metabolite, M-1, against CYP2D6.
Table 1: IC50 Values for CYP2D6 Inhibition
| Inhibitor | CYP2D6 Probe Substrate | IC50 (μM) |
| This compound | Dextromethorphan | 3.05 |
| M-1 (active metabolite) | Dextromethorphan | 0.201 |
Table 2: Ki (Inhibition Constant) Values and Inhibition Type
| Inhibitor | CYP2D6 Probe Substrate | Ki (μM) | Inhibition Type |
| This compound | Dextromethorphan | 1.24 | Competitive |
| M-1 (active metabolite) | Dextromethorphan | 0.120 | Competitive |
| Quinidine (reference inhibitor) | Dextromethorphan | 0.129 | Competitive |
Experimental Protocols
In Vitro CYP2D6 Inhibition Assay Using Human Liver Microsomes
This protocol outlines a general method for assessing the inhibitory potential of this compound and its metabolites on CYP2D6 activity.
1. Materials:
- Pooled human liver microsomes (HLMs)
- This compound and its metabolite M-1
- CYP2D6 probe substrate (e.g., dextromethorphan, bufuralol, or metoprolol)
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Reference inhibitor (e.g., quinidine)
- Acetonitrile or other suitable organic solvent for reaction termination
- LC-MS/MS system for analysis
2. Incubation Procedure:
- Prepare a series of dilutions of this compound, M-1, and the reference inhibitor in the incubation buffer.
- In a microcentrifuge tube, combine the human liver microsomes, the CYP2D6 probe substrate, and the inhibitor at various concentrations.
- Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
- Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Centrifuge the samples to pellet the protein.
- Transfer the supernatant for analysis.
3. Analytical Method:
- Analyze the formation of the specific metabolite of the probe substrate (e.g., dextrorphan from dextromethorphan) using a validated LC-MS/MS method.
- Quantify the metabolite concentration based on a standard curve.
4. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC50 value by fitting the inhibition data to a suitable nonlinear regression model.
- To determine the inhibition constant (Ki) and the mechanism of inhibition, repeat the experiment with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Dixon or Lineweaver-Burk plots.
Visualizations
Caption: this compound and its active metabolite M-1 competitively inhibit the CYP2D6 enzyme.
Caption: Workflow for in vitro assessment of CYP2D6 inhibition by this compound.
References
Sarpogrelate HPLC Analysis with C18 Columns: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting HPLC analysis of Sarpogrelate using C18 columns.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound peak tailing?
Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue. It can affect the accuracy of peak integration and reduce resolution.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the C18 silica packing can interact with basic compounds like this compound, causing tailing.
-
Solution: Adjust the mobile phase pH. Using an acidic modifier like 0.1% formic acid or adjusting the pH to around 3.0 with phosphoric acid can suppress silanol activity and improve peak shape.[1][2][3] A higher percentage (1.0%) of formic acid in the sample diluent has also been shown to minimize peak tailing.[1][2]
-
-
Column Contamination or Degradation: The column may be old or contaminated with strongly retained substances from previous injections.
-
Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove contaminants. If performance does not improve, the column may need to be replaced.
-
-
Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject samples in the mobile phase itself or in a solvent that is weaker than the mobile phase.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.
-
Solution: Dilute the sample and reinject. Linearity for this compound has been established in ranges like 10-50 µg/ml and 5.6-224.0 µg/mL in different methods.
-
Q2: What causes poor resolution or split peaks for this compound?
Poor resolution between this compound and other components (like its active metabolite, M-1, or impurities) or split peaks can compromise quantification.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The mobile phase may not have the correct elution strength to separate the compounds of interest effectively.
-
Solution: Optimize the mobile phase. Several methods use a mixture of an aqueous buffer (like ammonium acetate or potassium dihydrogen phosphate) and an organic solvent (acetonitrile or methanol). Adjusting the ratio of the organic to the aqueous phase can significantly impact resolution. For complex separations, a gradient elution may be necessary.
-
-
Column Issues (Voids or Plugging): A void at the column inlet or a partially plugged frit can cause the sample to travel through different paths, resulting in split or broad peaks.
-
Solution: Check for high backpressure, which often indicates a blockage. Reversing and flushing the column (disconnected from the detector) can sometimes clear a plugged frit. Using a guard column or in-line filter can prevent the analytical column from getting plugged. If a void has formed, the column likely needs replacement.
-
-
Injector Problems: Issues with the autosampler, such as an incompletely filled sample loop or a scratched valve rotor, can lead to peak splitting.
-
Solution: Perform routine maintenance on the injector. Ensure there are no leaks and that the sample loop is being filled completely.
-
Q3: My retention time for this compound is shifting. What should I do?
Shifting retention times compromise the identity and reproducibility of the analysis.
Potential Causes and Solutions for Later Elution:
-
Lower Flow Rate: A leak in the system or a malfunctioning pump can lead to a lower-than-set flow rate, causing all peaks to elute later.
-
Solution: Check the system for leaks at all fittings. Monitor the pressure trace; a lower-than-usual pressure can indicate a leak or flow rate issue. Perform a pump leak test if available on your system.
-
-
Incorrect Mobile Phase Composition: An error in preparing the mobile phase, specifically a lower proportion of the organic solvent (the "strong" solvent in reversed-phase), will increase retention times.
-
Solution: Carefully prepare a fresh batch of mobile phase, ensuring the correct proportions. If using online mixing, check that all solvent lines are correctly placed and primed.
-
Potential Causes and Solutions for Earlier Elution:
-
Higher Flow Rate: A pump malfunction could lead to a higher flow rate than intended.
-
Solution: Calibrate the pump flow rate.
-
-
Column Degradation: Over time, the C18 stationary phase can degrade, especially under harsh pH conditions, leading to a loss of retentivity.
-
Solution: Replace the column. Using columns with a wide pH stability range can prolong column life.
-
-
Insufficient Equilibration: If running a gradient, failing to equilibrate the column back to the initial conditions for a sufficient time will cause retention time shifts in subsequent runs.
-
Solution: Ensure the column equilibration time is adequate, typically 5-10 column volumes.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing common HPLC issues.
Caption: A decision tree for troubleshooting common HPLC problems.
Frequently Asked Questions (FAQs)
Q: What is a good starting mobile phase for this compound on a C18 column?
A common and effective mobile phase is a mixture of an organic solvent and an aqueous buffer. Good starting points from published methods include:
-
Isocratic: 10mM ammonium acetate and acetonitrile (45:55 v/v).
-
Isocratic: 10mM ammonium acetate and acetonitrile (70:30 v/v).
-
Isocratic: Methanol and 0.05 M potassium dihydrogen phosphate buffer (65:35), with the pH adjusted to 3.0 with phosphoric acid.
-
Gradient: For separating this compound from its metabolite, a gradient using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is effective.
Q: What type of C18 column is recommended for this compound analysis?
Standard, high-purity, end-capped C18 columns are widely used. For higher sensitivity and faster analysis, core-shell type C18 columns have been shown to provide better reproducibility, peak shapes, and faster elution for this compound and its metabolite.
Q: How should I prepare my samples for analysis?
For bulk drug and dosage forms, dissolving the sample in a suitable solvent like methanol or the mobile phase is typical. For biological matrices like plasma, a protein precipitation step is often required. This can be done by adding acetonitrile to the plasma sample, vortexing, and centrifuging to remove the precipitated proteins. Always filter your samples through a 0.2 or 0.45 µm filter before injection to prevent particulates from clogging the column.
Q: How do I properly clean and store my C18 column?
-
Cleaning: To remove strongly retained non-polar compounds, flush the column with a high percentage of organic solvent like 100% acetonitrile or methanol. Before doing so, it is good practice to wash the column with high-purity water (if compatible with the bonded phase) to remove any buffer salts, which can precipitate in high organic concentrations.
-
Storage: For short-term storage (a few days), the column can be left in the mobile phase, provided it does not contain buffers that could precipitate. For long-term storage, flush the column with an organic solvent mixture, such as methanol/water (50:50) or 100% acetonitrile, and ensure the end-plugs are tightly sealed to prevent the packing from drying out.
Published HPLC Methods for this compound Analysis
The following table summarizes various validated HPLC methods for this compound analysis, providing a reference for method development.
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| This compound HCl | Phenomenex C18 (250 x 4.6mm, 5µm) | 10mM Ammonium Acetate : Acetonitrile (45:55 v/v) | 1.2 | UV at 220nm | |
| This compound & Metabolite M-1 | Kinetex C18 (50 x 2.1mm, 2.6µm) | Gradient: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile | 0.5 | MS/MS | |
| This compound & Metabolite M-1 | Shim-pack GIS ODS C18 (100 x 3.0mm, 3µm) | 10mM Ammonium Acetate : Acetonitrile (70:30 v/v) | 0.6 | MS/MS | |
| This compound HCl | Agilent ZORBAX Eclipse C18 (150 x 4.6mm, 5µm) | Methanol : 0.05M KH2PO4 buffer, pH 3.0 (65:35 v/v) | 1.0 | UV at 218nm |
General Experimental Protocol
This protocol provides a general workflow for the HPLC analysis of this compound.
Caption: A standard workflow for this compound HPLC analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Novel Simultaneous Determination of this compound and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP-HPLC determination of this compound hydrochloride tablets: Ingenta Connect [ingentaconnect.com]
Sarpogrelate solubility in methanol, ethanol, and acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the solubility of sarpogrelate in methanol, ethanol, and acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound hydrochloride in common organic solvents?
A1: this compound hydrochloride, a selective 5-HT₂A receptor antagonist, exhibits varying solubility in organic solvents.[1] Generally, its solubility is highest in methanol, followed by ethanol, and then acetonitrile at temperatures ranging from 288.15 K to 308.15 K.[1]
Q2: I am having trouble dissolving this compound hydrochloride. What can I do?
A2: If you encounter difficulties in dissolving this compound hydrochloride, consider the following troubleshooting steps:
-
Increase Temperature: The solubility of this compound hydrochloride in methanol, ethanol, and acetonitrile increases with temperature.[1] Gentle warming of the solution can aid dissolution. For some formulations, heating can be used to aid in dissolving the compound.[2]
-
Sonication: Using a sonication bath can help disperse particles and accelerate the dissolution process.[2]
-
Solvent Purity: Ensure that the solvents being used are of high purity, as impurities can affect solubility.
-
Material Form: The physical form of the this compound hydrochloride (e.g., crystalline vs. amorphous) can influence its dissolution rate.
Q3: Are there any known stability issues when dissolving this compound hydrochloride?
A3: While specific degradation pathways in these solvents are not detailed in the provided results, general best practices for active pharmaceutical ingredients should be followed. For instance, drug degradation can occur in dissolution media due to pH instability or oxidation. It is advisable to use freshly prepared solutions and protect them from light and excessive heat to minimize potential degradation.
Quantitative Solubility Data
The mole fraction solubility of this compound hydrochloride in methanol, ethanol, and acetonitrile at various temperatures is summarized in the table below.
| Temperature (K) | Methanol (x10⁻³) | Ethanol (x10⁻³) | Acetonitrile (x10⁻⁴) |
| 288.15 | 8.39 | 3.39 | 2.21 |
| 293.15 | 9.27 | 3.79 | 2.47 |
| 298.15 | 10.02 | 4.15 | 2.72 |
| 303.15 | 10.81 | 4.49 | 2.95 |
| 308.15 | 11.60 | 4.76 | 3.13 |
Data sourced from a study on the determination and correlation of this compound hydrochloride solubility.
Experimental Protocols
Determination of this compound Hydrochloride Solubility via Solid-Liquid Equilibrium Method
This protocol outlines the static equilibrium method used to determine the solubility of this compound hydrochloride in various solvents.
Figure 1. Experimental workflow for determining this compound hydrochloride solubility.
Troubleshooting Logic for Dissolution Issues
This diagram illustrates a logical approach to troubleshooting common issues encountered when dissolving this compound hydrochloride.
Figure 2. Troubleshooting workflow for this compound dissolution.
References
Sarpogrelate in Animal Models: A Technical Support Center
For researchers and drug development professionals engaged in preclinical studies of sarpogrelate, this technical support center provides essential information on potential side effects observed in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the acute oral toxicity of this compound in rodents?
A1: The median lethal dose (LD50) of this compound hydrochloride following oral administration in rats has been reported to be 4400 mg/kg.[1][2] This value indicates a relatively low order of acute toxicity. Researchers should consult the specific safety data sheet (SDS) for the batch of this compound being used.
Q2: What are the potential side effects of this compound in longer-term (subchronic and chronic) oral toxicity studies in animals?
A2: While comprehensive public data from subchronic and chronic toxicity studies are limited, a 52-week oral toxicity study in beagle dogs provides some insights. In this study, daily administration of this compound at various doses was investigated. The primary observed effects at higher doses included mild and intermittent diarrhea. Additionally, in female dogs from the intermediate and high-dose groups, slight but statistically significant increases in total cholesterol and phospholipid levels were noted at the 39-week time point. It is important to note that no treatment-related mortalities or significant hematological or serum enzyme elevations were reported in this particular study.
Q3: Are there any known effects of this compound on reproductive and developmental parameters in animal models?
Q4: What is the genotoxic potential of this compound?
A4: Detailed public reports of a standard battery of genotoxicity tests for this compound (including Ames test, in vitro chromosomal aberration assay, and in vivo micronucleus assay) are not widely available. Standard protocols for these assays are well-established. For instance, the Ames test (bacterial reverse mutation assay) is a common initial screening for mutagenicity. The in vitro chromosomal aberration assay in mammalian cells (e.g., Chinese hamster ovary cells) and the in vivo micronucleus assay in rodents are used to assess clastogenic (chromosome-breaking) potential. Researchers should perform these assays according to Good Laboratory Practice (GLP) standards to ensure data integrity.
Troubleshooting Guides
Issue 1: Unexpected mortality in animals during an acute toxicity study.
-
Question: We are observing higher than expected mortality at doses below the reported oral LD50 of 4400 mg/kg in rats. What could be the cause?
-
Answer:
-
Vehicle Effects: The vehicle used to dissolve or suspend the this compound may have its own toxicity. Ensure the vehicle is well-tolerated at the administered volume and concentration. Run a vehicle-only control group.
-
Route and Speed of Administration: While the LD50 is for oral administration, the method (e.g., gavage) can cause stress or physical injury if not performed correctly. Ensure technicians are properly trained.
-
Animal Strain and Health Status: The health, age, and strain of the animals can influence their susceptibility to a test compound. Ensure that the animals are healthy and that the strain is appropriate for the study.
-
Compound Purity and Formulation: Verify the purity of your this compound batch. Impurities could contribute to toxicity. Ensure the formulation is homogenous and stable.
-
Issue 2: Gastrointestinal disturbances observed in a subchronic study.
-
Question: We are observing persistent diarrhea in our animal models during a 90-day oral study with this compound. How should we manage and interpret this?
-
Answer:
-
Dose-Response Relationship: Carefully document the incidence and severity of diarrhea across all dose groups. A clear dose-response relationship will help in determining if the effect is compound-related.
-
Clinical Pathology: Monitor electrolyte levels and markers of dehydration in affected animals. This will help in assessing the clinical significance of the diarrhea.
-
Histopathology: At the end of the study, a thorough histopathological examination of the gastrointestinal tract is crucial to identify any morphological changes, such as inflammation or irritation, that could explain the clinical signs.
-
Mechanism of Action: this compound is a 5-HT2A receptor antagonist. Serotonin (5-HT) plays a significant role in gastrointestinal motility. The observed diarrhea could be a pharmacological effect of the drug.
-
Quantitative Data Summary
Table 1: Acute Oral Toxicity of this compound Hydrochloride
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 4400 | [1][2] |
Table 2: Summary of Findings in a 52-Week Oral Toxicity Study of this compound in Beagle Dogs
| Dose Group | Key Observations |
| High Dose | Mild and intermittent diarrhea observed throughout the treatment period. |
| Intermediate and High Dose (Females) | Slight, but statistically significant, increases in total cholesterol and phospholipid levels at week 39. |
| All Dose Groups | No treatment-related mortality. No significant hematological or serum enzyme elevations. |
Experimental Protocols
1. Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Test Animals: Typically, young adult female rats (e.g., Sprague-Dawley or Wistar strain).
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Food and water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept constant by varying the concentration of the dosing preparation. A suitable vehicle is used if the substance is not administered as supplied.
-
Procedure: A stepwise procedure is used with a few animals at each step. The outcome of the previous step determines the dose for the next step.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals at the end of the study.
2. Subchronic Oral Toxicity Study (General Protocol based on OECD Guideline 408)
-
Objective: To characterize the toxicity profile of a substance following repeated oral administration for 90 days.
-
Test Animals: Commonly used species are rats and dogs (beagle). Both sexes are used.
-
Dose Groups: At least three dose levels and a concurrent control group are used. The doses are selected based on the results of acute toxicity and dose-ranging studies.
-
Administration: The test substance is administered orally (e.g., via diet, drinking water, or gavage) daily for 90 days.
-
Observations:
-
Clinical: Daily observations for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at specified intervals (e.g., prior to termination) for analysis.
-
Urinalysis: Conducted at specified intervals.
-
Ophthalmology: Examinations are performed before the start of the study and at termination.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
-
Visualizations
Caption: Workflow for a typical acute oral toxicity study in rodents.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
How to minimize bleeding risk in animal studies with Sarpogrelate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sarpogrelate in animal studies. The focus is on minimizing bleeding risk while maintaining experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to bleeding risk?
A1: this compound is a selective antagonist of the serotonin 5-HT2A receptor.[1] In the context of hemostasis, serotonin, released from activated platelets, binds to 5-HT2A receptors on other platelets, amplifying the aggregation response initiated by other agonists like ADP, collagen, and epinephrine.[1][2] By blocking this receptor, this compound inhibits this amplification loop, thereby reducing platelet aggregation and thrombus formation.[1][2] This antiplatelet effect is the primary reason for the potential increased risk of bleeding.
Q2: What are the typical dose ranges for this compound in rodent studies?
A2: Reported oral doses of this compound in rats have ranged from 5 mg/kg/day to 30 mg/kg/day. The appropriate dose will depend on the specific animal model, the desired level of antiplatelet effect, and the experimental endpoint. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions while monitoring for adverse effects, including excessive bleeding.
Q3: How can I assess the bleeding risk of this compound in my animal model?
A3: The most common method to assess bleeding risk in rodents is the tail bleeding assay, which measures both bleeding time and bleeding volume. This assay provides a quantitative measure of hemostasis and can be used to evaluate the dose-dependent effects of this compound on bleeding.
Troubleshooting Guide: Managing Bleeding Risk
Issue: Excessive bleeding is observed during routine procedures (e.g., blood sampling) or after minor injuries in this compound-treated animals.
Possible Causes:
-
High Dose of this compound: The administered dose may be too high for the specific animal strain, age, or health status, leading to excessive inhibition of platelet function.
-
Combined Effects with Other Substances: Anesthetics, analgesics, or other experimental compounds may have synergistic antiplatelet or anticoagulant effects.
-
Underlying Coagulopathy: The animal model itself may have a predisposition to bleeding that is exacerbated by this compound.
Solutions:
-
Dose Adjustment:
-
If excessive bleeding is observed, consider reducing the dose of this compound in subsequent experiments.
-
Conduct a pilot dose-response study to identify the minimum effective dose that achieves the desired antiplatelet effect without causing unacceptable bleeding.
-
-
Review of Concomitant Medications:
-
Carefully review all other drugs being administered to the animals.
-
If possible, choose anesthetics and analgesics with minimal impact on platelet function.
-
-
Hemostatic Support for Procedures:
-
For necessary invasive procedures, have topical hemostatic agents readily available.
-
Ensure proper technique for blood collection to minimize tissue trauma.
-
-
Monitoring:
-
Closely monitor animals for any signs of spontaneous bleeding (e.g., hematomas, bloody feces or urine).
-
Perform baseline and post-treatment assessments of bleeding time to quantify the effect of this compound.
-
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from bleeding risk assessment studies. Researchers should populate these tables with their own experimental data to establish a clear dose-response relationship for this compound in their specific model.
Table 1: Effect of this compound on Tail Bleeding Time in Mice
| This compound Dose (mg/kg, p.o.) | N | Mean Bleeding Time (seconds) ± SEM | % Increase from Vehicle |
| Vehicle Control | 10 | Enter Data | 0% |
| Dose 1 | 10 | Enter Data | Calculate |
| Dose 2 | 10 | Enter Data | Calculate |
| Dose 3 | 10 | Enter Data | Calculate |
Table 2: Effect of this compound on Bleeding Volume in Mice
| This compound Dose (mg/kg, p.o.) | N | Mean Bleeding Volume (µL) ± SEM | % Increase from Vehicle |
| Vehicle Control | 10 | Enter Data | 0% |
| Dose 1 | 10 | Enter Data | Calculate |
| Dose 2 | 10 | Enter Data | Calculate |
| Dose 3 | 10 | Enter Data | Calculate |
Experimental Protocols
Protocol 1: Mouse Tail Bleeding Time and Volume Assay
This protocol is adapted from standardized methods for assessing hemostasis in mice.
Materials:
-
This compound solution or vehicle
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
50 mL conical tube containing 37°C isotonic saline
-
Scalpel or sharp razor blade
-
Stopwatch
-
Filter paper
-
Analytical balance
Procedure:
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined time before the assay.
-
Anesthetize the mouse.
-
Once the animal is fully anesthetized, place it in a prone position.
-
Carefully transect the distal 3 mm of the tail with a sharp scalpel.
-
Immediately immerse the tail into the 50 mL tube containing 37°C saline and start the stopwatch.
-
Observe the tail for the cessation of bleeding. Bleeding is considered to have stopped when there is no flow of blood for at least 30 seconds. Record the time to cessation. A cut-off time (e.g., 1200 seconds) should be established, after which bleeding is considered continuous.
-
To measure bleeding volume, weigh the mouse before the procedure and immediately after the 20-minute observation period. The difference in weight corresponds to the volume of blood loss (assuming 1 g = 1 mL of blood). Alternatively, the amount of hemoglobin in the saline can be quantified spectrophotometrically.
-
After the assay, ensure hemostasis is achieved by applying gentle pressure to the tail tip with a clean piece of gauze.
-
Monitor the animal during recovery from anesthesia.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol provides a general method for assessing the effect of this compound on platelet aggregation in vitro using light transmission aggregometry.
Materials:
-
This compound stock solution
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from the study animals (e.g., rats)
-
Platelet agonist (e.g., Serotonin + ADP or Collagen)
-
Light transmission aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Preparation of PRP and PPP:
-
Collect whole blood from anesthetized animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
-
Platelet Aggregation Measurement:
-
Pipette PRP into aggregometer cuvettes with stir bars and allow them to warm to 37°C in the aggregometer.
-
Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.
-
Add a specific concentration of this compound or vehicle to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).
-
Add the platelet agonist (e.g., a combination of serotonin and ADP) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum aggregation percentage is determined.
-
Repeat with different concentrations of this compound to determine its inhibitory effect on platelet aggregation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action on platelet aggregation.
Caption: Experimental workflow for the tail bleeding assay.
References
Sarpogrelate Dose-Response in Platelet Aggregation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-response relationship of sarpogrelate in platelet aggregation assays. It includes troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in inhibiting platelet aggregation?
A1: this compound is a selective antagonist of the serotonin 5-HT2A receptor on platelets.[1] Serotonin (5-HT), released from dense granules of activated platelets, typically binds to these receptors and amplifies the aggregation response initiated by other agonists like ADP and collagen.[[“]] By blocking the 5-HT2A receptor, this compound effectively mitigates this amplification loop, thereby inhibiting overall platelet aggregation.[1]
Q2: How does this compound's effect vary with different platelet agonists?
A2: this compound's inhibitory effect is most pronounced when serotonin is used as a co-agonist. It dose-dependently inhibits platelet aggregation induced by a combination of 5-HT and other agonists like epinephrine or collagen.[3][4] this compound also suppresses platelet aggregation induced by ADP and collagen alone, although the direct dose-response relationship is less extensively quantified in publicly available literature. It is important to note that this compound has been shown to have no effect on cAMP levels or the production of thromboxane A2.
Q3: What is a typical dose range for observing an inhibitory effect of this compound in vitro and in vivo?
A3: In in vitro studies using platelet-rich plasma (PRP), this compound has been shown to inhibit platelet aggregation in a dose-dependent manner at concentrations ranging from 1 µM to 100 µM. In clinical studies, oral administration of this compound has demonstrated a dose-dependent inhibition of platelet aggregation with daily doses ranging from 75 mg to 300 mg.
Q4: Are there any known metabolites of this compound that also exhibit anti-platelet activity?
A4: Yes, this compound has a major active metabolite, M-1, which is also a potent 5-HT2A receptor antagonist. M-1 has been shown to be a more potent inhibitor of serotonin-induced platelet aggregation than this compound itself, with a lower ID50 value.
Quantitative Data Summary
The following tables summarize the quantitative data on the dose-response relationship of this compound in platelet aggregation assays.
Table 1: In Vitro Inhibition of Platelet Aggregation by this compound
| Agonist(s) | This compound Concentration | Observed Effect | IC50 / ID50 | Source |
| Collagen (0.06-0.12 µg/mL) + Serotonin (0.88 µmol/L) | 1 µM - 100 µM | Dose-dependent inhibition of maximum aggregation. | Not explicitly stated, but dose-dependent inhibition observed. | |
| Serotonin | Not specified | Dose-dependent suppression of serotonin-induced platelet aggregation. | ID50: 0.6 µM | |
| Collagen | Not specified | Inhibition of collagen-stimulated whole rat blood aggregation. | IC50: 66.8 ± 12.9 µM | |
| ADP (5 µmol/L) or Collagen (1 µg/mL) | Oral administration | Suppressed platelet aggregation in patients. | Not applicable (in vivo study). |
Table 2: In Vivo Dose-Dependent Inhibition of Platelet Aggregation by Oral this compound
| Daily this compound Dose | Agonist Combination | Maximum Aggregation Intensity (Mean ± SD) | % Inhibition of Aggregation (Mean ± SD) | Source |
| 75 mg (25 mg, three times daily) | 0.5 µmol/L 5-HT + 3 µmol/L Epinephrine | 30.57 ± 17.76 | 3.61 ± 35.33 | |
| 150 mg (50 mg, three times daily) | 0.5 µmol/L 5-HT + 3 µmol/L Epinephrine | 28.09 ± 14.96 | 12.56 ± 29.97 | |
| 300 mg (100 mg, three times daily) | 0.5 µmol/L 5-HT + 3 µmol/L Epinephrine | 14.67 ± 6.41 | 43.04 ± 26.39 | |
| 75 mg (25 mg, three times daily) | 1 µmol/L 5-HT + 3 µmol/L Epinephrine | 51.36 ± 22.71 | -2.29 ± 30.94 | |
| 150 mg (50 mg, three times daily) | 1 µmol/L 5-HT + 3 µmol/L Epinephrine | 46.78 ± 15.10 | -0.50 ± 26.72 | |
| 300 mg (100 mg, three times daily) | 1 µmol/L 5-HT + 3 µmol/L Epinephrine | 29.67 ± 12.25 | 30.19 ± 28.79 |
Experimental Protocols
Key Experiment: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol provides a general framework for assessing the effect of this compound on platelet aggregation induced by various agonists.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
Use a 3.2% or 3.8% sodium citrate solution as an anticoagulant (ratio of 9 parts blood to 1 part citrate).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Carefully aspirate the upper layer of PRP into a separate sterile tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.
-
The platelet count in the PRP should be adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP if necessary.
2. Platelet Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a magnetic stir bar.
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the platelet agonist (e.g., ADP, collagen, or a combination of 5-HT and another agonist) to the cuvette to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
3. Data Analysis:
-
The maximum percentage of platelet aggregation is determined from the aggregation curve.
-
To determine the dose-response relationship, perform the assay with a range of this compound concentrations.
-
The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation response) can be calculated from the resulting dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no platelet aggregation in control samples | - Inactive agonist solution.- Low platelet count in PRP.- Pre-activated platelets during sample collection or processing.- Improper temperature control. | - Prepare fresh agonist solutions.- Ensure proper PRP preparation and check platelet count.- Use careful phlebotomy techniques and handle samples gently.- Maintain all samples and reagents at 37°C during the assay. |
| High variability between replicate experiments | - Inconsistent pipetting of reagents.- Variation in incubation times.- Donor-to-donor variability in platelet reactivity. | - Use calibrated pipettes and ensure consistent technique.- Strictly adhere to standardized incubation times.- Pool PRP from multiple donors or use a single donor for a set of experiments. |
| Unexpectedly high inhibition of aggregation with this compound | - Incorrectly high concentration of this compound stock solution.- Synergistic effect with an unknown compound in the sample. | - Verify the concentration of the this compound stock solution.- Ensure the purity of all reagents and the absence of other inhibitors. |
| Unexpectedly low inhibition of aggregation with this compound | - Inactive this compound solution.- Use of a very high concentration of agonist that overcomes the inhibitory effect.- Presence of high levels of serotonin in the plasma sample. | - Prepare fresh this compound solutions.- Optimize the agonist concentration to achieve a submaximal aggregation response in control samples.- Consider that high endogenous serotonin could compete with this compound; ensure baseline conditions are consistent. |
| Artifacts in the aggregation curve | - Air bubbles in the cuvette.- Precipitation of the test compound.- Improper stirring speed. | - Ensure no air bubbles are introduced when adding reagents.- Check the solubility of this compound in the assay buffer.- Use the recommended stirring speed for the aggregometer. |
Visualizations
Signaling Pathways
Caption: this compound's mechanism of action in platelet aggregation.
Caption: Experimental workflow for LTA platelet aggregation assay.
References
- 1. Comparison of efficacy and safety of this compound-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Effects of this compound hydrochloride on platelet aggregation, and its relation to the release of serotonin and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preventing Sarpogrelate hydrolysis during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of sarpogrelate during sample preparation for analysis.
Understanding this compound Hydrolysis
This compound is an ester-containing compound that is susceptible to hydrolysis, both chemically and enzymatically, to its active metabolite, M-1. This conversion can occur in vivo and ex vivo during sample collection, handling, and preparation, potentially leading to inaccurate quantification of this compound and M-1. Understanding the factors that influence this hydrolysis is critical for obtaining reliable experimental results.
This compound Hydrolysis Pathway
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound to hydrolyze during sample preparation?
A1: The primary factors contributing to the ex vivo hydrolysis of this compound in biological samples, particularly plasma, are:
-
Enzymatic Activity: Plasma contains various esterases that can rapidly hydrolyze the ester bond of this compound.
-
pH: Extreme pH conditions, both acidic and especially basic, can catalyze the chemical hydrolysis of the ester linkage. The pH of biological samples can shift during storage and processing.
-
Temperature: Higher temperatures accelerate the rate of both enzymatic and chemical hydrolysis.
Q2: I am observing lower than expected concentrations of this compound and higher than expected concentrations of its metabolite M-1. What could be the cause?
A2: This is a classic indication that this compound is hydrolyzing to M-1 during your sample preparation process. Review your sample handling and preparation protocol for potential causes, such as prolonged exposure to room temperature, use of basic pH solutions, or inadequate inactivation of plasma enzymes.
Q3: How should I collect and handle blood samples to minimize this compound hydrolysis?
A3: Proper collection and handling are crucial first steps.
-
Anticoagulant: Use tubes containing K2EDTA as the anticoagulant.
-
Temperature: Place blood samples on ice immediately after collection and process them in a refrigerated environment (e.g., using a refrigerated centrifuge) as quickly as possible.
-
Plasma Separation: Separate plasma from whole blood promptly by centrifugation at a low temperature.
-
Storage: If not analyzed immediately, store plasma samples frozen at -70°C or lower.
Q4: Are there any chemical inhibitors I can add to my samples to prevent enzymatic hydrolysis?
A4: While the literature on specific esterase inhibitors for this compound is not extensive, for other ester-containing drugs, inhibitors like sodium fluoride (NaF) or bis(4-nitrophenyl) phosphate (BNPP) are used to block esterase activity. If you suspect significant enzymatic degradation, you could evaluate the effectiveness of such inhibitors in a pilot experiment. However, it is crucial to validate that the inhibitor does not interfere with the analytical method (e.g., cause ion suppression in LC-MS/MS).
Q5: What is the recommended pH for sample processing and analysis?
A5: Several validated analytical methods for this compound utilize an acidic environment, which suggests that this compound is more stable at a lower pH.[1][2] For instance, the use of formic acid in the mobile phase for LC-MS/MS analysis is common.[1] During sample preparation, after protein precipitation, the supernatant is often diluted with an acidic solution (e.g., 1.0% formic acid) before injection.[1] This acidification likely helps to minimize chemical hydrolysis and may also reduce the activity of any residual enzymes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound / High M-1 Concentrations | 1. Enzymatic Hydrolysis: Plasma esterases are active at room temperature. | - Keep samples on ice at all times during processing.- Minimize the time between thawing and protein precipitation.- Consider evaluating the use of an esterase inhibitor like sodium fluoride (NaF) in your collection tubes (requires validation). |
| 2. Chemical Hydrolysis (pH effects): The pH of the plasma may have increased during storage or processing. | - Ensure prompt processing after blood collection.- After protein precipitation, acidify the supernatant with a dilute acid like formic acid.[1] | |
| 3. High Temperature: Samples were processed at room temperature for an extended period. | - Perform all sample preparation steps in a cold environment (e.g., on an ice bath or in a cold room).- Use a refrigerated centrifuge for plasma separation. | |
| Poor Reproducibility of this compound/M-1 Ratio | 1. Inconsistent Timing: The time samples spend at room temperature varies between replicates. | - Standardize all incubation and waiting times during the protocol.- Process samples in smaller batches to ensure consistent handling times for each sample. |
| 2. Inconsistent pH: The final pH of the processed samples varies. | - Ensure accurate and consistent addition of any acidic or basic reagents. | |
| This compound Degradation in Autosampler | 1. Autosampler Temperature: The autosampler is not cooled. | - Set the autosampler temperature to a low value, typically around 4-7°C, to maintain the stability of the processed samples. |
| 2. Unstable Final Solution: The pH or composition of the final sample diluent does not sufficiently stabilize this compound. | - Ensure the final sample solution is acidic, for example, by using a diluent containing formic acid. |
Experimental Protocols
Generalized Protocol for this compound and M-1 Analysis in Human Plasma
This protocol is a synthesis of common elements from published LC-MS/MS methods. It is recommended to validate the method in your own laboratory.
1. Sample Preparation (Protein Precipitation)
2. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a typical mobile phase.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
-
MRM Transitions:
-
This compound: m/z 430.0 → 58.0
-
M-1: m/z 330.0 → 102.0
-
d3-Sarpogrelate (IS): m/z 433.2 → 58.0
-
Quantitative Data Summary
The stability of this compound and its metabolite M-1 has been evaluated in human plasma under various conditions as part of analytical method validations. The following tables summarize these findings, demonstrating that with proper handling, this compound can be stable during the analytical process.
Table 1: Stability of this compound and M-1 in Processed Samples
| Analyte | Nominal Concentration (ng/mL) | Mean ± SD (ng/mL) | RSD (%) | RE (%) | Stability Condition |
| This compound | 10 | 10.1 ± 0.66 | 6.50 | 0.90 | In autosampler at 7°C for 27 hr |
| 30 | 29.7 ± 0.96 | 3.23 | -0.95 | ||
| 250 | 257.7 ± 6.42 | 2.49 | 3.07 | ||
| M-1 | 2 | 2.08 ± 0.08 | 4.00 | 4.00 | In autosampler at 7°C for 27 hr |
| 6 | 6.09 ± 0.15 | 2.51 | 1.48 | ||
| 50 | 48.7 ± 0.91 | 1.86 | -2.51 |
Data extracted from a study by Yang et al. (2015).
Table 2: General Stability Findings from Various Studies
| Study | Finding |
| Yang et al. (2015) | This compound and M-1 were stable in plasma samples without any noticeable degradation during storage and handling under the conditions prior to LC-MS/MS analysis. |
| Kim et al. (2014) | All analytes were stable under various storage and handling conditions. |
| Liu et al. (2020) | In stability tests, this compound was found to be stable in plasma under various storage conditions. |
These data indicate that when appropriate precautions are taken (e.g., low temperature, acidic conditions), this compound and M-1 are stable throughout the sample preparation and analysis workflow. The key is to prevent the conditions that favor hydrolysis from the moment of sample collection.
References
- 1. A Novel Simultaneous Determination of this compound and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of this compound and its active metabolite in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarpogrelate interaction with common lab reagents and buffers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of sarpogrelate in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor.[1] Its mechanism of action involves blocking serotonin-induced platelet aggregation and vasoconstriction. In addition to its 5-HT2A antagonism, this compound has been shown to inhibit the ERK1/2–GATA4 signaling pathway, which is involved in cardiomyocyte hypertrophy.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound hydrochloride is soluble in several common laboratory solvents. The choice of solvent will depend on the requirements of your specific experiment.
-
Dimethyl Sulfoxide (DMSO): this compound hydrochloride is highly soluble in DMSO (≥ 62 mg/mL).[2]
-
Water: It is also soluble in deionized water (≥5 mg/mL) and PBS (10 mg/mL, may require sonication to fully dissolve).[2][3]
-
Ethanol: this compound hydrochloride is soluble in ethanol.
Q3: How should I store this compound stock solutions?
For optimal stability, it is recommended to aliquot this compound stock solutions after preparation to avoid repeated freeze-thaw cycles.
-
DMSO stock solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
Aqueous stock solutions: It is advisable to prepare fresh aqueous solutions for each experiment. If you choose to use water as the solvent for a stock solution, it should be filter-sterilized using a 0.22 µm filter before use.
Q4: Is this compound stable in aqueous buffers?
This compound contains an ester moiety, which makes it susceptible to hydrolysis in aqueous solutions. Its stability is pH-dependent. One study on the hydrolysis of this compound in a 0.10M phosphate buffer at pH 7.0 showed that it does degrade over time. Therefore, it is recommended to prepare fresh solutions in aqueous buffers for each experiment.
Interaction with Common Lab Reagents and Buffers
Phosphate-Buffered Saline (PBS):
This compound hydrochloride is soluble in PBS at a concentration of 10 mg/mL, although sonication may be necessary for complete dissolution. While specific long-term stability data in PBS is limited, due to the potential for hydrolysis, it is best practice to use freshly prepared this compound solutions in PBS for your experiments. A study conducted in a 0.10M phosphate buffer (pH 7.0) indicated that this compound undergoes hydrolysis.
TRIS Buffer:
There is no direct evidence from the searched literature detailing the stability of this compound in TRIS buffer. However, a study on a different compound, glipizide, which also contains a carboxylic acid moiety like this compound, showed a potential interaction with TRIS buffer. Given this, caution is advised when using TRIS-based buffers with this compound, as there may be a potential for incompatibility. It is recommended to perform preliminary stability checks if TRIS buffer is required for your experimental setup.
Organic Solvents (DMSO, Ethanol):
Quantitative Data Summary
| Solvent/Buffer | Solubility | Storage of Stock Solution | Stability Notes |
| DMSO | ≥ 62 mg/mL | -80°C for up to 6 months; -20°C for up to 1 month | Stable under recommended storage conditions. |
| Water | ≥ 5 mg/mL | Prepare fresh. If stored, filter-sterilize. | Prone to hydrolysis; fresh preparation is recommended. |
| PBS (pH 7.4) | 10 mg/mL (ultrasonication may be needed) | Prepare fresh. | Susceptible to hydrolysis. |
| TRIS Buffer | Data not available. | Use with caution. | Potential for incompatibility due to the carboxylic acid moiety of this compound. |
| Ethanol | Soluble (mole fraction solubility of 4.76 x 10⁻³ at 308.15 K) | Data not available. | Suitable for initial dissolution. |
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity | This compound degradation in aqueous buffer. | Prepare fresh this compound solutions in your working buffer immediately before each experiment. Avoid storing diluted aqueous solutions. |
| Inaccurate concentration of stock solution. | Verify the concentration of your stock solution. If using a crystalline solid, ensure it is fully dissolved. | |
| Repeated freeze-thaw cycles of stock solution. | Aliquot your stock solution upon initial preparation to minimize freeze-thaw cycles. | |
| Precipitation of this compound in working solution | Poor solubility in the final buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) used for the stock solution is compatible with your experimental system and does not exceed the recommended percentage (typically <0.5%). If precipitation occurs in PBS, gentle warming and/or sonication may aid dissolution. |
| Unexpected results in cell-based assays | This compound interference with assay readout. | For fluorescence-based assays, run a control with this compound alone to check for autofluorescence or quenching effects. For absorbance-based assays like MTT or XTT, run a control to ensure this compound does not directly react with the assay reagents. |
| Cytotoxicity at high concentrations. | Determine the optimal, non-toxic concentration range of this compound for your specific cell line by performing a dose-response curve and assessing cell viability. | |
| Variability in platelet aggregation assays | Pre-activation of platelets. | Ensure proper blood collection and handling techniques to prevent premature platelet activation. Use wide-bore needles and avoid excessive agitation. |
| Donor-to-donor variability. | If possible, pool plasma from multiple donors to minimize individual variations. |
Experimental Protocols
Key Experiment 1: In Vitro Platelet Aggregation Assay
This protocol is adapted from standard light transmission aggregometry (LTA) methods.
Objective: To assess the inhibitory effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate)
-
This compound hydrochloride
-
Platelet agonist (e.g., ADP, collagen, or serotonin)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Saline
-
Aggregometer
Methodology:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in saline to achieve the desired final concentrations.
-
-
Platelet Aggregation Measurement:
-
Adjust the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Pre-warm PRP samples to 37°C.
-
Add a specific volume of the this compound dilution (or vehicle control) to the PRP and incubate for a designated time (e.g., 2-5 minutes).
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.
-
Key Experiment 2: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol is based on standard cell proliferation assays, such as those using EdU incorporation or MTT/XTT.
Objective: To evaluate the effect of this compound on serotonin-induced VSMC proliferation.
Materials:
-
Vascular smooth muscle cells (e.g., rat aortic smooth muscle cells)
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
This compound hydrochloride
-
Serotonin
-
Cell proliferation assay kit (e.g., EdU-based or MTT/XTT)
-
96-well cell culture plates
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed VSMCs into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Serum Starvation (Optional):
-
To synchronize the cells, you may replace the growth medium with a serum-free or low-serum medium for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified duration (e.g., 1-2 hours).
-
Add serotonin to the wells to stimulate proliferation. Include a control group with no serotonin.
-
-
Proliferation Measurement (Example using EdU):
-
Add EdU to the cells and incubate for the desired labeling period (e.g., 2-24 hours).
-
Fix and permeabilize the cells according to the kit manufacturer's instructions.
-
Perform the "click" reaction to label the incorporated EdU with a fluorescent probe.
-
Image the plate and quantify the number of EdU-positive cells.
-
-
Data Analysis:
-
Normalize the proliferation data to the control groups and determine the effect of this compound on serotonin-induced VSMC proliferation.
-
Visualizations
Signaling Pathway of this compound's Anti-Hypertrophic Effect
Caption: this compound's inhibition of the ERK1/2-GATA4 pathway.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for in vitro platelet aggregation assay.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting inconsistent this compound experiment results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous determination of this compound and its active metabolite in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Sarpogrelate vs. Clopidogrel: A Comparative Guide to Preventing Arterial Restenosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sarpogrelate and clopidogrel in the prevention of arterial restenosis, a common complication following percutaneous transluminal angioplasty and stenting. The information presented herein is a synthesis of data from clinical trials and preclinical studies, intended to inform research and development in cardiovascular therapeutics.
Executive Summary
Clopidogrel, a P2Y12 receptor antagonist, is a cornerstone of antiplatelet therapy for preventing thrombotic events and restenosis. This compound, a selective 5-HT2A receptor antagonist, has emerged as a potential alternative with a dual mechanism of action that includes inhibition of platelet aggregation and suppression of vascular smooth muscle cell (VSMC) proliferation. Clinical evidence, primarily from studies on femoropopliteal artery interventions, suggests that this compound is comparable to clopidogrel in preventing restenosis, with some studies indicating a trend towards lower restenosis rates with this compound. Preclinical data, though not from direct head-to-head comparisons in identical models, supports the distinct mechanisms of these two agents in mitigating neointimal hyperplasia.
Mechanism of Action
The fundamental difference between this compound and clopidogrel lies in their molecular targets and downstream signaling pathways.
Clopidogrel is a prodrug that is metabolized to an active thiol metabolite. This active form irreversibly binds to the P2Y12 purinergic receptor on the surface of platelets.[1][2] The P2Y12 receptor is a G protein-coupled receptor that, upon activation by adenosine diphosphate (ADP), inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[2][3] Lower cAMP levels result in reduced protein kinase A (PKA) activity, which in turn leads to the activation of the glycoprotein IIb/IIIa receptor, a key mediator of platelet aggregation.[1] By blocking the P2Y12 receptor, clopidogrel effectively prevents this cascade, thereby inhibiting platelet aggregation and thrombus formation.
This compound is a selective antagonist of the serotonin 2A (5-HT2A) receptor. Serotonin, released from activated platelets, binds to 5-HT2A receptors on both platelets and vascular smooth muscle cells (VSMCs). On platelets, this binding potentiates aggregation. On VSMCs, it stimulates proliferation and migration, key processes in the development of neointimal hyperplasia and subsequent restenosis. This compound's antagonism of the 5-HT2A receptor thus confers a dual benefit: inhibition of serotonin-mediated platelet aggregation and direct suppression of VSMC proliferation.
Signaling Pathway Diagrams
Clinical Trial Data Comparison
Several randomized controlled trials have directly compared the efficacy of this compound-based and clopidogrel-based dual antiplatelet therapies in preventing restenosis after endovascular interventions in the femoropopliteal artery.
| Study | Patient Population | This compound Arm (n) | Clopidogrel Arm (n) | Primary Endpoint | This compound Outcome | Clopidogrel Outcome | p-value |
| Chen et al. (2015) | Femoropopliteal Artery Lesions | 63 | 57 | Restenosis at 12 months | 17.50% | 22.80% | 0.465 |
| SAFE Study (Han et al., 2023) | Femoropopliteal Artery Lesions | 136 | 136 | Restenosis at 6 months | 13.0% | 19.1% | Non-inferiority met |
A meta-analysis of three randomized controlled trials (including the two above) involving 569 patients found no significant difference in the risk of restenosis between this compound-based and non-sarpogrelate-based (primarily clopidogrel-based) antiplatelet therapy. However, the trend observed in individual studies suggests a potential modest benefit for this compound.
| Meta-Analysis Outcome | Relative Risk (RR) | 95% Confidence Interval (CI) | p-value |
| Restenosis | 0.74 | 0.55 - 1.00 | 0.954 |
| Target Lesion Revascularization (TLR) | 0.76 | 0.47 - 1.23 | 0.476 |
| Amputation | 0.62 | 0.10 - 3.77 | 0.249 |
Preclinical Data Comparison
Direct head-to-head preclinical studies are limited. However, studies using similar animal models of arterial injury provide insights into the effects of each drug on neointimal hyperplasia. The rat carotid artery balloon injury model is a commonly used method to induce neointimal formation.
| Drug | Animal Model | Key Findings on Neointimal Hyperplasia |
| Clopidogrel | Rat Carotid Endarterectomy | Did not significantly reduce intimal hyperplasia when used as monotherapy. |
| Rabbit Arterial Injury | Significantly reduced neointimal area by 53.2% compared to control. | |
| This compound | Cultured Rat Aortic Smooth Muscle Cells | Specifically inhibited serotonin-induced DNA, RNA, and protein synthesis, suggesting a direct anti-proliferative effect. |
| Rat Model of Diabetic Nephropathy with Cardiac Injury | Reduced myocardial infarct size when combined with other agents. |
It is important to note that the different animal models and injury methods (endarterectomy vs. balloon injury) may contribute to the varied results observed with clopidogrel. The preclinical data for this compound strongly supports its direct inhibitory effect on VSMC proliferation, a key component of its mechanism in preventing restenosis.
Experimental Protocols
Representative Clinical Trial Protocol: SAFE Study
The SAFE (this compound Anplone in Femoro-popliteal artery intervention Efficacy) study was a multicenter, prospective, randomized, open-label, non-inferiority trial.
-
Patient Population: Patients requiring endovascular treatment for stenosis or occlusion of a de novo femoropopliteal lesion.
-
Intervention:
-
All patients received a loading dose of 300 mg clopidogrel and 100 mg aspirin 24 hours or less before the procedure.
-
Post-procedure, patients were randomized to receive either:
-
Aspirin 100 mg + Clopidogrel 75 mg daily for 6 months.
-
Aspirin 100 mg + Sustained-Release this compound 300 mg daily for 6 months.
-
-
-
Primary Outcome Assessment:
-
Restenosis rate at 6 months, defined as >50% luminal reduction.
-
Assessed by computed tomography angiography or catheter angiography.
-
-
Secondary Outcomes: Target lesion revascularization, major bleeding, ipsilateral major amputation, and all-cause mortality.
Representative Preclinical Experimental Workflow: Rat Carotid Artery Balloon Injury Model
This workflow is a composite based on common methodologies used in preclinical restenosis studies.
Conclusion
Both this compound and clopidogrel are effective antiplatelet agents used to prevent arterial restenosis. While clopidogrel's mechanism is centered on the potent inhibition of ADP-mediated platelet aggregation, this compound offers a dual approach by also directly inhibiting the proliferation of vascular smooth muscle cells. Clinical trials in the peripheral vasculature suggest comparable efficacy, with a potential for this compound to offer a slight advantage in reducing restenosis rates, though this has not reached statistical significance in all studies. The choice between these agents may depend on patient-specific factors, including risk of bleeding and the underlying pathophysiology of their vascular disease. Further large-scale clinical trials, particularly in the coronary circulation, are warranted to fully elucidate the comparative benefits of these two drugs. Preclinical research focusing on direct head-to-head comparisons in standardized animal models would be invaluable for a deeper understanding of their differential effects on the molecular and cellular mechanisms of restenosis.
References
Comparative Efficacy of Sarpogrelate and Aspirin in Preclinical Models of Peripheral Artery Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of sarpogrelate and aspirin in animal models relevant to peripheral artery disease (PAD). The data presented is compiled from various studies, offering insights into the differential mechanisms and therapeutic potential of these antiplatelet agents in mitigating key pathological features of PAD, such as thrombosis, neointimal hyperplasia, and ischemia.
Executive Summary
Peripheral artery disease is a chronic occlusive arterial disease of the lower extremities, primarily driven by atherosclerosis. Antiplatelet therapy is a cornerstone of medical management to reduce the risk of thrombotic events and improve outcomes. This guide focuses on two antiplatelet agents with distinct mechanisms of action: this compound, a selective serotonin (5-HT) 2A receptor antagonist, and aspirin, an irreversible inhibitor of cyclooxygenase (COX) enzymes. While clinical data provides valuable insights, preclinical animal models are crucial for elucidating specific pharmacological effects on vascular biology under controlled experimental conditions. This document synthesizes available preclinical data to facilitate a comparative understanding of this compound and aspirin in PAD models.
Data Presentation
The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound and aspirin in models of PAD. Due to the lack of head-to-head comparative studies in a single animal model, data is presented from different but relevant models, focusing on key endpoints such as blood flow, thrombosis, and neointimal formation.
Table 1: Effects of this compound in Preclinical PAD Models
| Animal Model | Endpoint | This compound Treatment | Control/Comparator | Key Findings | Citation |
| Rat Hindlimb Ischemia Model (Femoral Artery Ligation) | Hindlimb Blood Flow | 30 mg/kg | Vehicle | Increased hindlimb blood flow at 14 and 21 days after ligation. | [1] |
| Diabetic Rat Critical Limb Ischemia Model | Hindlimb Blood Flow | 30 mg/kg | Vehicle, Cilostazol (100 mg/kg), Clopidogrel (30 mg/kg) | This compound improved hindlimb blood flow by 38%, while cilostazol and clopidogrel improved it by 18%. | [1] |
| Rabbit Vein Graft Model (Jugular Vein into Carotid Artery) | Intimal Hyperplasia | This compound-treated group | Control group | Significantly greater suppression of intimal hyperplasia in the this compound-treated group. | [2] |
Table 2: Effects of Aspirin in Preclinical PAD Models
| Animal Model | Endpoint | Aspirin Treatment | Control/Comparator | Key Findings | Citation |
| Rat Femoral Artery Thrombosis Model (Anastomosis) | Thrombus Formation | 5 mg/kg systemically | Saline | Significantly reduces thrombus formation at the venous anastomosis. | [3] |
| Rat Carotid Artery Balloon Injury Model | Neointimal Lesion Size | 17.4 g/kg body wt/day in food | Normal food | Neointimal lesions were significantly smaller in the aspirin group (0.14 mm²) compared to the control group (0.23 mm²). | [4] |
| Rabbit Femoral Artery Occlusion Model | Collateral Conductance | 10 mg/kg | Saline, Clopidogrel (10 mg/kg) | Aspirin significantly inhibited collateral artery growth, reducing collateral conductance. Clopidogrel had a neutral effect. | |
| Canine Carotid Endarterectomy Model | Neointimal Hyperplasia | 325 mg per day | Untreated control | No significant difference in the cross-sectional area of neointimal hyperplasia compared to the control group at 6 weeks. |
Experimental Protocols
Rat Hindlimb Ischemia Model (Femoral Artery Ligation)
This model is widely used to study peripheral ischemia and therapeutic angiogenesis.
-
Animal Species: Male Wistar rats or C57BL/6 mice are commonly used.
-
Surgical Procedure:
-
The animal is anesthetized (e.g., with isoflurane).
-
An incision is made in the inguinal region to expose the femoral artery.
-
The femoral artery is carefully separated from the femoral vein and nerve.
-
The artery is ligated at a specific point, typically proximal to the origin of the superficial epigastric artery. For a more severe ischemia model, the femoral artery can be excised between two ligation points.
-
The incision is then closed.
-
-
Outcome Measures:
-
Blood Flow: Measured using Laser Doppler Perfusion Imaging (LDPI) at various time points post-ligation to assess perfusion in the ischemic limb compared to the contralateral, non-operated limb.
-
Tissue Necrosis and Ulceration: Visual scoring of the ischemic limb.
-
Histology: Muscle tissue is harvested for analysis of capillary density and muscle fiber integrity.
-
Rabbit Arterial Balloon Injury Model
This model is used to study neointimal hyperplasia, a key process in restenosis following angioplasty.
-
Animal Species: New Zealand White rabbits are frequently used due to their vessel size, which is amenable to catheter-based procedures.
-
Procedure:
-
Rabbits are anesthetized and a femoral or carotid artery is surgically exposed.
-
A balloon catheter (e.g., a Fogarty catheter) is introduced into the artery.
-
The balloon is inflated to a specific pressure to denude the endothelium and injure the vessel wall.
-
The catheter is then withdrawn, and the arteriotomy is repaired.
-
-
Outcome Measures:
-
Neointimal Area/Thickness: At a predetermined time point (e.g., 4 weeks), the injured arterial segment is harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin or Verhoeff-Van Gieson). Morphometric analysis is performed to measure the area of the neointima and the intima-to-media ratio.
-
Immunohistochemistry: To assess cell proliferation (e.g., Ki-67 staining) and the presence of smooth muscle cells and macrophages.
-
Mechanism of Action and Signaling Pathways
This compound: Selective 5-HT2A Receptor Antagonism
This compound's primary mechanism involves the selective blockade of the 5-HT2A receptor. In the context of PAD, this action has several beneficial effects:
-
Inhibition of Platelet Aggregation: Serotonin, released from activated platelets, amplifies the aggregation response by binding to 5-HT2A receptors on other platelets. This compound competitively inhibits this binding, thereby reducing platelet aggregation and thrombus formation.
-
Vasodilation: 5-HT2A receptors are present on vascular smooth muscle cells, and their activation by serotonin leads to vasoconstriction. By blocking these receptors, this compound promotes vasodilation, which can improve blood flow in ischemic limbs.
-
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Serotonin can act as a mitogen for VSMCs, contributing to the development of neointimal hyperplasia. This compound's antagonism of 5-HT2A receptors can inhibit this proliferative effect.
This compound's mechanism of action.
Aspirin: Irreversible COX Inhibition
Aspirin's antithrombotic effect is primarily mediated by the irreversible acetylation of the COX-1 enzyme in platelets.
-
Inhibition of Thromboxane A2 (TXA2) Synthesis: COX-1 is essential for the conversion of arachidonic acid to prostaglandin H2, the precursor of TXA2. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By irreversibly inhibiting COX-1 for the entire lifespan of the platelet, aspirin effectively suppresses TXA2 production, leading to reduced platelet aggregation.
-
Anti-inflammatory Effects: Aspirin also inhibits COX-2, which is typically upregulated at sites of inflammation and contributes to the synthesis of pro-inflammatory prostaglandins. This anti-inflammatory action may also play a role in its effects on the vasculature. However, some studies suggest that this anti-inflammatory effect might inhibit beneficial processes like arteriogenesis (the growth of collateral arteries).
Aspirin's mechanism of action.
Experimental Workflow
The following diagram illustrates a general workflow for preclinical studies comparing the efficacy of drugs like this compound and aspirin in a PAD model.
General experimental workflow.
Conclusion
Based on the available preclinical data, both this compound and aspirin demonstrate efficacy in relevant animal models of PAD, albeit through different mechanisms and with varying effects on specific pathological processes. This compound appears to be particularly effective at improving blood flow in ischemic limbs, potentially through a combination of antiplatelet, vasodilatory, and anti-proliferative effects. Aspirin is effective at reducing thrombus formation and can inhibit neointimal hyperplasia, though its impact on collateral vessel growth may be a consideration.
The lack of direct comparative studies in a single, standardized PAD animal model makes it challenging to definitively conclude the superiority of one agent over the other in a preclinical setting. Future research should aim to conduct such head-to-head comparisons to better delineate the relative efficacy and potential synergistic effects of these two important antiplatelet therapies for PAD.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound hydrochloride reduced intimal hyperplasia in experimental rabbit vein graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of low dose aspirin on thrombus formation at arterial and venous microanastomoses and on the tissue microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspirin reduces the growth of medial and neointimal thickenings in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sarpogrelate and Other 5-HT2A Antagonists: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of sarpogrelate and other prominent 5-hydroxytryptamine 2A (5-HT2A) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological profiles, experimental data, and underlying signaling pathways of these compounds.
Introduction to 5-HT2A Receptor Antagonism
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, including platelet aggregation, vasoconstriction, thrombosis, and various neuropsychiatric conditions.[1][2] Antagonists of this receptor are therefore of significant therapeutic interest. This compound is a selective 5-HT2A receptor antagonist primarily used for its antiplatelet and vasodilatory effects in the treatment of peripheral arterial disease.[3] This guide will compare this compound to other well-known 5-HT2A antagonists such as ketanserin, ritanserin, and cyproheptadine, as well as the highly selective research tool, volinanserin (M100,907).
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound and other selected 5-HT2A antagonists. This quantitative data allows for a direct comparison of their potency and selectivity.
Table 1: Binding Affinity (Ki/pKi) of 5-HT2A Antagonists at Serotonin Receptor Subtypes
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| This compound | pKi: 8.52[4] | pKi: 6.57[4] | pKi: 7.43 |
| Ketanserin | Ki: 0.35 - 3.5 nM | - | Ki: >120-fold selectivity for 5-HT2A over 5-HT1C |
| Ritanserin | Ki: 0.45 nM | Binds to 5-HT2B | Ki: 0.71 nM |
| Cyproheptadine | pKi: 8.80 | pA2: 9.14 | pKi: 8.71 |
| Volinanserin (M100,907) | Ki: 0.36 nM | >21-fold selectivity for 5-HT2A | >10-fold selectivity for 5-HT2A |
| Naftopidil | pKi: Lower than this compound | - | - |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. pKi is the negative logarithm of the Ki value. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Selectivity Profile of 5-HT2A Antagonists at Off-Target Receptors
| Compound | α1-adrenergic | H1 Histamine | D2 Dopamine |
| This compound | pKB: 6.30 (weak) | - | - |
| Ketanserin | High affinity | High affinity | - |
| Ritanserin | 107-fold lower affinity than 5-HT2A | 39-fold lower affinity than 5-HT2A | 77-fold lower affinity than 5-HT2A |
| Cyproheptadine | Potent antagonist | Potent antagonist | Antidopaminergic activity |
| Volinanserin (M100,907) | 300-fold selectivity for 5-HT2 over α1 | - | 300-fold selectivity for 5-HT2 over D2 |
Note: This table highlights the affinity for common off-target receptors. A higher fold selectivity indicates a greater specificity for the 5-HT2A receptor.
Signaling Pathways and Mechanisms of Action
The primary signaling pathway activated by the 5-HT2A receptor is the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). 5-HT2A antagonists, including this compound, block this cascade by preventing the initial activation of the receptor by serotonin. Some antagonists, like this compound, have also been shown to act as inverse agonists, reducing the basal activity of the receptor in the absence of an agonist.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for radioligand binding, inositol phosphate accumulation, and platelet aggregation assays.
Radioligand Binding Assay
This assay determines the binding affinity of a compound for a specific receptor.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the 5-HT2A receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in an assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gq pathway.
Detailed Protocol:
-
Cell Culture and Labeling: Culture cells expressing the 5-HT2A receptor (e.g., HEK293 cells). Label the cells by incubating them overnight with [3H]myo-inositol, which is incorporated into the cell membrane as phosphoinositides.
-
Pre-incubation with Antagonist: Wash the labeled cells and pre-incubate them with varying concentrations of the test antagonist (e.g., this compound) for a specific duration.
-
Agonist Stimulation: Stimulate the cells with a 5-HT2A receptor agonist (e.g., serotonin) in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates.
-
Extraction of Inositol Phosphates: Stop the reaction by adding a solution like perchloric acid. Extract the soluble inositol phosphates.
-
Chromatographic Separation: Separate the different inositol phosphate isomers using anion-exchange chromatography.
-
Quantification: Quantify the amount of [3H]-labeled inositol phosphates in each fraction using a liquid scintillation counter.
-
Data Analysis: Plot the amount of inositol phosphate accumulation against the concentration of the antagonist to determine its IC50 value for inhibiting the agonist response.
Platelet Aggregation Assay
This assay assesses the effect of 5-HT2A antagonists on platelet function.
Detailed Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP).
-
Assay Setup: Place a sample of PRP in an aggregometer cuvette.
-
Incubation with Antagonist: Add the test 5-HT2A antagonist (e.g., this compound or ketanserin) to the PRP and incubate for a short period.
-
Induction of Aggregation: Add a platelet agonist, such as serotonin (5-HT) alone or in combination with other agonists like ADP or collagen, to induce platelet aggregation.
-
Measurement of Aggregation: Monitor the change in light transmittance through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: Quantify the extent and rate of platelet aggregation. Compare the aggregation response in the presence and absence of the antagonist to determine its inhibitory effect. Calculate the IC50 value for the inhibition of platelet aggregation.
Conclusion
This compound demonstrates high affinity and selectivity for the 5-HT2A receptor, comparable to other established antagonists. Its relatively weaker affinity for off-target receptors like α1-adrenergic receptors may contribute to a favorable side-effect profile in its clinical applications for peripheral arterial disease. In contrast, older antagonists like ketanserin and cyproheptadine exhibit significant activity at other receptors, which may lead to a broader range of physiological effects. Highly selective antagonists like volinanserin (M100,907) remain invaluable tools for basic research into the specific functions of the 5-HT2A receptor. The choice of a 5-HT2A antagonist for a particular research or clinical application should be guided by a thorough consideration of its potency, selectivity, and functional activity, as detailed in this guide.
References
- 1. Inhibition of 5-hydroxytryptamine-induced and -amplified human platelet aggregation by ketanserin (R 41 468), a selective 5-HT2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ketanserin and mepyramine on platelet aggregation and on the uptake of 5-hydroxytryptamine into platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Platelet function during long-term treatment with ketanserin of claudicating patients with peripheral atherosclerosis. A multi-center, double-blind, placebo-controlled trial. The PACK Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarpogrelate Formulations: A Pharmacokinetic Comparison of Immediate-Release vs. Controlled-Release Options
A detailed analysis for researchers and drug development professionals on the comparative pharmacokinetic profiles of immediate-release and controlled-release sarpogrelate hydrochloride, supported by experimental data.
This compound hydrochloride, a selective 5-hydroxytryptamine (5-HT) receptor subtype 2A antagonist, is utilized for its antiplatelet and vasodilatory effects.[1][2][3] The development of a controlled-release (CR) formulation aims to improve upon the immediate-release (IR) version by offering a more stable plasma concentration and the convenience of once-daily administration. This guide provides a comprehensive comparison of the pharmacokinetic profiles of these two formulations, based on data from clinical studies.
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of this compound and its active metabolite (M-1) have been evaluated in healthy male subjects. The data consistently demonstrates that the controlled-release formulation leads to a longer half-life and sustained plasma concentrations compared to the immediate-release formulation.
Below is a summary of key pharmacokinetic parameters from comparative studies.
| Parameter | Immediate-Release (IR) this compound | Controlled-Release (CR) this compound | Key Findings |
| Dosage Regimen | 100 mg three times daily (at 6-hour intervals)[1][2] | 300 mg once daily | Equivalent total daily dose. |
| Time to Peak (Tmax) | Approximately 0.48 - 1.00 hours | Approximately 0.5 - 1.25 hours (fasting) | The time to reach maximum plasma concentration is comparable between the two formulations under fasting conditions. |
| Peak Plasma Concentration (Cmax) | Comparable to CR formulation. | Geometric mean ratio (CR/IR) of 0.9462 (90% CI: 0.8504-1.0529) and 0.98 (90% CI: 0.85-1.12). | Peak plasma concentrations are similar between the two formulations when administered at the same total daily dose. |
| Area Under the Curve (AUC) | Lower than CR formulation. | Geometric mean ratio (CR/IR) of 1.2040 (90% CI: 1.0992-1.3188) and 1.31 (90% CI: 1.22-1.41). | The controlled-release formulation results in a slightly higher overall systemic exposure to this compound compared to the immediate-release formulation. |
| Half-life (t1/2) | Approximately 0.7 - 1.12 hours | Approximately 3.23 - 3.59 hours | The controlled-release formulation exhibits a significantly longer elimination half-life, indicating sustained drug release. |
| Effect of Food | Not extensively reported in comparative studies. | Tmax is prolonged (around 3.97 hours) and Cmax and AUC are reduced in the fed state. | Food intake delays the absorption and reduces the bioavailability of the controlled-release formulation. |
Experimental Protocols
The data presented is primarily derived from randomized, open-label, crossover studies conducted in healthy adult male subjects. A typical experimental design is as follows:
-
Study Design: A randomized, open-label, two-period, two-treatment crossover design is commonly employed. This involves subjects receiving both the immediate-release and controlled-release formulations in a sequential, randomized order, separated by a washout period.
-
Participants: Healthy male volunteers are recruited for these studies.
-
Dosing: The immediate-release formulation is typically administered as 100 mg three times a day, while the controlled-release formulation is given as a single 300 mg dose.
-
Washout Period: A washout period of approximately 7 days is maintained between the two treatment periods to ensure complete elimination of the drug from the system before the next administration.
-
Blood Sampling: Serial blood samples are collected at predetermined time points over a 24-hour period after drug administration.
-
Bioanalytical Method: The plasma concentrations of this compound and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental methods are used to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a clinical study designed to compare the pharmacokinetics of immediate-release and controlled-release drug formulations.
Pharmacokinetic Study Workflow
Signaling Pathway of this compound
This compound's therapeutic effects are mediated through its antagonism of the 5-HT2A receptor. The diagram below illustrates this mechanism of action.
This compound's Antagonistic Action
References
- 1. Pharmacokinetics of a new once-daily controlled-release this compound hydrochloride compared with immediate-release formulation and the effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of pharmacokinetics between this compound hydrochloride immediate-release formulation and controlled-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Sarpogrelate-Based Antiplatelet Therapy: A Comparative Guide to Efficacy in Combination Regimens
An Objective Analysis of Sarpogrelate in Dual and Triple Antiplatelet Strategies for Researchers and Drug Development Professionals
This compound, a selective 5-hydroxytryptamine (5-HT) receptor subtype 2A antagonist, has emerged as a significant antiplatelet agent, particularly in the management of peripheral artery disease (PAD).[1] Its mechanism, centered on inhibiting serotonin-induced platelet aggregation and vasoconstriction, offers a distinct therapeutic pathway.[2] This guide provides a comprehensive comparison of this compound-based dual and triple antiplatelet therapies against other established regimens, supported by clinical trial data and detailed experimental protocols. Due to a lack of head-to-head trials directly comparing this compound-based dual antiplatelet therapy (DAPT) with this compound monotherapy, this guide focuses on the available comparative efficacy data from studies evaluating this compound in combination with other antiplatelet agents.
Mechanism of Action: The 5-HT2A Signaling Pathway
This compound exerts its antiplatelet effects by selectively blocking the 5-HT2A receptor.[2][3] This action interrupts the downstream signaling cascade that leads to platelet aggregation and vasoconstriction. Serotonin (5-HT), upon binding to the 5-HT2A receptor on platelets and vascular smooth muscle cells, triggers a G-protein coupled signaling pathway. This results in the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium concentrations and activate protein kinase C, culminating in platelet shape change, aggregation, and smooth muscle cell contraction.[4] this compound's antagonism of the 5-HT2A receptor effectively blunts these physiological responses.
Beyond its primary antiplatelet action, this compound has been shown to inhibit the ERK1/2–GATA4 signaling pathway, which may contribute to its beneficial effects in preventing cardiac hypertrophy.
Comparative Efficacy: this compound-Based DAPT vs. Clopidogrel-Based DAPT
Clinical trials have compared the efficacy of this compound in a dual antiplatelet therapy regimen (in combination with aspirin) against the standard clopidogrel-based DAPT. These studies have been particularly relevant for patients undergoing endovascular interventions for femoropopliteal (FP) arterial lesions.
Table 1: this compound + Aspirin vs. Clopidogrel + Aspirin Post-Endovascular Intervention
| Outcome Measure | This compound + Aspirin | Clopidogrel + Aspirin | p-value | Study |
| Restenosis Rate (12 months) | 17.50% | 22.80% | 0.465 | Chen et al. (2015) |
| Target Lesion Revascularization (TLR) Rate | Not significantly different | Not significantly different | >0.05 | Chen et al. (2015) |
| Ipsilateral Amputation Rate | Not significantly different | Not significantly different | >0.05 | Chen et al. (2015) |
| All-Cause Mortality | Not significantly different | Not significantly different | >0.05 | Chen et al. (2015) |
| Bleeding Rate | Not significantly different | Not significantly different | >0.05 | Chen et al. (2015) |
A meta-analysis of three randomized controlled trials found no significant differences in the risk of restenosis or target lesion revascularization between this compound-based and non-sarpogrelate-based antiplatelet therapy. The safety profiles, including the risk of bleeding, were also found to be similar.
This compound in Triple Antiplatelet Therapy (TAPT)
The role of this compound has also been explored in a triple antiplatelet therapy (TAPT) regimen for patients with ST-elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI).
Table 2: this compound-Based TAPT vs. Standard DAPT in STEMI Patients Post-PCI
| Outcome Measure | TAPT (Aspirin + Clopidogrel + this compound) | DAPT (Aspirin + Clopidogrel) | p-value | Study |
| Complete ST-Segment Resolution | 52.8% | 48.5% | 0.200 | Retrospective Study |
| Post-procedural TIMI Flow ≥3 | 92.5% | 89.4% | 0.080 | Retrospective Study |
| MACE (30 days) | 13.2% | 15.6% | 0.095 | Retrospective Study |
| MACE (12 months) | 15.1% | 18.2% | 0.076 | Retrospective Study |
| Improvement in LVEF (6 months) | 17.1 ± 9.4% | 8.8 ± 6.5% | <0.001 (TAPT vs. baseline) / 0.090 (DAPT vs. baseline) | Retrospective Study |
| Severe Bleeding | No significant increase in risk | - | - | Retrospective Study |
MACE (Major Adverse Cardiovascular Events) included cardiac death, myocardial infarction, stent thrombosis, and target vessel revascularization. LVEF: Left Ventricular Ejection Fraction. TIMI: Thrombolysis in Myocardial Infarction.
While this compound-based TAPT did not show a significant difference in the primary endpoint of post-procedural complete ST-segment resolution or in MACE, it was associated with a significant improvement in left ventricular systolic function at 6 months.
Experimental Protocols
This compound DAPT vs. Clopidogrel DAPT in Femoropopliteal Lesions
The study by Chen et al. (2015) was a prospective, multicenter, randomized clinical trial.
-
Patient Population: 120 patients with successful endovascular intervention of femoropopliteal arterial lesions.
-
Randomization: Patients were randomized in a 1:1 ratio to either the this compound group or the clopidogrel group.
-
Treatment Regimen:
-
This compound Group (n=63): this compound (100 mg, three times daily for 6 months) plus aspirin (100 mg, once daily for 12 months).
-
Clopidogrel Group (n=57): Clopidogrel (75 mg, once daily for 6 months) plus aspirin (100 mg, once daily for 12 months).
-
-
Follow-up: Clinical follow-up was conducted for up to 12 months post-procedure.
-
Primary Endpoints: Restenosis and target lesion revascularization (TLR) rates at 12 months.
This compound TAPT vs. DAPT in STEMI
This was a retrospective study involving 119 STEMI patients who underwent primary PCI.
-
Patient Population: 119 patients with ST-elevation myocardial infarction.
-
Treatment Groups:
-
TAPT Group (n=53): Received a loading dose of 300 mg aspirin, 600 mg clopidogrel, and 600 mg this compound before the procedure. Maintained on aspirin (100 mg/day), clopidogrel (75 mg/day) for at least 12 months, and this compound (300 mg/day) for up to 6 months.
-
DAPT Group (n=66): Received a loading dose of 300 mg aspirin and 600 mg clopidogrel. Maintained on aspirin (100 mg/day) and clopidogrel (75 mg/day) for at least 12 months.
-
-
Primary Endpoint: Rate of complete ST-segment resolution at 30 minutes post-PCI.
-
Secondary Endpoints: Post-procedural TIMI flow, 30-day and 12-month clinical outcomes (MACE), and change in left ventricular systolic function.
Conclusion
The available evidence suggests that this compound-based dual antiplatelet therapy with aspirin is a comparable alternative to the widely used clopidogrel-based DAPT for preventing restenosis and TLR after endovascular interventions in peripheral artery disease, with a similar safety profile. In the context of acute myocardial infarction, the addition of this compound to standard DAPT to form a triple therapy regimen did not significantly impact short-term ischemic events but was associated with improved left ventricular functional recovery.
Further large-scale, randomized controlled trials are necessary to definitively establish the superiority of this compound-based regimens in specific patient populations and to directly compare the efficacy and safety of this compound-based DAPT against this compound monotherapy. The current data, however, underscores the potential of this compound as a versatile component in antiplatelet strategies, warranting continued investigation by researchers and drug development professionals.
References
- 1. Comparison of efficacy and safety of this compound-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
Sarpogrelate Safety and Tolerability: A Cross-Study Analysis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of the safety and tolerability profile of sarpogrelate, a selective 5-hydroxytryptamine (5-HT) 2A receptor antagonist. This compound is primarily used for the treatment of peripheral arterial disease. This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at this compound versus other common antiplatelet agents, supported by data from clinical trials.
Comparative Safety and Tolerability Data
The safety and tolerability of this compound have been evaluated in several clinical trials, often in comparison with other antiplatelet drugs such as aspirin and clopidogrel. The following tables summarize the quantitative data on adverse events from key comparative studies.
This compound vs. Aspirin
The this compound-Aspirin Comparative Clinical Study for Efficacy and Safety in Secondary Prevention of Cerebral Infarction (S-ACCESS) trial provides a detailed comparison of the safety profiles of this compound and aspirin. Overall, bleeding events were significantly fewer with this compound than with aspirin[1].
| Adverse Event Category | This compound (n=750) | Aspirin (n=757) |
| Any Adverse Event | 712 (94.9%) | 691 (91.3%) |
| Drug-Related Adverse Events | 259 (34.5%) | 279 (36.9%) |
| Bleeding Complications (Overall) | 89 (11.9%) | 131 (17.3%) |
| - Drug-Related Bleeding Events | 60 (8.0%) | 103 (13.6%) |
| - Nasal Bleeding | 19 (2.5%) | 40 (5.3%) |
| - Subcutaneous Hemorrhage | 11 (1.5%) | 20 (2.6%) |
| - Hematuria | 10 (1.3%) | 18 (2.4%) |
| - Cerebral Hemorrhage | 6 (0.8%) | 5 (0.7%) |
| - Gastrointestinal Hemorrhage | 5 (0.7%) | 12 (1.6%) |
| Gastrointestinal Disorders | 105 (14.0%) | 108 (14.3%) |
| - Gastritis | 11 (1.5%) | 16 (2.1%) |
| - Gastric Ulcer | 4 (0.5%) | 8 (1.1%) |
| Liver and Biliary System Disorders | 85 (11.3%) | 83 (11.0%) |
| - Alanine Aminotransferase Increased | 29 (3.9%) | 26 (3.4%) |
| - Aspartate Aminotransferase Increased | 22 (2.9%) | 22 (2.9%) |
Table 1: Incidence of Adverse Events in the S-ACCESS Trial (this compound vs. Aspirin). Data sourced from the this compound-Aspirin Comparative Clinical Study for Efficacy and Safety in Secondary Prevention of Cerebral Infarction (S-ACCESS)[1].
This compound vs. Clopidogrel
A prospective, multicenter, randomized clinical trial by Chen et al. compared the safety of this compound-based dual antiplatelet therapy (with aspirin) to clopidogrel-based dual antiplatelet therapy (with aspirin) in patients undergoing femoropopliteal arterial endovascular interventions. The study found no significant differences in the overall safety profiles, though there was a trend towards a lower rate of discontinuation due to side effects and a lower bleeding rate in the this compound group.
| Safety Outcome | This compound + Aspirin (n=63) | Clopidogrel + Aspirin (n=57) | P-value |
| Discontinuation due to Side Effects | 1 (1.60%) | 3 (5.30%) | 0.345 |
| Reason for Discontinuation | Severe gastrointestinal discomfort (1) | Gastrointestinal bleeding (1), Skin rash (1), Liver dysfunction (1) | |
| Bleeding Rate | 0 (0.00%) | 3 (5.30%) | 0.104 |
Table 2: Safety Outcomes in a Comparative Trial of this compound and Clopidogrel. Data sourced from a prospective randomized study by Chen et al[2].
A systematic review and meta-analysis of three randomized controlled trials comparing this compound-based antiplatelet therapy to non-sarpogrelate-based (clopidogrel) therapy after arterial endovascular therapy reported similar safety profiles between the two groups.
| Safety Outcome | Relative Risk (RR) | 95% Confidence Interval (CI) |
| Bleeding | 0.64 | 0.05 - 8.97 |
| Amputation | 0.62 | 0.10 - 3.77 |
Table 3: Pooled Analysis of Safety Outcomes (this compound vs. Non-Sarpogrelate Antiplatelet Therapy). Data from a systematic review and meta-analysis[2].
Experimental Protocols
The following section outlines a typical experimental protocol for assessing the safety and tolerability of this compound in a clinical trial setting, based on the methodology of the SAFE (this compound Anplone in Femoro-popliteal artery intervention Efficacy) study, a multicenter, prospective randomized controlled clinical trial[3].
Study Design: An open-label, multicenter, prospective randomized controlled clinical trial.
Patient Population: Patients requiring endovascular treatment for stenosis or occlusion of a de novo femoro-popliteal lesion.
Inclusion Criteria:
-
Successful femoro-popliteal intervention (residual stenosis < 30%).
-
Patent outflow status (at least one arterial runoff below the knee).
Exclusion Criteria:
-
Risk of hemorrhage, bleeding tendency, or thrombophilia.
-
Acute limb ischemia or inflammatory arterial disease.
-
Contraindication or allergy to aspirin, clopidogrel, or this compound.
-
Concurrent medication with warfarin.
-
Pregnancy, hepatic dysfunction, or thrombocytopenia.
Intervention:
-
This compound Group: Aspirin (100 mg daily) plus sustained-release this compound (300 mg daily) for six months.
-
Control Group: Aspirin (100 mg daily) plus clopidogrel (75 mg daily) for six months.
Safety Assessment: Safety is assessed through the monitoring and recording of all adverse events.
-
Primary Safety Endpoint: Major bleeding.
-
Secondary Safety Endpoints:
-
All-cause mortality.
-
Ipsilateral major amputation.
-
All other adverse events.
-
Data Collection and Follow-up:
-
Clinical and hemodynamic status, laboratory tests (complete blood cell count, liver function test, prothrombin time/INR), and ankle-brachial index are recorded at baseline, 14 days, three months, and six months post-intervention.
-
All adverse events are documented throughout the study period.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and a typical workflow for safety assessment, the following diagrams are provided in the DOT language.
References
- 1. Prospective Randomized Study of this compound Versus Clopidogrel-based Dual Antiplatelet Therapies in Patients Undergoing Femoropopliteal Arterial Endovascular Interventions: Preliminary Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of efficacy and safety of this compound-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Sarpogrelate vs. Ticlopidine in the Inhibition of Neointimal Hyperplasia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Neointimal hyperplasia, the excessive proliferation and migration of vascular smooth muscle cells (VSMCs) following arterial injury, remains a primary driver of restenosis after procedures like angioplasty and stenting. This guide provides an objective comparison of two antiplatelet agents, sarpogrelate and ticlopidine, in their efficacy at mitigating this pathological process. The comparison is based on available preclinical and clinical data, with a focus on experimental evidence.
Mechanism of Action: Distinct Pathways to a Common Goal
This compound and ticlopidine inhibit key pathways in the development of neointimal hyperplasia, albeit through different mechanisms of action. This compound is a selective antagonist of the serotonin (5-HT) 2A receptor, while ticlopidine is an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor.[1][2]
This compound's mechanism involves blocking the effects of serotonin, a potent mediator of platelet aggregation and VSMC proliferation.[1][3] By inhibiting the 5-HT2A receptor, this compound reduces platelet aggregation and vasoconstriction.[1] Furthermore, it has been shown to directly inhibit the proliferation of aortic and coronary artery smooth muscle cells induced by serotonin.
Ticlopidine , on the other hand, is a prodrug that is metabolized into an active compound that irreversibly blocks the P2Y12 receptor on platelets. This receptor plays a crucial role in ADP-mediated platelet activation and aggregation. By blocking this pathway, ticlopidine effectively prevents the formation of platelet plugs that initiate the cascade of events leading to neointimal hyperplasia.
Preclinical Efficacy: A Look at the Experimental Data
While direct head-to-head preclinical studies comparing this compound and ticlopidine are limited, data from separate animal studies using similar models provide valuable insights into their relative efficacy in inhibiting neointimal hyperplasia.
| Drug | Animal Model | Key Findings | Reference |
| This compound | Rabbit Vein Graft Model | Significantly greater suppression of intimal hyperplasia compared to the control group. | |
| Ticlopidine | Rabbit Iliac Artery Balloon Injury Model | 54.1% reduction in neointimal area compared to the control group (p<0.001). |
It is important to note that direct comparison between these studies should be made with caution due to potential variations in experimental design and injury models. However, both drugs demonstrate a significant capacity to inhibit neointimal hyperplasia in preclinical settings. A study directly comparing ticlopidine to its analogue, clopidogrel, found no statistically significant difference in the reduction of neointimal area, with ticlopidine showing a 54.1% reduction and clopidogrel a 53.2% reduction.
Clinical Evidence: Restenosis Rates in Patients
Clinical trials provide real-world data on the effectiveness of these agents in preventing restenosis, a clinical consequence of neointimal hyperplasia.
| Study | Comparison | Patient Population | Primary Endpoint | Key Findings | Reference |
| Fujii et al. (2008) | This compound + Aspirin vs. Ticlopidine + Aspirin | Patients undergoing bare metal coronary stenting | Binary Restenosis Rate at 6 months | No significant difference (16.9% in this compound group vs. 18.2% in ticlopidine group). |
This head-to-head clinical trial suggests that this compound is non-inferior to ticlopidine in preventing binary restenosis after bare metal stent implantation. The study also highlighted a significantly lower incidence of adverse drug reactions requiring withdrawal of treatment with this compound compared to ticlopidine.
Experimental Protocols
The following are generalized experimental protocols for inducing neointimal hyperplasia in animal models, based on commonly cited methodologies.
Rabbit Iliac Artery Balloon Injury Model
This model is frequently used to mimic the arterial injury that occurs during angioplasty.
-
Animal Preparation: Male New Zealand White rabbits are anesthetized.
-
Surgical Procedure: The femoral artery is exposed and a balloon catheter (e.g., 2F Fogarty) is introduced and advanced to the iliac artery.
-
Arterial Injury: The balloon is inflated to a specific pressure to induce endothelial denudation and vessel wall stretching. The inflated balloon is passed through the artery multiple times to ensure consistent injury.
-
Drug Administration: Ticlopidine or a control substance is administered orally, typically starting before the procedure and continuing for a set period (e.g., 21 days).
-
Tissue Harvesting and Analysis: After the treatment period, the animals are euthanized, and the iliac arteries are harvested, sectioned, and stained (e.g., with hematoxylin and eosin) for histomorphometric analysis to measure the neointimal area and intima-to-media ratio.
Rabbit Vein Graft Model
This model is relevant for assessing interventions aimed at preventing graft failure due to intimal hyperplasia.
-
Animal Preparation: Male rabbits are anesthetized.
-
Surgical Procedure: The jugular vein is harvested and interposed in a reversed fashion into the carotid artery.
-
Drug Administration: this compound or a control substance is administered, for instance, for 4 weeks post-surgery.
-
Tissue Harvesting and Analysis: After the treatment period, the vein grafts are harvested for measurement of intimal hyperplasia.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in neointimal hyperplasia and a typical experimental workflow for evaluating inhibitors.
Caption: Pathophysiological cascade of neointimal hyperplasia.
Caption: Mechanisms of action for this compound and ticlopidine.
Caption: General experimental workflow for in vivo studies.
Conclusion
Both this compound and ticlopidine have demonstrated efficacy in inhibiting neointimal hyperplasia, a key factor in restenosis. Their distinct mechanisms of action, targeting the serotonin and ADP pathways respectively, offer different therapeutic approaches to this complex multifactorial process. Preclinical data supports the inhibitory effects of both drugs, and clinical evidence suggests comparable efficacy in preventing restenosis, with a potential safety advantage for this compound regarding adverse drug reactions. Further direct comparative studies, particularly in preclinical models, would be beneficial to delineate subtle differences in their efficacy and mechanisms. This guide provides a foundation for researchers and drug development professionals to understand the current landscape and inform future investigations into novel therapies for the prevention of neointimal hyperplasia.
References
Meta-analysis of Sarpogrelate's effectiveness in peripheral arterial disease
A comprehensive review of the clinical evidence positions sarpogrelate as a noteworthy therapeutic option for peripheral arterial disease (PAD), demonstrating significant improvements in key clinical endpoints. This guide provides a meta-analysis of this compound's effectiveness, comparing it with other established treatments, and delves into the experimental data and underlying mechanisms of action.
Executive Summary
This compound, a selective 5-hydroxytryptamine (5-HT) receptor subtype 2A antagonist, has shown consistent efficacy in improving symptoms of peripheral arterial disease.[1] A meta-analysis of 12 randomized controlled trials (RCTs) involving this compound revealed statistically significant enhancements in ankle-brachial index (ABI), a key indicator of arterial blood flow in the lower extremities.[1][2][3] Furthermore, the analysis demonstrated a notable increase in pain-free walking distance (PFWD) and dorsalis pedis artery blood flow in patients treated with this compound.[2] Beyond its hemodynamic benefits, this compound has also been observed to reduce levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP) and interleukin-6 (IL-6), suggesting a potential anti-inflammatory role in the pathophysiology of PAD. When compared to other antiplatelet agents like clopidogrel, this compound has shown a comparable safety profile and efficacy in preventing restenosis after endovascular interventions. This guide will dissect the available evidence, providing researchers, scientists, and drug development professionals with a detailed comparison of this compound against other therapeutic alternatives for PAD.
Comparative Efficacy of this compound and Alternatives
The management of PAD involves a multifaceted approach, with several pharmacological agents available. This section provides a comparative summary of the quantitative data from meta-analyses and clinical trials for this compound and its main alternatives.
| Efficacy Endpoint | This compound (vs. Conventional Treatment/Placebo) | Cilostazol (vs. Placebo) | Pentoxifylline (vs. Placebo) |
| Ankle-Brachial Index (ABI) | Significant Improvement (SMD = 0.05, 95% CI 0.20 to 0.74, P = .0005) | Increased by 0.06 (95% CI 0.04 to 0.07) | No clear difference |
| Pain-Free Walking Distance (PFWD) | Significant Increase (MD = 201.86m, 95% CI 9.34 to 394.38, P = .04) | Increased by 23.92m (95% CI 11.24 to 36.61) | Low-certainty evidence of improvement |
| Maximum Walking Distance (MWD) | Data not consistently reported in meta-analysis | Increased by 62.93m (95% CI 44.06 to 81.79) | Low-certainty evidence of improvement |
| Dorsalis Pedis Artery Blood Flow | Significant Increase (MD = 0.16, 95% CI 0.09 to 0.23, P < .001) | Not directly reported in meta-analyses | Not directly reported in meta-analyses |
| Inflammatory Markers (hsCRP, IL-6) | Significant Decrease in hsCRP (MD = -0.57) and IL-6 (MD = 1.48) | Not directly reported in meta-analyses | Not directly reported in meta-analyses |
Table 1: Comparative Efficacy of this compound and Other PAD Medications. (MD = Mean Difference, SMD = Standardized Mean Difference, CI = Confidence Interval). Data for this compound is from a meta-analysis of 12 RCTs. Data for cilostazol and pentoxifylline is from a network meta-analysis and a Cochrane review, respectively.
Safety and Tolerability Profile
A comparative overview of the safety profiles of this compound and its alternatives is crucial for a comprehensive assessment.
| Adverse Events | This compound | Cilostazol | Pentoxifylline | Aspirin | Clopidogrel |
| Major Bleeding | No significant increase in bleeding rate compared to clopidogrel. | No significant difference in major bleeding complications. | Generally well tolerated. | Increased risk of bleeding, particularly in Asian populations. | Similar bleeding rate to this compound. |
| Gastrointestinal | Abdominal pain reported in some patients. | Common side effects include headache, diarrhea, and palpitations. | Side effects can include nausea and vomiting. | Can cause gastrointestinal upset and ulcers. | Can cause diarrhea and rash. |
| Cardiovascular | Good tolerability without significant adverse cardiovascular events. | No increased risk of all-cause mortality. | No increase in major adverse cardiovascular events. |
Table 2: Comparative Safety and Tolerability Profile.
Experimental Protocols and Methodologies
The clinical efficacy of treatments for PAD is primarily assessed through standardized experimental protocols.
Ankle-Brachial Index (ABI) Measurement
The ABI is a non-invasive test to assess the severity of PAD. The protocol typically involves:
-
Patient Preparation: The patient rests in a supine position for at least 10 minutes before the measurement.
-
Brachial Pressure Measurement: Systolic blood pressure is measured in both brachial arteries using a Doppler ultrasound and a sphygmomanometer.
-
Ankle Pressure Measurement: Systolic blood pressure is measured at both the dorsalis pedis and posterior tibial arteries in each ankle.
-
Calculation: The ABI for each leg is calculated by dividing the higher of the two ankle systolic pressures by the higher of the two brachial systolic pressures.
Treadmill Exercise Test for Walking Distance
Treadmill tests are used to objectively measure functional impairment in PAD patients. A common protocol is the Gardner-Skinner protocol:
-
Warm-up: The patient walks on the treadmill at a comfortable pace for a few minutes.
-
Protocol: The test begins at a set speed (e.g., 2.0 mph) and a 0% grade. The grade is increased by 2% every two minutes.
-
Endpoints: The test is terminated when the patient experiences maximal claudication pain. Key measurements recorded are the pain-free walking distance (PFWD), the distance at which pain begins, and the maximum walking distance (MWD), the total distance walked.
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects in PAD are attributed to its selective antagonism of the 5-HT2A receptor. This action leads to two primary benefits: inhibition of platelet aggregation and vasodilation. Serotonin (5-HT), by activating 5-HT2A receptors on vascular smooth muscle cells and platelets, promotes vasoconstriction and thrombus formation, both of which are detrimental in PAD. This compound directly counteracts these effects.
Furthermore, studies suggest that this compound may have anti-proliferative effects on vascular smooth muscle cells, potentially inhibiting the progression of atherosclerosis. This is thought to be mediated, in part, through the inhibition of the ERK1/2–GATA4 signaling pathway.
Figure 1: this compound's Mechanism of Action.
Meta-Analysis Workflow
The process of conducting a meta-analysis to evaluate the effectiveness of this compound involves several key steps, from literature search to data synthesis.
Figure 2: Meta-Analysis Workflow.
Logical Relationship of Clinical Endpoints in PAD
The clinical endpoints measured in PAD trials are interconnected, reflecting the underlying pathophysiology of the disease.
Figure 3: Interrelation of PAD Clinical Endpoints.
Conclusion
The collective evidence from meta-analyses and clinical trials supports the efficacy and safety of this compound in the management of peripheral arterial disease. Its demonstrated ability to improve key hemodynamic and functional parameters, coupled with a favorable safety profile, positions it as a valuable therapeutic option. When compared to other treatments, this compound shows competitive efficacy, particularly in improving ABI and walking distance. The additional anti-inflammatory and anti-proliferative properties of this compound may offer further long-term benefits in mitigating the progression of atherosclerosis. For researchers and drug development professionals, this compound represents a compelling molecule with a well-defined mechanism of action and a solid foundation of clinical evidence. Future head-to-head comparative effectiveness trials will be beneficial in further delineating its precise role in the PAD treatment landscape.
References
- 1. Effects of this compound hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Sarpogrelate and Ritanserin: Selectivity at the 5-HT2A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of sarpogrelate and ritanserin for the serotonin 2A (5-HT2A) receptor, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating these two compounds for their specific research needs.
Executive Summary
This compound demonstrates a higher degree of selectivity for the 5-HT2A receptor when compared to ritanserin. While both are potent antagonists at the 5-HT2A receptor, ritanserin exhibits significant affinity for other serotonin receptor subtypes, notably 5-HT2C, as well as off-target activity at adrenergic and dopaminergic receptors. This broader binding profile of ritanserin may contribute to a wider range of physiological effects, whereas this compound's more focused activity makes it a more specific tool for investigating 5-HT2A receptor-mediated pathways.
Data Presentation: Receptor Binding Affinity
The following table summarizes the binding affinities (pKi and pA2 values) of this compound and ritanserin for the 5-HT2A receptor and other relevant receptors. Higher pKi and pA2 values indicate greater binding affinity.
| Compound | Receptor | pKi | pA2 | Reference |
| This compound | 5-HT2A | 7.22 | 8.53 | [1][2] |
| α1-adrenoceptor | - | 6.30 (pKB) | [2] | |
| 5-HT1-like, 5-HT3, β-adrenoceptor, H1, H2, M3 | - | Lacked prominent activity | [2] | |
| Ritanserin | 5-HT2A | 8.98 | - | [1] |
| 5-HT2C | High Affinity | - | ||
| Histamine H1 | Lower Affinity | - | ||
| Dopamine D2 | Lower Affinity | - | ||
| α1-adrenoceptor | Lower Affinity | - |
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies:
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and ritanserin for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from tissues with high 5-HT2A receptor density (e.g., rabbit cerebral cortex).
-
Radioligand: [3H]Ketanserin, a selective 5-HT2A antagonist.
-
Test Compounds: this compound and ritanserin.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of [3H]ketanserin, and varying concentrations of the test compound (this compound or ritanserin).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Antagonism Assay (e.g., Calcium Mobilization Assay)
This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist, providing a measure of its potency (pA2 or IC50).
Objective: To determine the functional antagonist potency of this compound and ritanserin at the 5-HT2A receptor.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Agonist: Serotonin (5-HT).
-
Antagonists: this compound and ritanserin.
-
Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Fluorescence Plate Reader: Capable of measuring intracellular calcium changes.
Procedure:
-
Cell Culture: Plate the 5-HT2A expressing cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: Wash the cells and incubate them with varying concentrations of the antagonist (this compound or ritanserin) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (serotonin) to the wells to stimulate the 5-HT2A receptors.
-
Measurement: Immediately measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Plot the agonist-induced calcium response against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is determined by non-linear regression. For competitive antagonists, the Schild regression analysis can be used to determine the pA2 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the 5-HT2A receptor signaling pathway and the general experimental workflows for the binding and functional assays.
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Experimental Workflows for Assay Methodologies
References
- 1. Effects of this compound, a novel 5-HT2 antagonist, on 5-HT-induced endothelium-dependent relaxations in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro pharmacology of this compound and the enantiomers of its major metabolite: 5-HT2A receptor specificity, stereoselectivity and modulation of ritanserin-induced depression of 5-HT contractions in rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Sarpogrelate and its Metabolite M-1: A Comparative Analysis of Activity
Sarpogrelate, a selective 5-hydroxytryptamine (5-HT)2A receptor antagonist, and its major active metabolite, M-1, both play a significant role in the inhibition of serotonin-induced platelet aggregation and vasoconstriction.[1][2][3] This guide provides a detailed in vitro comparison of the activities of this compound and M-1, presenting key experimental data, methodologies, and visual representations of their mechanisms and experimental evaluation.
Data Summary: this compound vs. M-1
The following table summarizes the quantitative data on the in vitro activities of this compound and its metabolite M-1.
| Parameter | This compound | Metabolite M-1 | (R,S)-M-1 | (R)-M-1 | (S)-M-1 | Reference |
| 5-HT2A Receptor Antagonism (pA2 value) | 8.53 | - | 9.04 | 9.00 | 8.81 | [4] |
| CYP2D6 Inhibition (Ki value) | 1.24 µM | 0.120 µM | - | - | - | [5] |
| alpha 1-adrenoceptor blockage (pKB value) | 6.30 | - | - | - | - | |
| 5-HT1-like receptor affinity (pKB value) | - | - | - | - | 6.30 | |
| alpha 1-adrenoceptor affinity (pKB value) | - | - | - | - | 6.80 | |
| beta-adrenoceptor affinity (pKB value) | - | - | - | - | 6.54 | |
| Histamine H1 receptor antagonism (pKB value) | - | - | - | 6.49 | - |
Higher pA2 and lower Ki values indicate greater potency.
Key Findings
In vitro studies consistently demonstrate that the metabolite M-1 has a higher affinity for the 5-HT2A receptor on platelets than the parent compound, this compound. The racemic mixture of M-1, (R,S)-M-1, and its individual enantiomers, (R)-M-1 and (S)-M-1, all exhibit potent competitive antagonism at 5-HT2A receptors.
Furthermore, both this compound and M-1 are potent and selective inhibitors of CYP2D6 in vitro, with M-1 showing significantly stronger inhibition. This suggests a potential for drug-drug interactions involving the CYP2D6 enzyme.
Signaling Pathway and Metabolism
The primary mechanism of action for both this compound and M-1 involves the blockade of the 5-HT2A receptor, which in turn inhibits serotonin-induced downstream signaling pathways leading to platelet aggregation and vasoconstriction.
References
- 1. Effects of M-1, a Major Metabolite of this compound, on 5-HT-Induced Constriction of Isolated Human Internal Thoracic Artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Novel Simultaneous Determination of this compound and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro pharmacology of this compound and the enantiomers of its major metabolite: 5-HT2A receptor specificity, stereoselectivity and modulation of ritanserin-induced depression of 5-HT contractions in rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Assessing the Non-Inferiority of Sarpogrelate to Clopidogrel: A Comparative Guide for Researchers
An objective analysis of the clinical evidence comparing the antiplatelet agents Sarpogrelate and Clopidogrel, focusing on their efficacy and safety in preventing thrombotic events, particularly in patients undergoing endovascular interventions for peripheral artery disease (PAD).
This guide provides a comprehensive comparison of this compound and Clopidogrel for researchers, scientists, and drug development professionals. It synthesizes data from key clinical trials to assess the non-inferiority of this compound, offering a detailed examination of their mechanisms of action, clinical outcomes, and safety profiles.
At a Glance: this compound vs. Clopidogrel
| Feature | This compound | Clopidogrel |
| Primary Mechanism | Selective 5-HT2A receptor antagonist | Irreversible P2Y12 ADP receptor inhibitor |
| Key Function | Inhibits serotonin-induced platelet aggregation and vasoconstriction | Blocks ADP-mediated platelet activation and aggregation |
| Clinical Application | Treatment of peripheral artery disease | Prevention of atherothrombotic events in various cardiovascular diseases |
| Administration | Oral | Oral |
| Metabolism | - | Prodrug requiring hepatic activation, primarily by CYP2C19 |
Mechanism of Action: Distinct Pathways to Platelet Inhibition
This compound and Clopidogrel employ different molecular strategies to achieve their antiplatelet effects. This compound acts as a selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A).[1][2][3] By blocking this receptor, this compound prevents serotonin from inducing platelet aggregation and vasoconstriction.[1][2] This dual action is particularly relevant in the context of vascular diseases where both thrombosis and vasospasm play a role.
Clopidogrel, a thienopyridine derivative, is a prodrug that requires a two-step metabolic activation in the liver to its active thiol metabolite. This active metabolite then irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the platelet surface. This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, a crucial step in platelet aggregation. The irreversible nature of this inhibition means that the affected platelets are unable to aggregate for the remainder of their lifespan.
Signaling Pathway Diagrams
Clinical Efficacy: A Head-to-Head Comparison in Peripheral Artery Disease
Clinical trials comparing this compound and Clopidogrel have primarily focused on patients with peripheral artery disease (PAD) undergoing femoropopliteal artery endovascular therapy. The key efficacy endpoint in these studies is often the rate of restenosis, the re-narrowing of the treated artery.
Efficacy Outcomes from Randomized Controlled Trials
| Outcome | Chen et al. (2015) | Han et al. (2023) (SAFE Study) |
| Patient Population | 120 patients with successful femoropopliteal endovascular intervention | 272 patients with successful femoropopliteal endovascular intervention |
| Treatment Groups | This compound (100 mg 3x/day) + Aspirin (100 mg/day) vs. Clopidogrel (75 mg/day) + Aspirin (100 mg/day) | This compound SR (300 mg/day) + Aspirin (100 mg/day) vs. Clopidogrel (75 mg/day) + Aspirin (100 mg/day) |
| Follow-up | 12 months | 6 months |
| Restenosis Rate | 17.5% (this compound) vs. 22.8% (Clopidogrel) (p=0.465) | 13.0% (this compound) vs. 19.1% (Clopidogrel) |
| Target Lesion Revascularization (TLR) | Similar between groups (p > 0.05) | Not significantly different between groups |
| Non-inferiority | - | This compound was non-inferior to Clopidogrel for preventing early restenosis |
A prospective, multicenter, randomized clinical trial by Chen et al. in 2015 involving 120 patients found no significant difference in the restenosis rate at 12 months between the this compound and clopidogrel groups (17.50% vs. 22.80%, respectively; P = 0.465). Similarly, the rates of target lesion revascularization (TLR), ipsilateral amputation, and all-cause mortality were comparable between the two groups.
More recently, the SAFE (this compound Anplone in Femoro-popliteal artery intervention Efficacy) study, a multicenter, randomized, open-label, non-inferiority trial published by Han et al. in 2023, enrolled 272 patients. This study demonstrated that this compound plus aspirin was non-inferior to clopidogrel plus aspirin in preventing target lesion restenosis at 6 months. The restenosis rate was 13.0% in the this compound group compared to 19.1% in the clopidogrel group.
Safety and Tolerability Profile
The safety of both drugs is a critical consideration, with bleeding being the primary concern for antiplatelet agents.
Safety Outcomes from Randomized Controlled Trials
| Outcome | Chen et al. (2015) | Han et al. (2023) (SAFE Study) |
| Bleeding Rate | 0.0% (this compound) vs. 5.3% (Clopidogrel) (p=0.104) | Rare in both groups, no significant difference |
| Medication Discontinuation due to Side Effects | 1.6% (this compound) vs. 5.3% (Clopidogrel) (p=0.345) | Not specified |
| Ipsilateral Amputation Rate | Similar between groups (p > 0.05) | Not significantly different between groups |
| All-cause Mortality | Similar between groups (p > 0.05) | Not significantly different between groups |
In the study by Chen et al., the bleeding rate tended to be lower in the this compound group, although the difference was not statistically significant (0.00% vs. 5.30%; P = 0.104). The rate of medication discontinuation due to side effects was also lower in the this compound group. The SAFE study also reported that safety outcomes were rare and comparable in both treatment arms. A systematic review and meta-analysis of three randomized controlled trials concluded that this compound-based antiplatelet therapy has a similar safety profile to clopidogrel-based therapy.
Experimental Protocols: A Closer Look at the Methodologies
Understanding the design of the key clinical trials is crucial for interpreting their findings.
SAFE Study (Han et al., 2023)
-
Study Design: A multicenter, open-label, prospective, randomized, non-inferiority clinical trial.
-
Inclusion Criteria: Patients requiring endovascular treatment for stenosis or occlusion of a de novo femoropopliteal lesion.
-
Exclusion Criteria: Known bleeding tendency, acute limb ischemia, inflammatory arterial disease, previous bypass or intervention on the same leg, or ongoing anticoagulation therapy.
-
Intervention:
-
All patients received a loading dose of 300 mg clopidogrel and 100 mg aspirin 24 hours or less before the procedure.
-
Post-procedure, patients were randomized to either aspirin (100 mg/day) plus sustained-release this compound (300 mg/day) or aspirin (100 mg/day) plus clopidogrel (75 mg/day) for six months.
-
-
Primary Outcome: The restenosis rate at six months, defined as >50% luminal reduction as assessed by computed tomography angiography or catheter angiography.
-
Statistical Analysis: The study aimed to demonstrate the non-inferiority of this compound to clopidogrel in preventing restenosis, with a predefined non-inferiority margin.
Chen et al. (2015) Study
-
Study Design: A prospective, multicenter, randomized clinical trial.
-
Patient Population: 120 patients with successful endovascular intervention of femoropopliteal arterial lesions.
-
Intervention:
-
Patients were randomized to receive either this compound (100 mg three times daily for 6 months) or clopidogrel (75 mg once daily for 6 months).
-
All patients also received oral aspirin (100 mg once daily for 12 months).
-
-
Follow-up: Clinical follow-up was conducted for up to 12 months post-procedure.
-
Primary Outcomes: Prevention of restenosis and target lesion revascularization rates.
Experimental Workflow
Conclusion
Based on the available clinical trial data, primarily from studies in patients with peripheral artery disease undergoing endovascular intervention, this compound demonstrates non-inferiority to Clopidogrel in terms of efficacy in preventing restenosis. The safety profiles of the two drugs also appear to be comparable, with some evidence suggesting a potentially lower bleeding risk with this compound.
For researchers and drug development professionals, these findings suggest that this compound is a viable alternative to Clopidogrel in this specific patient population. However, it is important to note the limitations of the current body of evidence, including the relatively small sample sizes in the reported trials. As highlighted in the literature, larger, multi-ethnic clinical trials are warranted to provide more generalizable findings and to further delineate the comparative benefits and risks of this compound and Clopidogrel in a broader range of cardiovascular conditions. The distinct mechanisms of action of these two agents may also offer opportunities for personalized medicine approaches in antiplatelet therapy.
References
- 1. Outcomes for Clinical Studies Assessing Drug and Revascularization Therapies for Claudication and Critical Limb Ischemia in Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospective Randomized Study of this compound Versus Clopidogrel-based Dual Antiplatelet Therapies in Patients Undergoing Femoropopliteal Arterial Endovascular Interventions: Preliminary Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Sarpogrelate: Bridging the Gap Between Preclinical Models and Clinical Efficacy in Vascular Disorders
A Comparative Guide for Researchers and Drug Development Professionals
Sarpogrelate, a selective serotonin 5-HT2A receptor antagonist, has carved a niche in the clinical management of peripheral arterial disease (PAD) and other ischemic conditions, primarily through its antiplatelet and vasodilatory actions. This guide provides a comprehensive comparison of clinical trial outcomes with preclinical findings in animal models, offering valuable insights for researchers aiming to replicate and build upon existing data. The following sections present quantitative data in structured tables, detailed experimental protocols from key animal studies, and visualizations of relevant biological pathways and workflows.
Data Presentation: Clinical vs. Animal Studies
The efficacy of this compound in improving blood flow and mitigating ischemic symptoms has been demonstrated in both human subjects and various animal models. The tables below summarize key quantitative data from representative studies, highlighting the parallels and divergences in observed effects.
Table 1: Comparative Efficacy in Peripheral Arterial Disease (PAD)
| Parameter | Clinical Trial Results (Human) | Animal Model Results (Rat Model of PAD) |
| Primary Indication | Chronic arterial occlusion, intermittent claudication | Induced peripheral artery insufficiency |
| Dosage | 100 mg, three times daily | Not specified in available results |
| Ankle-Brachial Index (ABI) | Significant improvement observed in multiple studies.[1][2][3] | Data not available in searched abstracts |
| Pain-Free Walking Distance | Significantly increased in patients with intermittent claudication.[2][3] | Not applicable |
| Blood Flow | Increased forearm and leg blood flow in response to reactive hyperemia. | Reduced progression of induced PAD lesions. |
| Reference | Meta-analysis of RCTs | Systematic Review |
Table 2: Effects on Thrombosis
| Parameter | Clinical Trial Results (Human) | Animal Model Results (Various Models) |
| Primary Outcome | Prevention of thrombotic events | Reduction of thrombus formation |
| Dosage | 100 mg, three times daily | 4.7 mg/kg bolus + 1.0 mg/kg/h IV (Rat); Not specified (General) |
| Platelet Aggregation | Inhibition of serotonin-induced platelet aggregation. | Inhibition of 5-HT induced platelet aggregation. |
| Thrombus Formation | Reduced risk of thrombotic events. | Reduced thrombus formation and prolonged occlusion time in experimental models. |
| Cerebral Venous Sinus Thrombosis | Not a primary indication | Increased cerebral blood flow and improved neurological function in a mouse model. |
| Reference | Clinical Review, Prospective Study | Systematic Review, Mouse Study, Rat Study |
Table 3: Impact on Diabetic Complications
| Parameter | Clinical Trial Results (Human) | Animal Model Results (Rodent Models of Diabetes) |
| Indication | Diabetic neuropathy, diabetic nephropathy | Streptozotocin-induced diabetes, db/db mice |
| Dosage | Not specified in available results | 5 mg/kg daily (Rat); 30 mg/kg/day (Mouse) |
| Cardiac Function | Not a primary endpoint in reviewed trials | Attenuated impaired cardiac performance in diabetic rats. |
| Glucose Metabolism | Not a primary endpoint in reviewed trials | Partially prevented depression of GLUT-4 expression; stimulated glucose uptake in myoblasts. |
| Diabetic Nephropathy | Investigational use | Ameliorated diabetic nephropathy by suppressing macrophage infiltration and inflammation in db/db mice. |
| Reference | Review | Rat Study, Mouse Study |
Experimental Protocols in Animal Models
Replicating preclinical findings is contingent on meticulous adherence to established experimental protocols. Below are detailed methodologies from key animal studies investigating the effects of this compound.
Diabetic Cardiomyopathy Rat Model
-
Animal Model: Diabetes was induced in rats via a single injection of streptozotocin (65 mg/kg).
-
Treatment: Diabetic rats were treated daily with this compound (5 mg/kg) for 6 weeks.
-
Key Parameters Measured:
-
Serum insulin, glucose, cholesterol, and triglyceride levels.
-
Blood pressure and heart-to-body weight ratio.
-
Cardiac performance assessed by heart rate, left ventricular developed pressure, and rates of pressure development and decay.
-
Protein content of membrane glucose transporters (GLUT-1 and GLUT-4) in the heart.
-
In vitro glucose uptake in myoblast cells.
-
Insulin release from isolated pancreatic islets.
-
Diabetic Nephropathy Mouse Model
-
Animal Model: Genetically diabetic db/db mice were used as a model for type 2 diabetes.
-
Treatment: Mice were treated with this compound hydrochloride (30 mg/kg/day) for 12 weeks.
-
Key Parameters Measured:
-
Serum adiponectin levels.
-
Urinary albumin excretion.
-
Macrophage infiltration in glomeruli (histological analysis).
-
Renal inflammatory and fibrotic markers (gene expression analysis).
-
In vitro effects on high glucose-stimulated renal proximal tubule cells and LPS-stimulated macrophages.
-
Laser-Induced Thrombosis Rat Model
-
Animal Model: Thrombosis was induced in rat femoral arteries using two different laser types (helium-neon and argon) to create varying degrees of endothelial damage.
-
Treatment: this compound (4.7 mg/kg bolus followed by 1.0 mg/kg/h intravenous infusion) was administered in conjunction with a modified tissue plasminogen activator (mt-PA).
-
Key Parameters Measured:
-
Thrombolysis, assessed by the degree of clot dissolution.
-
Comparison of efficacy based on the level of vascular damage.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Experimental Workflow for Diabetic Nephropathy Study
Caption: Workflow of the db/db mouse study.
References
- 1. This compound hydrochloride, a selective 5-HT2A antagonist, improves vascular function in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Sarpogrelate Shows Promise in Improving Key Outcomes for Peripheral Artery Disease Compared to Placebo
For researchers, scientists, and drug development professionals, a comprehensive analysis of randomized controlled trials (RCTs) reveals that sarpogrelate, a selective 5-HT2A receptor antagonist, demonstrates notable efficacy in improving key clinical endpoints for patients with peripheral artery disease (PAD) when compared to placebo. A meta-analysis encompassing 12 RCTs indicated that this compound treatment leads to significant improvements in ankle-brachial index (ABI), blood flow in the dorsalis pedis artery, and pain-free walking distance.[1][2][3] While generally well-tolerated, some studies have noted mild adverse events.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from a meta-analysis of RCTs comparing this compound to a control group, which included placebo and other conventional treatments.
Table 1: Efficacy Outcomes of this compound in Peripheral Artery Disease
| Outcome Measure | This compound Group Improvement | Control Group Improvement | Standardized Mean Difference (SMD) / Mean Difference (MD) | 95% Confidence Interval (CI) | P-value |
| Ankle-Brachial Index (ABI) | - | - | SMD = 0.05 | 0.20 to 0.74 | 0.0005 |
| Dorsalis Pedis Artery Blood Flow | - | - | MD = 0.16 | 0.09 to 0.23 | < 0.001 |
| Pain-Free Walking Distance (PFWD) | - | - | MD = 201.86 | 9.34 to 394.38 | 0.04 |
Data from a meta-analysis of 12 RCTs.[1][2]
Table 2: Biomarker Changes with this compound Treatment
| Biomarker | This compound Group Change | Control Group Change | Mean Difference (MD) | 95% Confidence Interval (CI) | P-value |
| High-sensitivity C-reactive protein (hsCRP) | Decrease | - | MD = -0.57 | -1.12 to -0.02 | 0.04 |
| Interleukin-6 (IL-6) | Decrease | - | MD = 1.48 | 0.39 to 2.56 | 0.008 |
Data from a meta-analysis of 12 RCTs.
Experimental Protocols
The methodologies employed in the analyzed RCTs generally followed a standard framework for evaluating treatments for PAD.
Inclusion and Exclusion Criteria: Eligible studies for the meta-analysis were randomized controlled trials involving adult participants diagnosed with peripheral vascular disease. The experimental group received this compound, while the control group received either a placebo or another conventional drug. Studies were required to have clear outcome indicators.
Dosage and Administration: In a representative study, patients in the this compound group were treated with a dose of 100 mg three times per day orally for a duration of 12 weeks.
Outcome Measures: The primary endpoints assessed in these trials included:
-
Ankle-Brachial Index (ABI): A non-invasive test to assess the ratio of blood pressure in the ankles to the blood pressure in the arms. A lower ABI is indicative of PAD.
-
Dorsalis Pedis Artery Blood Flow: Measured to quantify blood circulation in the foot.
-
Pain-Free Walking Distance (PFWD): The distance a patient can walk on a treadmill at a standardized speed and incline without experiencing ischemic leg pain.
-
Absolute Claudication Distance (ACD): The maximum distance a patient can walk on a treadmill.
Secondary outcomes often included the measurement of inflammatory biomarkers such as high-sensitivity C-reactive protein (hsCRP) and Interleukin-6 (IL-6).
Mechanism of Action: Signaling Pathway
This compound functions as a selective antagonist of the 5-hydroxytryptamine (5-HT) receptor subtype 2A (5-HT2A). In patients with PAD, damaged endothelial cells release serotonin (5-HT), which then activates 5-HT2A receptors on platelets and vascular smooth muscle cells. This activation leads to platelet aggregation and vasoconstriction, further exacerbating the reduced blood flow characteristic of PAD. By blocking these receptors, this compound inhibits these pathological processes, leading to vasodilation and reduced platelet aggregation, thereby improving blood flow to the ischemic limbs.
Caption: this compound's mechanism of action in PAD.
Experimental Workflow: A Typical Randomized Controlled Trial
The following diagram illustrates a typical workflow for an RCT designed to evaluate the efficacy and safety of this compound against a placebo in patients with PAD.
Caption: Typical workflow of an RCT for this compound in PAD.
Safety and Tolerability
The meta-analysis concluded that this compound was effective for improving the symptoms of PAD and demonstrated good tolerability without significant adverse events. However, one European randomized, double-blind, placebo-controlled study, while showing promising results in a responder analysis, did not find a statistically significant difference in the increase in absolute claudication distance after 24 weeks compared to placebo. It is important to note that a remarkable effect was also observed in the placebo group in that particular study. Some reported adverse drug reactions to this compound-based anti-platelet therapy have been noted as rare and mostly mild, not requiring treatment modification. One trial reported a single case of severe gastrointestinal discomfort that led to discontinuation of the drug.
References
- 1. Effects of this compound hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Sarpogrelate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like sarpogrelate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, lab coats, and eye protection. Ensure that all handling occurs in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2][3] In case of accidental release, collect the spilled material promptly using non-sparking tools and dispose of it in accordance with the procedures outlined below.[1]
Step-by-Step Disposal Protocol for this compound
The environmentally hazardous nature of this compound necessitates a structured disposal plan.[4] It is classified as very toxic to aquatic life and must not be allowed to enter drains, sewer systems, or water courses.
-
Segregation and Collection:
-
Collect waste this compound, including any contaminated materials, in a suitable, closed, and clearly labeled container.
-
Do not mix with other types of waste unless specifically instructed by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.
-
-
Contact a Licensed Professional Waste Disposal Service:
-
The disposal of this compound must be handled by a licensed chemical destruction plant or a professional waste disposal service.
-
Inform the disposal company that the waste is this compound (hydrochloride), an environmentally hazardous solid substance.
-
-
Approved Disposal Methods:
-
The primary recommended method of disposal is controlled incineration equipped with an afterburner and flue gas scrubbing to neutralize harmful emissions.
-
Do not dispose of this compound in household garbage or allow it to reach sewage systems.
-
-
Disposal of Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste along with the this compound.
-
After thorough cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.
-
Alternatively, rinsed containers may be offered for recycling or reconditioning.
-
Combustible packaging materials can undergo controlled incineration.
-
Quantitative Data and Regulatory Considerations
While specific quantitative limits for this compound disposal are not detailed in the provided documentation, general pharmaceutical waste regulations under the Resource Conservation and Recovery Act (RCRA) in the United States provide a framework for hazardous waste management.
| Disposal Aspect | Guideline | Regulatory Body/Reference |
| Waste Classification | Environmentally hazardous substance, solid, n.o.s. | UN3077 |
| Primary Disposal Method | Controlled incineration with afterburner and scrubber | Licensed Disposal Facility |
| Container Disposal | Triple-rinse, puncture, and landfill; or recycle/recondition | Local & National Regulations |
| Environmental Precaution | Avoid release to the environment; do not discharge into sewers or water | Clean Water Act / RCRA |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
